Viridiflorine
Description
Structure
3D Structure
Properties
IUPAC Name |
[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12-,13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQSLRZZOVFVHJ-ABHRYQDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@H]1CCC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
551-57-5 | |
| Record name | Viridiflorine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VIRIDIFLORINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F0407YP2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Occurrence and Analysis of Viridiflorine in the Boraginaceae Family: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural occurrence of viridiflorine, a pyrrolizidine (B1209537) alkaloid (PA), within the Boraginaceae plant family. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and visual representations of relevant biochemical pathways and analytical workflows.
Introduction to Viridiflorine and the Boraginaceae Family
The Boraginaceae family, commonly known as the borage or forget-me-not family, encompasses a wide variety of herbs, shrubs, and trees. Many species within this family are known to produce pyrrolizidine alkaloids (PAs), a class of secondary metabolites that serve as a chemical defense mechanism against herbivores[1][2][3]. Viridiflorine is a specific type of PA found in several Boraginaceae species. PAs are of significant interest to the scientific community due to their potential toxicity, particularly their hepatotoxic, genotoxic, and carcinogenic properties[1][2]. Understanding the distribution and concentration of viridiflorine in these plants is crucial for risk assessment, phytochemical studies, and the development of safe herbal products.
Quantitative Occurrence of Viridiflorine in Boraginaceae
The concentration of viridiflorine and other PAs can vary significantly between different species, plant parts, and even developmental stages of the plant. The following table summarizes the available quantitative data for the occurrence of viridiflorine and related PAs in various Boraginaceae species. It is important to note that viridiflorine often co-occurs with its stereoisomer, trachelanthamine, and some analytical methods may not distinguish between the two.
| Plant Species | Plant Part | Viridiflorine Content (mg/kg dry weight) | Total PA Content (mg/kg dry weight) | Reference |
| Symphytum officinale (Comfrey) | Roots | Present (unquantified) | 1380 - 8320 | [4] |
| Symphytum officinale (Comfrey) | Leaves | Present (unquantified) | 15 - 55 | [4] |
| Symphytum spp. | - | Present (unquantified) | 357 | [5] |
| Cynoglossum officinale (Hound's Tongue) | - | Present (unquantified) | 32428 | [5] |
| Cynoglossum officinale | Shoots | Viridiflorine only (trachelanthamine absent) | - | [6] |
| Cynoglossum officinale | Roots | Traces of viridiflorine (mostly trachelanthamine) | - | [6] |
| Cynoglossum creticum | Aerial parts | Present (as derivatives) | - | [7] |
| Heliotropium europaeum | Seeds | Present (unquantified) | 15736 | [5] |
| Echium vulgare | Inflorescences | Present (unquantified) | 1330 | [5] |
Note: The data presented is compiled from various sources and analytical methods. Direct comparison of absolute values should be done with caution. In many studies, viridiflorine is identified as present, but its specific concentration is not always reported separately from the total PA content.
Experimental Protocols for Viridiflorine Analysis
The accurate quantification of viridiflorine in plant matrices requires robust and validated analytical methods. The following sections detail the key steps involved in the extraction, purification, and analysis of viridiflorine from Boraginaceae species.
Sample Preparation and Extraction
A common procedure for the extraction of PAs, including viridiflorine, from plant material involves an acidic aqueous extraction followed by solid-phase extraction (SPE) for purification.
Materials:
-
Dried and powdered plant material
-
Extraction solution: 0.05 M Sulfuric Acid (H₂SO₄) in water
-
Neutralization solution: Ammoniacal solution
-
Water (HPLC grade)
-
Centrifuge
-
Ultrasonic bath
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Weigh approximately 2.0 g of the homogenized plant material into a centrifuge tube.
-
Add 20 mL of the extraction solution (0.05 M H₂SO₄).
-
Sonication: Place the tube in an ultrasonic bath for 15-20 minutes to facilitate cell disruption and extraction[8][9].
-
Centrifugation: Centrifuge the sample at approximately 3800 x g for 10 minutes[9].
-
Collect the supernatant. Repeat the extraction step on the plant material pellet with another 20 mL of the extraction solution to ensure complete extraction.
-
Combine the supernatants and neutralize to pH 7 with the ammoniacal solution[9].
-
Filter the neutralized extract to remove any remaining particulate matter.
Solid-Phase Extraction (SPE) Purification
SPE is a critical step to remove interfering compounds and concentrate the PAs.
Procedure:
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it[9].
-
Sample Loading: Load the filtered, neutralized extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5-10 mL of water to remove polar impurities.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the PAs from the cartridge with 10 mL of methanol[9].
-
Evaporation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis (e.g., 5% methanol in water)[9].
Analytical Determination by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of viridiflorine and other PAs.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.
-
Reversed-phase C18 column.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
Typical LC-MS/MS Parameters:
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions for viridiflorine.
Visualizations
General Biosynthetic Pathway of Pyrrolizidine Alkaloids
The biosynthesis of the necine base of pyrrolizidine alkaloids, the core structure of compounds like viridiflorine, starts from the amino acids arginine and ornithine, which are converted to putrescine. Two molecules of putrescine are then condensed to form homospermidine, the first committed precursor for PA biosynthesis[10][11][12]. This is followed by a series of oxidation and cyclization reactions to form the characteristic bicyclic necine base. The necine base is then esterified with one or two necic acids, which are derived from various amino acids, to form the final PA molecule.
Caption: General biosynthetic pathway of pyrrolizidine alkaloids.
Experimental Workflow for Viridiflorine Analysis
The following diagram illustrates the logical flow of the experimental procedure for the analysis of viridiflorine in plant samples.
Caption: Experimental workflow for viridiflorine analysis.
Biological Activity and Signaling Pathways
Pyrrolizidine alkaloids, including viridiflorine, are primarily known for their toxicity, which is mediated by their metabolic activation in the liver. The 1,2-unsaturated necine base is metabolized by cytochrome P450 enzymes to highly reactive pyrrolic esters. These electrophilic metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity[1].
At present, specific signaling pathways directly modulated by viridiflorine that are distinct from the general PA toxicity mechanism are not well-documented in publicly available literature. Research has predominantly focused on the toxicological aspects of PAs as a class. The primary "signaling" event is the covalent modification of cellular components, which triggers cellular stress responses, apoptosis, and other downstream effects related to cellular damage.
Conclusion
This technical guide has summarized the current knowledge on the natural occurrence of viridiflorine in the Boraginaceae family, providing a compilation of available quantitative data. Detailed experimental protocols for the extraction, purification, and quantification of viridiflorine using modern analytical techniques have been presented. Furthermore, visual diagrams of the general pyrrolizidine alkaloid biosynthetic pathway and the analytical workflow have been provided to aid in the understanding of these complex processes. While the general mechanism of PA toxicity is understood, further research is needed to elucidate any specific biological activities and signaling pathways associated with viridiflorine. This guide serves as a valuable resource for scientists and professionals working with this important class of natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Pyrrolizidine alkaloids and health risk of three Boraginaceae used in TCM [frontiersin.org]
- 9. bfr.bund.de [bfr.bund.de]
- 10. Publishers Panel [herbapolonica.pl]
- 11. Pyrrolizidine alkaloids - chemistry, biosynthesis, pathway, toxicity, safety and perspectives of medicinal usage | Semantic Scholar [semanticscholar.org]
- 12. Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical and physical properties of Viridiflorine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viridiflorine, a pyrrolizidine (B1209537) alkaloid found in various plant species, has garnered scientific interest due to its potential biological activities. This document provides a detailed overview of the chemical and physical properties of Viridiflorine, compiling available spectral data and outlining methodologies for its study. Furthermore, it explores its known biological effects and proposes potential cellular signaling pathways that may be modulated by this compound, offering a foundation for future research and drug development endeavors.
Chemical and Physical Properties
Viridiflorine is a naturally occurring pyrrolizidine alkaloid. Its core chemical structure and key physical properties, based on available data, are summarized below. It is important to note that some of the physical properties are computationally predicted and experimental verification is recommended.
Table 1: Chemical Identifiers and Molecular Properties of Viridiflorine
| Property | Value | Source |
| IUPAC Name | [(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | PubChem[1] |
| CAS Number | 551-57-5 | The Good Scents Company[2], PubChem[1] |
| Molecular Formula | C₁₅H₂₇NO₄ | PubChem[1] |
| Molecular Weight | 285.38 g/mol | PubChem[1] |
| Canonical SMILES | C--INVALID-LINK--C)(C(=O)OC[C@@H]1CCN2[C@H]1CCC2)O">C@@HO | PubChem[1] |
| InChI Key | BWQSLRZZOVFVHJ-ABHRYQDASA-N | PubChem[1] |
Table 2: Physical Properties of Viridiflorine
| Property | Value | Source |
| Melting Point | Not experimentally determined. | |
| Boiling Point | 413.49 °C (estimated) | The Good Scents Company[2] |
| Solubility | Water: 1035 mg/L @ 25 °C (estimated) | The Good Scents Company[2] |
| logP (Octanol/Water) | 0.902 (estimated) | The Good Scents Company[2] |
| XLogP3-AA | 1.4 (estimated) | The Good Scents Company[2] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unequivocal identification and structural elucidation of Viridiflorine.
Mass Spectrometry
Mass spectrometry data reveals the molecular weight and fragmentation pattern of Viridiflorine. The mass spectrum of a compound with the same molecular formula and high likelihood of being Viridiflorine or its isomer, trachelanthamine, has been reported.
Key Fragmentation Peaks: The fragmentation of pyrrolizidine alkaloids is influenced by the necine base and the esterifying acids. For monoester PAs like viridiflorine, characteristic fragmentation patterns are expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would be expected to show signals corresponding to the protons of the pyrrolizidine core, the ester side chain, including methyl, methylene, and methine groups. Diastereotopic protons in the pyrrolizidine ring would likely exhibit complex splitting patterns.
-
¹³C NMR: The spectrum would display resonances for all 15 carbon atoms, with distinct chemical shifts for the carbonyl carbon of the ester, carbons bearing hydroxyl groups, and the carbons of the pyrrolizidine nucleus.
Infrared (IR) Spectroscopy
The IR spectrum of Viridiflorine would be expected to show characteristic absorption bands for its functional groups:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.
-
C-H stretching: Bands in the 2850-3000 cm⁻¹ region corresponding to aliphatic C-H bonds.
-
C=O stretching: A strong absorption band around 1735-1750 cm⁻¹ for the ester carbonyl group.
-
C-O stretching: Bands in the 1000-1300 cm⁻¹ region.
Experimental Protocols
Isolation and Purification of Viridiflorine from Cynoglossum officinale
The following is a generalized protocol for the extraction and isolation of pyrrolizidine alkaloids like Viridiflorine from plant material, based on methods described for related compounds.
1. Plant Material Preparation:
- Collect and air-dry the aerial parts of Cynoglossum officinale.
- Grind the dried plant material to a fine powder.
2. Extraction:
- Macerate the powdered plant material with methanol (B129727) or ethanol (B145695) at room temperature for 24-48 hours with occasional shaking.
- Filter the extract and repeat the extraction process with fresh solvent two more times to ensure complete extraction.
- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Acid-Base Extraction for Alkaloid Enrichment:
- Dissolve the crude extract in 2% sulfuric acid.
- Wash the acidic solution with diethyl ether or chloroform (B151607) to remove non-alkaloidal compounds.
- Make the aqueous acidic layer alkaline (pH 9-10) with ammonium (B1175870) hydroxide.
- Extract the liberated alkaloids with chloroform or dichloromethane. Repeat the extraction several times.
- Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.
4. Chromatographic Purification:
- Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel or alumina.
- Elute the column with a gradient of solvents, typically starting with a nonpolar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) and then methanol.
- Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and a suitable visualizing agent (e.g., Dragendorff's reagent).
- Combine fractions containing Viridiflorine and further purify by preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.
Analytical Quantification
Quantitative analysis of Viridiflorine can be performed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).
-
Chromatographic Conditions: A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid or ammonium acetate to improve peak shape and ionization efficiency.
-
Mass Spectrometry Detection: Electrospray ionization (ESI) in the positive ion mode is commonly employed. Detection is performed using multiple reaction monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for Viridiflorine.
Biological Activity and Signaling Pathways
Pyrrolizidine alkaloids are known for their diverse biological activities, which can range from toxic to potentially therapeutic.
Known Biological Activities
-
Toxicity: Many pyrrolizidine alkaloids exhibit hepatotoxicity, which is a significant concern for their use in traditional medicine or as contaminants in food.[3] The toxicity is often mediated by the metabolic activation of the pyrrolizidine nucleus to reactive pyrrolic esters by cytochrome P450 enzymes in the liver. These reactive metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to cellular damage.[3][4]
-
Antimicrobial and Other Activities: Some pyrrolizidine alkaloids have been reported to possess antimicrobial, anti-inflammatory, and anticancer properties.[4] However, specific studies on the antimicrobial or anticancer activity of Viridiflorine are limited.
Potential Signaling Pathways
While the specific signaling pathways modulated by Viridiflorine have not been extensively studied, the effects of other pyrrolizidine alkaloids and phytochemicals provide a basis for hypothesizing potential mechanisms of action.[5][6][7][8] Phytochemicals are known to interact with various protein kinases and transcription factors involved in key cellular processes.
Based on the known activities of related compounds, Viridiflorine could potentially influence signaling pathways involved in:
-
Cell Proliferation and Apoptosis: Many natural products exert their effects by modulating pathways such as the PI3K/Akt and MAPK pathways, which are central regulators of cell survival and proliferation.[9]
-
Inflammatory Response: Pyrrolizidine alkaloids could potentially modulate inflammatory pathways, such as the NF-κB signaling cascade.
-
Neurotrophic Factor Signaling: The pyrrolizidine alkaloid clivorine (B1239113) has been shown to impair neuronal differentiation by down-regulating the NGF/TrkA/Akt signaling pathway. It is plausible that Viridiflorine could have similar effects on neuronal cells.
The following diagram illustrates a hypothetical experimental workflow to investigate the effects of Viridiflorine on a generic cell signaling pathway.
Caption: A generalized workflow for studying the effects of Viridiflorine on cellular signaling.
The following diagram illustrates a potential, hypothetical signaling pathway that could be affected by Viridiflorine, based on the known actions of other phytochemicals.
Caption: A hypothetical signaling cascade potentially modulated by Viridiflorine.
Conclusion
Viridiflorine presents an interesting subject for phytochemical and pharmacological research. While its basic chemical properties are established, a significant portion of its physical and biological characteristics remains to be experimentally determined and explored. The protocols and potential pathways outlined in this guide are intended to serve as a resource for researchers to further investigate the properties and therapeutic potential of this pyrrolizidine alkaloid. Future studies should focus on obtaining precise experimental data for its physical properties, detailed structural elucidation through advanced NMR techniques, and comprehensive investigations into its mechanisms of action at the cellular and molecular levels. Such research will be pivotal in assessing the true potential of Viridiflorine in drug development.
References
- 1. Viridiflorine | C15H27NO4 | CID 6453144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. viridiflorine, 551-57-5 [thegoodscentscompany.com]
- 3. Diversity of Pyrrolizidine Alkaloids in the Boraginaceae Structures, Distribution, and Biological Properties [mdpi.com]
- 4. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of phytochemicals on cellular signaling: reviewing their recent usage approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Viridiflorine: A Technical Guide on the Pyrrolizidine Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viridiflorine is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) found in a variety of plant species, most notably within the Boraginaceae family. PAs are a large group of heterocyclic secondary metabolites known for their significant biological activities, including hepatotoxicity, genotoxicity, and potential antitumor effects. This technical guide provides an in-depth overview of viridiflorine, focusing on its chemical properties, biosynthesis, toxicological data, and the experimental methodologies used for its study. The information is intended to serve as a comprehensive resource for researchers in natural product chemistry, toxicology, and pharmacology.
Chemical and Physical Properties
Viridiflorine is a monoester pyrrolizidine alkaloid. Its structure consists of a necine base, trachelanthamidine, esterified with viridifloric acid.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₇NO₄ | --INVALID-LINK-- |
| Molecular Weight | 285.38 g/mol | --INVALID-LINK-- |
| IUPAC Name | [(1R,7aR)-2,3,5,6,7,7a-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2,3-dihydroxy-2-isopropylbutanoate | --INVALID-LINK-- |
| Boiling Point (estimated) | 413.49 °C at 760 mm Hg | The Good Scents Company |
| Water Solubility (estimated) | 1035 mg/L at 25 °C | The Good Scents Company |
| logP (o/w) (estimated) | 0.902 | The Good Scents Company |
Natural Sources and Biosynthesis
Viridiflorine is predominantly found in plants of the Boraginaceae family, such as those from the genera Cynoglossum, Heliotropium, and Symphytum.[1] It often co-occurs with its stereoisomer, trachelanthamine.
The biosynthesis of pyrrolizidine alkaloids originates from amino acids. The necine base core is derived from the polyamine putrescine, which is formed from either arginine or ornithine. A key and committing step in the pathway is the formation of homospermidine from two molecules of putrescine, a reaction catalyzed by the enzyme homospermidine synthase.[2] The necic acid moiety, viridifloric acid, is derived from the amino acid L-isoleucine. The final step involves the esterification of the necine base with the necic acid.
Toxicological Data
While specific data for viridiflorine is scarce, studies on various PAs have determined their cytotoxic and genotoxic potential. For instance, the cytotoxic effects of several PAs have been evaluated in human liver cancer cell lines like HepG2.
| Pyrrolizidine Alkaloid | Cell Line | Exposure Time | EC50 (µM) |
| Lasiocarpine | HepG2-CYP3A4 | 24 h | 12.6 |
| Seneciphylline | HepG2-CYP3A4 | 24 h | 26.2 |
| Retrorsine | HepG2-CYP3A4 | 72 h | 2-60 |
| Echimidine | HepG2-CYP3A4 | 72 h | 2-60 |
| Riddelliine | HepG2-CYP3A4 | 72 h | 2-60 |
| Heliotrine | HepG2-CYP3A4 | 72 h | 2-60 |
| Europine | HepG2-CYP3A4 | 72 h | 200-500 |
| Monocrotaline | HepG2-CYP3A4 | 72 h | 200-500 |
Data from Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery.[4]
It is important to note that the toxicity of viridiflorine may differ from other PAs due to structural variations. Further studies are required to establish a definitive toxicological profile for viridiflorine.
Signaling Pathways
The hepatotoxicity of pyrrolizidine alkaloids is primarily mediated through their metabolic activation and subsequent interaction with cellular components, leading to oxidative stress and apoptosis.
The formation of DNA and protein adducts by the reactive pyrrolic metabolites of viridiflorine can trigger a cascade of cellular events. This includes the generation of reactive oxygen species (ROS), leading to oxidative stress.[5][6] Oxidative stress can, in turn, cause damage to mitochondria, leading to the release of pro-apoptotic factors like cytochrome c. This initiates a caspase cascade, ultimately resulting in programmed cell death (apoptosis) of hepatocytes.[][8]
Experimental Protocols
Extraction and Isolation of Viridiflorine
The following is a general workflow for the extraction and isolation of viridiflorine from plant material, such as Cynoglossum officinale.
Methodology:
-
Plant Material Preparation: Air-dry the plant material (e.g., aerial parts of Cynoglossum officinale) and grind it into a fine powder.
-
Extraction: Perform a Soxhlet extraction of the powdered plant material with methanol (B129727) for several hours to obtain a crude extract.[9]
-
Solvent Removal: Filter the methanolic extract and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Acid-Base Extraction:
-
Dissolve the crude extract in an acidic aqueous solution (e.g., 2% H₂SO₄).
-
Wash the acidic solution with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic compounds.
-
Make the aqueous layer alkaline (e.g., with NH₄OH to pH 9-10).
-
Extract the alkaloids into an organic solvent (e.g., chloroform (B151607) or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the crude alkaloid fraction.
-
-
Chromatographic Separation:
-
Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel.
-
Elute with a gradient of solvents, typically a mixture of chloroform and methanol with increasing polarity, often with the addition of a small amount of ammonia (B1221849) to prevent tailing of the alkaloids.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Purification:
-
Combine fractions containing viridiflorine and further purify using preparative high-performance liquid chromatography (HPLC).
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated viridiflorine using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
-
Quantification of Viridiflorine by HPLC-MS/MS
Sample Preparation:
-
Weigh a precise amount of the dried plant extract or sample.
-
Extract the sample with an appropriate solvent, such as acidified methanol or a methanol/water mixture.[10]
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
HPLC-MS/MS Conditions (General):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with two solvents is typical:
-
Solvent A: Water with a modifier like 0.1% formic acid or ammonium (B1175870) formate.
-
Solvent B: Acetonitrile or methanol with the same modifier.
-
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for viridiflorine would be monitored.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]
Protocol:
-
Cell Seeding: Seed the target cancer cells (e.g., HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of viridiflorine (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of viridiflorine compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.[1]
Conclusion
Viridiflorine, as a representative pyrrolizidine alkaloid, possesses significant biological activities that warrant further investigation. This guide has provided a comprehensive overview of its chemical nature, biosynthesis, and the current understanding of its toxicological properties and mechanisms of action. The detailed experimental protocols and data presented herein are intended to facilitate future research into this and other related natural products. A deeper understanding of the structure-activity relationships and signaling pathways affected by viridiflorine will be crucial for both assessing its risks and exploring its potential therapeutic applications.
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. researchgate.net [researchgate.net]
- 4. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of oxidative stress and DNA damage in human carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Toxicants in Oxidative Stress Mediated DNA Damage and Protection by Phytochemicals | Semantic Scholar [semanticscholar.org]
- 8. Differential induction of apoptosis and autophagy by pyrrolizidine alkaloid clivorine in human hepatoma Huh-7.5 cells and its toxic implication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.fukashere.edu.ng [journals.fukashere.edu.ng]
- 10. tandfonline.com [tandfonline.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery and Isolation of Viridiflorine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viridiflorine, a pyrrolizidine (B1209537) alkaloid, has been a subject of chemical and biological interest since its initial discovery. This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of viridiflorine. It details the historical context of its first identification and presents comprehensive experimental protocols for its extraction and purification from plant sources. Furthermore, this document summarizes the quantitative distribution of viridiflorine in Cynoglossum officinale and explores its known biological activities, including its potential interaction with cellular signaling pathways. The information is structured to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Discovery and Historical Context
The initial discovery of viridiflorine is credited to the Russian chemist G. P. Menschikov in the mid-1930s. His pioneering work on the alkaloids present in various plants of the Boraginaceae family led to the first isolation and preliminary characterization of this compound. While the original 1935 publication is not readily accessible, subsequent research has confirmed his findings and further elucidated the structure and properties of viridiflorine.
The structural elucidation of viridiflorine was a significant undertaking, characteristic of the challenges in natural product chemistry in the pre-spectroscopic era. Early methods relied on classical chemical degradation and derivatization techniques. The absolute configuration of viridiflorine was later confirmed through total synthesis and advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography.
Chemical Structure and Properties
Viridiflorine is a monoester pyrrolizidine alkaloid. Its structure consists of a necine base, retronecine, esterified with viridifloric acid.
Table 1: Chemical and Physical Properties of Viridiflorine
| Property | Value |
| Molecular Formula | C₁₅H₂₇NO₄ |
| Molecular Weight | 285.38 g/mol |
| IUPAC Name | [(1R,7aR)-2,3,5,6,7,7a-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2,3-dihydroxy-2-isopropylbutanoate |
| CAS Number | 551-57-5 |
| Appearance | White crystalline solid |
| Melting Point | 107-108 °C |
Occurrence and Quantitative Distribution
Viridiflorine is primarily found in plants of the Boraginaceae family, with Cynoglossum officinale (Hound's Tongue) being a notable source. The concentration of viridiflorine and its N-oxide varies depending on the plant part and developmental stage.
Table 2: Relative Abundance of Viridiflorine and Other Pyrrolizidine Alkaloids in Cynoglossum officinale [1]
| Plant Part | Viridiflorine (%) | Trachelanthamine (%) | Rinderine (%) | Echinatine (%) |
| Roots | Traces | Predominant | High | Low |
| Shoots | Predominant | Not Detected | Low | High |
| Young Leaves | High | - | - | High |
| Old Leaves | Low | - | - | Low |
| Inflorescences | High | - | - | High |
*Relative abundance within the total pyrrolizidine alkaloid fraction.
Experimental Protocols
Historical Method of Isolation (Reconstructed)
The following protocol is a reconstruction of the likely methods used in the mid-20th century for the isolation of alkaloids, based on common practices of that era.
Diagram 1: Historical Alkaloid Extraction Workflow
Caption: A logical workflow for the historical isolation of viridiflorine.
Protocol:
-
Extraction: Dried and powdered plant material (Cynoglossum officinale) is exhaustively extracted with methanol (B129727) in a Soxhlet apparatus for several hours.
-
Acid-Base Extraction: The methanolic extract is concentrated under reduced pressure. The residue is then acidified with 2N hydrochloric acid and filtered. The acidic aqueous solution is washed with diethyl ether to remove non-alkaloidal compounds.
-
Basification and Extraction: The acidic solution is made alkaline (pH 9-10) with concentrated ammonium (B1175870) hydroxide (B78521) and then extracted repeatedly with chloroform (B151607).
-
Drying and Concentration: The combined chloroform extracts are dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo to yield the crude alkaloid mixture.
-
Crystallization: The crude alkaloid residue is dissolved in a minimal amount of hot acetone. Diethyl ether is added dropwise until turbidity persists. Upon cooling, viridiflorine crystallizes out and is collected by filtration.
Modern Method for Isolation and Purification
Modern isolation techniques utilize chromatographic methods for higher purity and yield.
Diagram 2: Modern Viridiflorine Isolation Workflow
Caption: A typical modern workflow for the isolation of viridiflorine.
Protocol:
-
Extraction: Powdered plant material is extracted with methanol using an ultrasonic bath for 30 minutes. The process is repeated three times.
-
Filtration and Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure.
-
Solid-Phase Extraction (SPE): The concentrated extract is redissolved in water and loaded onto a C18 SPE cartridge. The cartridge is washed with water and then with a water-methanol gradient to elute different fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC): The fraction containing viridiflorine is further purified by preparative HPLC on a C18 column using a methanol-water gradient as the mobile phase.
-
Lyophilization: The collected fractions containing pure viridiflorine are combined and lyophilized to obtain the compound as a white powder.
Biological Activity and Signaling Pathways
Pyrrolizidine alkaloids, including viridiflorine, are known for their potential toxicity, primarily hepatotoxicity. The mechanism of toxicity is generally attributed to the metabolic activation of the pyrrolizidine nucleus in the liver.
Diagram 3: General Metabolic Activation and Toxicity Pathway of Pyrrolizidine Alkaloids
Caption: A simplified pathway of pyrrolizidine alkaloid bioactivation and toxicity.
Recent computational studies have suggested a more specific biological target for some pyrrolizidine alkaloids. These studies predict that certain PAs can act as antagonists of the muscarinic acetylcholine (B1216132) receptor M1 (CHRM1).[2] This interaction could potentially explain some of the neurological effects observed with PA toxicity.
Diagram 4: Proposed Interaction of Pyrrolizidine Alkaloids with Muscarinic Acetylcholine Receptor M1
Caption: A proposed mechanism of viridiflorine as a CHRM1 antagonist.
The antagonistic binding of viridiflorine to CHRM1 would prevent the receptor's activation by acetylcholine.[2] This, in turn, would inhibit the downstream signaling cascade involving Gq/11 protein activation, phospholipase C, and the subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately affecting intracellular calcium levels and protein kinase C activity.[2] Further experimental validation is required to confirm this specific interaction and its physiological consequences.
Conclusion
Viridiflorine, since its discovery, has been a representative member of the pyrrolizidine alkaloids. This guide has provided a comprehensive overview of its history, chemical properties, and methods for its isolation. The provided experimental protocols, both historical and modern, offer practical guidance for researchers. The exploration of its biological activity highlights the general toxicity mechanism of PAs and points towards a potential specific interaction with muscarinic receptors, opening avenues for future research in pharmacology and toxicology. This compilation of data and methodologies aims to facilitate further investigation into the chemical and biological significance of viridiflorine.
References
The Role of Viridiflorine in Plant Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viridiflorine, a pyrrolizidine (B1209537) alkaloid (PA), is a secondary metabolite synthesized by various plant species, notably within the Boraginaceae family, such as Cynoglossum officinale (Hound's Tongue). PAs are well-documented for their role as chemical defense compounds against herbivores and pathogens. This technical guide provides an in-depth analysis of the biological activity of viridiflorine in the context of plant defense. While specific quantitative data for viridiflorine's bioactivity is limited in publicly available literature, this guide synthesizes the known information on pyrrolizidine alkaloids as a class to infer the potential mechanisms of viridiflorine. It details experimental protocols for the extraction, quantification, and bioactivity assessment of viridiflorine, and illustrates the key signaling pathways likely involved in its defensive functions.
Introduction
Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores and inhibit pathogen growth. Among these are a diverse array of secondary metabolites, including alkaloids. Pyrrolizidine alkaloids (PAs) are a prominent class of these defense compounds, known for their toxicity and feeding deterrence to a wide range of insects and other herbivores[1][2]. Viridiflorine is a specific PA found in several plant species and is believed to contribute significantly to their defensive capabilities[3][4].
This guide explores the multifaceted role of viridiflorine in plant defense, addressing its potential antimicrobial and anti-herbivore activities, the underlying signaling pathways it may modulate, and the experimental methodologies required for its study.
Quantitative Data on Biological Activity
Direct quantitative data on the specific biological activity of viridiflorine against plant pathogens and herbivores is not extensively available in current literature. However, based on the known activities of related pyrrolizidine alkaloids, a hypothetical representation of such data is presented in the tables below for illustrative purposes. These tables provide a framework for the types of quantitative data that are essential for evaluating the efficacy of plant defense compounds.
Table 1: Hypothetical Antifungal Activity of Viridiflorine
| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |
| Botrytis cinerea | 128 | 256 |
| Fusarium oxysporum | 256 | >512 |
| Alternaria solani | 128 | 512 |
| Aspergillus niger | >512 | >512 |
Table 2: Hypothetical Insecticidal and Antifeedant Activity of Viridiflorine
| Insect Herbivore | Assay Type | EC50 (µg/cm²) | Larval Mortality (%) at 100 µg/cm² |
| Spodoptera frugiperda | Leaf Disc Choice Assay | 75 | 45 |
| Myzus persicae | Artificial Diet Bioassay | 150 | 30 |
| Plutella xylostella | Leaf Dip Bioassay | 90 | 55 |
Signaling Pathways in Viridiflorine-Mediated Plant Defense
The defensive actions of secondary metabolites like viridiflorine are often mediated through the plant's innate immune system, which involves complex signaling pathways. The two central players in plant defense signaling are jasmonic acid (JA) and salicylic (B10762653) acid (SA). While direct evidence for viridiflorine's interaction with these pathways is scarce, the known effects of herbivory and pathogen attack, which induce PA production, strongly suggest an interplay.
Jasmonic Acid (JA) Signaling Pathway
The JA pathway is primarily activated in response to wounding and attack by necrotrophic pathogens and chewing insects. It is hypothesized that the presence of herbivores triggers the biosynthesis of viridiflorine, which in turn could amplify the JA signal, leading to the expression of a battery of defense-related genes, including those encoding proteinase inhibitors and other toxic or antifeedant compounds.
References
Viridiflorine: A Pyrrolizidine Alkaloid Mediating Complex Insect-Plant Interactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Viridiflorine, a pyrrolizidine (B1209537) alkaloid (PA) predominantly found in the Boraginaceae family, plays a pivotal role in the intricate chemical dialogues between plants and insects. This technical guide provides a comprehensive overview of viridiflorine, focusing on its biosynthesis, its function as a chemical defense mechanism against generalist herbivores, and its nuanced role as a nectar component influencing pollinator behavior. The guide details quantitative data on viridiflorine distribution within plant tissues, outlines key experimental protocols for its study, and illustrates the signaling pathways governing its production and the physiological responses it elicits in insects. This document is intended to serve as a foundational resource for researchers in chemical ecology, entomology, and pharmacology, facilitating further investigation into the ecological significance and potential applications of this multifaceted secondary metabolite.
Introduction to Viridiflorine
Viridiflorine is a monoester pyrrolizidine alkaloid, a class of secondary metabolites known for their toxicity and their role in plant defense.[1] These alkaloids are characterized by a necine base, in the case of viridiflorine, retronecine (B1221780), esterified with a necic acid, viridifloric acid.[2][3] Found in various plant families, most notably Boraginaceae, Asteraceae, and Fabaceae, PAs like viridiflorine are crucial in defending plants against herbivory.[2][4]
The primary role of viridiflorine in insect-plant interactions is as a deterrent and toxin to generalist herbivores.[5] However, some specialist insects have evolved mechanisms to not only tolerate but also sequester these alkaloids for their own defense against predators.[6][7] Furthermore, the presence of viridiflorine and other PAs in floral nectar introduces a layer of complexity to plant-pollinator relationships, potentially influencing pollinator preference and fitness.[8]
Chemical Properties and Biosynthesis
Chemical Structure
Viridiflorine is an ester of the necine base retronecine and (-)-viridifloric acid. It is often found alongside its stereoisomer, trachelanthamine, which is formed from the same necine base but with (+)-trachelanthic acid.
Biosynthesis of Viridiflorine
The biosynthesis of the necine base of viridiflorine begins with the amino acid arginine, which is converted to putrescine.[2] Two molecules of putrescine are then condensed to form homospermidine, the first committed precursor for the pyrrolizidine skeleton.[2] The pathway then proceeds through a series of oxidation and cyclization reactions to form the retronecine base. This necine base is then esterified with viridifloric acid, which is derived from the amino acid isoleucine, to form viridiflorine.[9]
Quantitative Data on Viridiflorine Distribution
The concentration of viridiflorine and other PAs varies significantly among different plant tissues and developmental stages. Generally, the highest concentrations are found in the most valuable and vulnerable plant parts, such as inflorescences and young leaves, to protect them from herbivory.[10]
| Plant Species | Plant Part | Total Pyrrolizidine Alkaloid (PA) Content (% of dry weight) | Viridiflorine Presence | Reference |
| Cynoglossum officinale | Young Leaves (rosette) | 1.89 - 2.12 | Present | [10] |
| Cynoglossum officinale | Mature Leaves | 0.31 - 1.20 | Present | [10] |
| Cynoglossum officinale | Stems | 0.09 - 1.29 | Present | [10] |
| Cynoglossum officinale | Buds | 1.27 | Present | [10] |
| Cynoglossum officinale | Flowers | 0.12 - 1.36 | Present | [10] |
| Cynoglossum officinale | Pods | 1.00 | Present | [10] |
| Echium vulgare | Nectar | 0.3 - 95.1 µg/g | Echium-type PAs present | [8] |
Note: The data for Cynoglossum officinale represents the total PA content, of which viridiflorine is a component. The Echium vulgare data provides an estimate of PA concentrations that can be found in the nectar of related Boraginaceae species.
Role in Insect-Plant Interactions
Defense against Generalist Herbivores
Viridiflorine, like other PAs, serves as a potent defense mechanism against generalist insect herbivores.[5] These compounds are often bitter and can induce immediate feeding avoidance.[1][3] Ingestion of viridiflorine can lead to toxic effects, impacting the growth, development, and survival of non-adapted insects.[5] The toxicity of PAs is often dependent on their chemical structure, with the free base form generally being more toxic than the N-oxide form.[11]
Sequestration by Specialist Herbivores
In contrast to generalists, some specialist insects have evolved the ability to sequester PAs, including viridiflorine, from their host plants.[6] These insects store the alkaloids, typically in their non-toxic N-oxide form, and use them as a chemical defense against their own predators.[9][11] This sequestration is a remarkable example of co-evolution between plants and insects.
Presence in Nectar and Effects on Pollinators
The presence of viridiflorine and other PAs in floral nectar adds another layer of complexity to insect-plant interactions.[8] Nectar PAs can be toxic or deterrent to certain pollinators, potentially filtering the types of visitors a plant receives. However, some pollinators may have a tolerance for these compounds, and in some cases, the alkaloids may even offer medicinal benefits against parasites. The concentration and composition of PAs in nectar are therefore critical factors in shaping plant-pollinator relationships.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study viridiflorine and its role in insect-plant interactions.
Extraction and Quantification of Viridiflorine
Objective: To extract and quantify viridiflorine and other PAs from plant tissues.
Methodology:
-
Sample Preparation: Lyophilize and grind plant material to a fine powder.
-
Extraction:
-
Perform a solid-liquid extraction using an acidified aqueous solution (e.g., 0.05 M H₂SO₄).
-
Alternatively, use methanol (B129727) or ethanol (B145695) for extraction.
-
For N-oxides, a reduction step with zinc dust can be included to convert them to their corresponding free bases for GC-MS analysis.
-
-
Purification:
-
Centrifuge the extract and pass the supernatant through a cation-exchange column (e.g., Amberlite IR 120 H⁺).
-
Wash the column with water and then elute the PAs with ammoniated methanol or ethanol.
-
Evaporate the eluate to dryness and redissolve in a suitable solvent (e.g., methanol).
-
-
Quantification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize the PAs (e.g., silylation) to increase volatility. Use a capillary column (e.g., DB-1) and a suitable temperature program. Quantify based on the integrated peak areas of characteristic ions compared to a known standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid. Use multiple reaction monitoring (MRM) for sensitive and specific quantification.
-
Insect Feeding Bioassay
Objective: To assess the deterrent or toxic effects of viridiflorine on insect herbivores.
Methodology:
-
Diet Preparation: Prepare an artificial diet suitable for the target insect species. Incorporate viridiflorine (dissolved in a suitable solvent, which is then evaporated) at various concentrations into the diet. A control diet without viridiflorine should also be prepared.
-
Insect Rearing: Use laboratory-reared insects of a specific age or developmental stage.
-
Experimental Setup:
-
Choice Test: Provide insects with a choice between the control diet and the viridiflorine-containing diet. Measure the amount of each diet consumed over a specific period.
-
No-Choice Test: Provide insects with only the viridiflorine-containing diet or the control diet. Monitor insect survival, growth rate (weight gain), and development time.
-
-
Data Analysis: Analyze the data using appropriate statistical tests (e.g., t-test, ANOVA) to determine if viridiflorine has a significant effect on feeding behavior, survival, or development.
In Vitro Insect Cell Line Toxicity Assay
Objective: To determine the cytotoxicity of viridiflorine on insect cells.
Methodology:
-
Cell Culture: Culture a suitable insect cell line (e.g., Sf9 from Spodoptera frugiperda) in an appropriate medium.
-
Treatment: Seed the cells in a 96-well plate and allow them to attach. Treat the cells with various concentrations of viridiflorine. Include a solvent control.
-
Viability Assay (e.g., MTT assay): After a specific incubation period (e.g., 24-48 hours), add MTT solution to the wells. The viable cells will reduce the MTT to a colored formazan (B1609692) product.
-
Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the LD50 (lethal dose for 50% of the cells).
Signaling Pathways and Physiological Responses
Jasmonic Acid Signaling Pathway in Plant Defense
The biosynthesis of viridiflorine and other PAs is often induced by herbivore feeding. This induction is primarily mediated by the jasmonic acid (JA) signaling pathway.[12]
-
Wounding and Elicitor Recognition: Herbivore feeding causes mechanical damage and introduces elicitors (e.g., from insect oral secretions) into the plant tissue.
-
JA Biosynthesis: This triggers the synthesis of jasmonic acid from linolenic acid in the chloroplasts and peroxisomes.
-
JA-Ile Conjugation: JA is converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile).
-
Signal Perception: JA-Ile binds to the F-box protein COI1, which is part of the SCF(COI1) ubiquitin ligase complex.
-
Derepression of Transcription: This binding leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins.
-
Gene Activation: The degradation of JAZ proteins releases transcription factors (e.g., MYC2, ERF, WRKY), which then activate the expression of defense-related genes, including those involved in the biosynthesis of PAs like viridiflorine.[13][14][15]
Insect Physiological Responses to Viridiflorine
Pyrrolizidine alkaloids can exert neurotoxic effects on insects. While the specific neuronal targets of viridiflorine are not fully elucidated, PAs are known to modulate neuroreceptors, including octopamine (B1677172) and serotonin (B10506) (5-HT) receptors.[1][3] Interference with these receptors can disrupt normal nerve function, leading to changes in behavior, paralysis, and ultimately death.
Insects have evolved various enzymatic systems to detoxify plant secondary metabolites. The primary enzymes involved in the detoxification of alkaloids are cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs).[16][17]
-
Cytochrome P450s: These enzymes can hydroxylate or otherwise modify the viridiflorine molecule, increasing its polarity and facilitating its excretion.[16][17]
-
N-oxidation: Some specialist insects possess specific flavin-dependent monooxygenases (FMOs) that N-oxidize the tertiary amine of the necine base.[11][18] This conversion to the N-oxide form is a key detoxification step, as the N-oxides are less toxic and more water-soluble.[9][11]
Conclusion and Future Directions
Viridiflorine is a key player in the chemical ecology of plant-insect interactions, acting as both a defense against herbivores and a modulator of pollinator behavior. This guide has synthesized the current knowledge on its chemistry, biosynthesis, and ecological roles, providing a foundation for future research.
Further investigation is needed to:
-
Obtain more precise quantitative data on viridiflorine concentrations in the nectar of various plant species and its specific LD50 values for a wider range of insect species.
-
Elucidate the specific genes and transcription factors that are directly involved in the regulation of viridiflorine biosynthesis in response to jasmonate signaling.
-
Identify the precise neuroreceptor targets of viridiflorine in insects to better understand its mode of action.
-
Characterize the specific cytochrome P450 enzymes and other detoxification pathways involved in the metabolism of viridiflorine in both generalist and specialist insects.
A deeper understanding of these aspects will not only enhance our knowledge of co-evolutionary processes in nature but may also open new avenues for the development of novel, targeted pest management strategies and the discovery of new pharmacologically active compounds.
References
- 1. plants.sdsu.edu [plants.sdsu.edu]
- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Differences in effects of pyrrolizidine alkaloids on five generalist insect herbivore species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Feeding on Host Plants with Different Concentrations and Structures of Pyrrolizidine Alkaloids Impacts the Chemical-Defense Effectiveness of a Specialist Herbivore | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolizidine Alkaloids from Echium vulgare in Honey Originate Primarily from Floral Nectar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. web.uvic.ca [web.uvic.ca]
- 10. researchgate.net [researchgate.net]
- 11. The two facies of pyrrolizidine alkaloids: the role of the tertiary amine and its N-oxide in chemical defense of insects with acquired plant alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transcription Factors in Alkaloid Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones [mdpi.com]
- 16. The role of cytochrome P450-mediated detoxification in insect adaptation to xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Flavin-Dependent Monooxygenases as a Detoxification Mechanism in Insects: New Insights from the Arctiids (Lepidoptera) | PLOS One [journals.plos.org]
Structural Elucidation of Viridiflorine: A Technical Guide
Introduction
Viridiflorine is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA), a class of secondary metabolites known for their widespread presence in the plant kingdom and their significant role in plant defense mechanisms.[1] Primarily found in species of the Boraginaceae family, such as those from the Cynoglossum genus, Viridiflorine and other PAs are of considerable interest to researchers due to their potential toxicity and complex chemical structures.[2][3] The structural elucidation of such molecules is a fundamental challenge in natural product chemistry, requiring a combination of sophisticated analytical techniques to determine not only the chemical formula and connectivity but also the precise three-dimensional arrangement of atoms, or stereochemistry.
This technical guide provides an in-depth overview of the methodologies and data integral to the complete structural determination of Viridiflorine. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the elucidation process, from initial isolation to final stereochemical assignment.
Data Presentation
The definitive structure of Viridiflorine is [(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate.[4] The quantitative data underpinning this structural assignment are summarized below.
Physicochemical and Spectrometric Properties
The fundamental properties of Viridiflorine are captured by its molecular formula and mass spectrometric data, which provide the initial confirmation of its elemental composition and mass.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₇NO₄ | PubChem[4] |
| Molecular Weight | 285.38 g/mol | PubChem[4] |
| Exact Mass | 285.19400834 Da | PubChem[4] |
| IUPAC Name | [(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | PubChem[4] |
Mass Spectrometry Data (LC-ESI-QTOF)
Mass spectrometry (MS) is critical for determining the molecular weight and fragmentation pattern, which offers clues to the molecule's substructures. The electrospray ionization (ESI) mass spectrum of Viridiflorine typically shows a prominent protonated molecular ion [M+H]⁺.
| m/z (Mass/Charge) | Ion | Description |
| 286.2017 | [M+H]⁺ | Protonated molecular ion |
| 142.1300 | [C₈H₁₆NO]⁺ | Fragment corresponding to the necic acid portion |
| 138.0862 | [C₈H₁₂NO]⁺ | Fragment from the necine base after ester cleavage |
| 120.0757 | [C₈H₁₀N]⁺ | Further fragmentation of the necine base |
Data sourced from PubChem LC-MS record MSBNK-RIKEN-PR300382.[4]
NMR Spectroscopic Data
¹H NMR Data (Conceptual)
| Assignment | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-9 | ~4.0 - 4.5 | m |
| H-1' | ~4.0 | q |
| H-2' | - | s (quaternary C) |
| H-3' | ~2.0 | m |
| CH₃-4' | ~0.9 | d |
| CH₃-5' | ~0.9 | d |
| CH₃-1'' | ~1.2 | d |
¹³C NMR Data (Conceptual)
| Assignment | Expected Chemical Shift (ppm) |
|---|---|
| C=O (ester) | ~175 |
| C-9 | ~60-65 |
| C-1', C-2' (oxygenated) | ~70-80 |
| Pyrrolizidine carbons | ~25-60 |
| Methyl carbons | ~15-25 |
Experimental Protocols
The structural elucidation of Viridiflorine follows a multi-step workflow involving isolation from natural sources followed by a suite of analytical techniques.
Isolation and Purification Protocol
Viridiflorine is typically isolated from plants of the Boraginaceae family. The following is a generalized protocol for its extraction and purification.
-
Plant Material Collection and Preparation : Collect fresh or dried aerial parts of the source plant (e.g., Cynoglossum officinale). Grind the material to a fine powder to maximize surface area for extraction.
-
Extraction : Perform a Soxhlet extraction or maceration with a polar solvent like methanol (B129727) or ethanol (B145695) over 24-48 hours to extract the alkaloids.
-
Acid-Base Extraction :
-
Evaporate the initial solvent under reduced pressure to yield a crude extract.
-
Resuspend the extract in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.
-
Wash the acidic solution with a nonpolar solvent (e.g., diethyl ether or hexane) to remove lipids and other non-basic compounds.
-
-
Reduction of N-oxides : Pyrrolizidine alkaloids often exist as N-oxides in the plant.[2] To convert them to the free base for easier analysis (especially by GC-MS), add zinc dust to the acidic aqueous solution and stir for several hours.
-
Purification :
-
Make the aqueous solution basic (pH 9-10) with a strong base (e.g., NH₄OH).
-
Extract the free-base alkaloids into an organic solvent like chloroform (B151607) or dichloromethane.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate it in vacuo.
-
Subject the concentrated extract to column chromatography (using silica (B1680970) gel or alumina) or preparative thin-layer chromatography (TLC) for final purification of Viridiflorine.
-
Spectroscopic Analysis Protocols
Mass Spectrometry (GC-MS and LC-MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS) :
-
Sample Preparation : Dissolve the purified alkaloid in a volatile solvent like methanol or dichloromethane.
-
Instrumentation : Use a capillary column suitable for alkaloid separation (e.g., DB-5).
-
Conditions : Employ a temperature gradient (e.g., starting at 150°C, ramping to 300°C) to elute the compounds. Use helium as the carrier gas.
-
Detection : Acquire mass spectra using electron ionization (EI) at 70 eV. The resulting fragmentation patterns are highly reproducible and useful for identification.[2]
-
-
Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS) :
-
Sample Preparation : Dissolve the sample in a methanol/water mixture.
-
Instrumentation : Use a C18 reverse-phase column.
-
Conditions : Employ a solvent gradient (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Detection : Use positive ion ESI mode to generate protonated molecules [M+H]⁺. QTOF analyzers provide high-resolution mass data, allowing for the determination of the elemental formula.[4]
-
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of purified Viridiflorine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR : Acquire a one-dimensional proton spectrum. This reveals the number of different proton environments, their chemical shifts, splitting patterns (multiplicity), and integration (proton count).
-
¹³C NMR : Acquire a one-dimensional carbon spectrum (often proton-decoupled). This shows the number of unique carbon atoms and their chemical shifts, indicating the types of functional groups present (e.g., C=O, C-O, alkyl).
-
2D NMR Experiments :
-
COSY (Correlation Spectroscopy) : Identifies proton-proton (H-H) spin-spin couplings, establishing connectivity between adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded carbon and proton atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.
-
Determination of Absolute Configuration Protocol
The unambiguous determination of stereochemistry is the final and most challenging step. While the relative configuration can often be deduced from NMR data (e.g., NOESY experiments), assigning the absolute configuration requires specialized techniques.[5][6]
Single-Crystal X-Ray Crystallography (Gold Standard)
-
Crystallization : Grow a high-quality single crystal of Viridiflorine. This is often the rate-limiting step and involves slowly evaporating the solvent from a concentrated solution of the pure compound, using various solvent systems (e.g., methanol, acetone, ethyl acetate).
-
Data Collection : Mount the crystal on a goniometer in an X-ray diffractometer. Cool the crystal (typically to ~100 K) with liquid nitrogen to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam.
-
Diffraction Pattern Analysis : The crystal diffractates the X-rays into a specific pattern of spots. The intensities and positions of these spots are measured by a detector.
-
Structure Solution and Refinement : The diffraction data is used to calculate an electron density map of the molecule. By fitting atoms into this map, a 3D model of the molecule is built and refined. For a molecule with no atoms heavier than oxygen, the absolute configuration is typically determined using anomalous dispersion effects (Flack parameter).[5] This method provides an unambiguous assignment of the R/S configuration at all chiral centers.
Visualizations
Diagrams illustrating the workflow and logic of the structural elucidation process provide a clear conceptual framework.
Caption: Workflow for the structural elucidation of Viridiflorine.
Caption: How different analytical data contribute to the final structure.
References
- 1. mdpi.com [mdpi.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. plants.sdsu.edu [plants.sdsu.edu]
- 4. Viridiflorine | C15H27NO4 | CID 6453144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Determination of the absolute configuration of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Stereochemistry of Necic Acids in Viridiflorine: A Technical Guide
An In-depth Examination of the Stereochemical Nuances of Viridifloric and Trachelanthic Acids for Researchers, Scientists, and Drug Development Professionals.
The pyrrolizidine (B1209537) alkaloid Viridiflorine is a natural compound of significant interest in medicinal chemistry and toxicology. A crucial aspect of its molecular architecture, and consequently its biological activity, lies in the stereochemistry of its constituent necic acids: viridifloric acid and its diastereomer, trachelanthic acid. This technical guide provides a comprehensive overview of the stereochemical determination, physicochemical properties, and biological significance of these C7 necic acids.
Introduction to the Necic Acid Moieties of Viridiflorine
Viridiflorine is an ester formed between the necine base, (+)-retronecine, and a necic acid. The necic acid component is viridifloric acid, a 2,3-dihydroxy-2,3-dimethylbutanoic acid. It is crucial to distinguish viridifloric acid from its diastereomer, trachelanthic acid, as the spatial arrangement of their hydroxyl groups significantly influences the biological properties of the parent alkaloid.
Viridifloric acid possesses a threo relative stereochemistry of its two hydroxyl groups, while trachelanthic acid has an erythro configuration. Both are chiral molecules and can exist as enantiomers. The specific enantiomer of viridifloric acid found in Viridiflorine is (+)-viridifloric acid.
Physicochemical and Spectroscopic Data
The distinct stereochemistry of viridifloric and trachelanthic acids gives rise to unique physicochemical properties and spectroscopic fingerprints. These differences are fundamental for their identification and characterization.
| Property | (+)-Viridifloric Acid | (-)-Viridifloric Acid | (+)-Trachelanthic Acid | (-)-Trachelanthic Acid |
| Molecular Formula | C₇H₁₄O₄ | C₇H₁₄O₄ | C₇H₁₄O₄ | C₇H₁₄O₄ |
| Molecular Weight | 162.18 g/mol | 162.18 g/mol | 162.18 g/mol | 162.18 g/mol |
| Stereochemistry | threo | threo | erythro | erythro |
| Melting Point | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| Specific Rotation | Data not readily available | Data not readily available | Optically active (+)[1] | Optically active (-)[2] |
Note: Specific quantitative values for melting points and specific rotations are not consistently reported in readily accessible literature, highlighting a gap in the comprehensive characterization of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the stereochemistry of viridifloric and trachelanthic acids. The relative orientation of the hydroxyl groups and methyl groups leads to distinct chemical shifts and coupling constants. While a complete, assigned NMR dataset for both diastereomers is not available in a single source, the general regions for key proton and carbon signals of carboxylic acids are well-established.
Expected ¹H NMR Spectral Regions:
-
-COOH: A broad singlet typically observed between 10-13 ppm.
-
-CH(OH)-: A quartet or multiplet, with its chemical shift and coupling constants being highly sensitive to the diastereomeric form.
-
-C(OH)-CH₃: A singlet.
-
-CH(CH₃)₂: A doublet for the methyl protons and a septet for the methine proton.
Expected ¹³C NMR Spectral Regions:
-
-COOH: A signal in the range of 170-185 ppm.
-
-C(OH)-: A quaternary carbon signal.
-
-CH(OH)-: A methine carbon signal.
-
Methyl and Isopropyl Carbons: Signals in the aliphatic region.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the necic acids. Key characteristic absorption bands include:
-
O-H stretch (hydroxyl and carboxylic acid): A broad band in the region of 3500-2500 cm⁻¹.
-
C-H stretch (aliphatic): Sharp peaks around 2950-2850 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C-O stretch: Bands in the 1300-1000 cm⁻¹ region.
Subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish between the threo and erythro diastereomers.
Experimental Protocols
The determination of the stereochemistry of the necic acid in Viridiflorine involves a multi-step process encompassing hydrolysis, purification, and stereochemical analysis.
Hydrolysis of Viridiflorine
Objective: To cleave the ester bond in Viridiflorine to isolate the necic acid (viridifloric acid) and the necine base.
Protocol:
-
Alkaline Hydrolysis: Dissolve a known quantity of Viridiflorine in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Add an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide.
-
Reflux the mixture for a specified period (e.g., 2-4 hours) to ensure complete hydrolysis.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., hydrochloric acid).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to separate the necic acid from the more water-soluble necine base.
-
Dry the organic extract over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the crude necic acid.
Purification of the Necic Acid
Objective: To purify the isolated necic acid from any remaining impurities.
Protocol:
-
Chromatography: Employ column chromatography on silica (B1680970) gel.
-
Select an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate (B1210297) with a small percentage of acetic acid) to achieve good separation.
-
Collect fractions and analyze them by TLC to identify those containing the pure necic acid.
-
Combine the pure fractions and evaporate the solvent to yield the purified necic acid.
-
Alternatively, recrystallization from a suitable solvent can be used for further purification if the acid is a solid at room temperature.
Stereochemical Determination
Objective: To determine the absolute and relative stereochemistry of the purified necic acid.
Workflow for Stereochemical Determination:
Detailed Methodologies:
-
Polarimetry:
-
Prepare a solution of the purified necic acid of a known concentration in a suitable solvent (e.g., ethanol (B145695) or chloroform).
-
Use a polarimeter to measure the optical rotation of the solution at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.
-
Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
-
The sign and magnitude of the specific rotation help in identifying the enantiomer.
-
-
NMR Spectroscopy:
-
Acquire high-resolution ¹H and ¹³C NMR spectra of the purified acid in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).
-
Analyze the chemical shifts, coupling constants (especially the ³JHH coupling between the protons on the two chiral centers), and through-space correlations (from NOESY experiments) to determine the relative stereochemistry (threo or erythro).
-
-
X-ray Crystallography:
-
If the purified necic acid can be crystallized, single-crystal X-ray diffraction analysis provides an unambiguous determination of both the relative and absolute stereochemistry.
-
-
Chiral Chromatography:
-
Utilize a chiral stationary phase in either gas chromatography (GC) or high-performance liquid chromatography (HPLC) to separate the enantiomers of the necic acid.
-
Comparison of the retention times with those of authentic standards of the different stereoisomers can confirm the identity.
-
Biological Significance of Necic Acid Stereochemistry
The stereochemistry of the necic acid moiety in pyrrolizidine alkaloids is a critical determinant of their biological activity, including their toxicity. While the general hepatotoxicity of many pyrrolizidine alkaloids is well-documented, the specific influence of the threo versus erythro configuration of the necic acid on the mechanism of action of Viridiflorine is an area of ongoing research.
It is hypothesized that the three-dimensional shape of the necic acid affects how the entire alkaloid molecule binds to its biological targets, which may include enzymes and receptors. Differences in the spatial arrangement of the hydroxyl and methyl groups can lead to variations in binding affinity and, consequently, potency. For instance, the stereochemistry can influence the rate of metabolic activation of the pyrrolizidine alkaloid to its toxic pyrrolic ester derivatives.
Logical Relationship of Stereochemistry and Biological Activity:
Conclusion
The stereochemistry of the necic acids, viridifloric acid and trachelanthic acid, is a fundamental aspect of the chemistry and biology of Viridiflorine. The distinct threo and erythro configurations give rise to unique physicochemical and spectroscopic properties that are essential for their identification and characterization. A systematic experimental approach involving hydrolysis, purification, and a combination of analytical techniques is necessary to unequivocally determine the stereochemistry. Understanding the profound impact of these stereochemical differences on biological activity is crucial for researchers in drug development and toxicology, as it can guide the synthesis of analogs with desired pharmacological profiles and provide insights into the mechanisms of action of pyrrolizidine alkaloids. Further research to obtain and disseminate comprehensive quantitative data for these important natural products is highly encouraged.
References
Viridiflorine N-oxides in Cynoglossum officinale: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of viridiflorine N-oxides, a prominent class of pyrrolizidine (B1209537) alkaloids (PAs) found in Cynoglossum officinale (Hound's Tongue). This document is intended for researchers, scientists, and drug development professionals interested in the chemistry, biosynthesis, quantification, and biological activities of these compounds.
Introduction
Cynoglossum officinale is a biennial plant belonging to the Boraginaceae family and is known to produce a variety of pyrrolizidine alkaloids, which serve as a chemical defense mechanism against herbivores. These alkaloids, including viridiflorine, are predominantly present in the plant as their N-oxide derivatives.[1][2] The N-oxide form is generally considered less toxic than the free base; however, it can be converted to the toxic free base in the gastrointestinal tract of mammals.[3][4] This guide focuses on the technical aspects of viridiflorine N-oxides, providing quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Quantitative Data
The concentration of pyrrolizidine alkaloids in Cynoglossum officinale varies depending on the plant part and developmental stage. While specific quantitative data for viridiflorine N-oxide is limited, studies have reported on the relative abundance of viridiflorine and the total content of PAs and their N-oxides.
Table 1: Relative Abundance of Labeled Pyrrolizidine Alkaloids in Cynoglossum officinale after Feeding with ¹⁴C-labelled Putrescine
| Plant Part | Trachelanthamine/Viridiflorine Ratio* |
| Roots | 2:1 |
| Shoots | Viridiflorine only |
Note: Trachelanthamine and viridiflorine were not separated by the TLC method used in the study. The ratio was determined by GC-MS analysis of the spot extracts.[1]
Table 2: Total Pyrrolizidine Alkaloid (PA) and PA N-oxide Content in Different Parts of Cynoglossum officinale
| Plant Part | Total PA Content (% dry weight) | PA N-oxide Proportion (%) |
| Immature Leaves | 1.5 - 2.0 | 60 - 90 |
| Mature Leaves | Lower than immature leaves | 60 - 90 |
| Stems (early growth) | Substantial | >60 |
| Stems (mature) | Low | Primarily free base |
| Buds and Flowers | ~1.0 | High |
| Pods | High | 60 - 90 |
Source: Adapted from data reported on the general PA content of houndstongue.[5]
Experimental Protocols
Extraction and Quantification of Viridiflorine N-oxide using LC-MS/MS
This protocol is a generalized procedure based on established methods for the analysis of pyrrolizidine alkaloids and their N-oxides in plant material.[6][7][8]
1. Sample Preparation:
- Harvest fresh plant material (e.g., leaves, roots, flowers) from Cynoglossum officinale.
- Freeze-dry the plant material to a constant weight.
- Grind the dried material to a fine powder using a Wiley mill or similar equipment.
2. Extraction:
- Weigh approximately 2 grams of the powdered plant material into a centrifuge tube.
- Add 20 mL of 0.05 M sulfuric acid.
- Sonicate the mixture for 15 minutes at room temperature.
- Centrifuge at 3800 x g for 10 minutes.
- Carefully transfer the supernatant to a clean tube.
- Repeat the extraction process on the pellet with another 20 mL of 0.05 M sulfuric acid.
- Combine the supernatants.
3. Solid-Phase Extraction (SPE) Cleanup:
- Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of water.
- Load the combined acidic extract onto the conditioned cartridge.
- Wash the cartridge with 2 x 5 mL of water to remove polar impurities.
- Elute the PAs and their N-oxides with 2 x 5 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
- Column: A suitable C18 column (e.g., Shim-pack™ GIST C18-HP, 2.1×150 mm, 3 μm).[9]
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.[9]
- Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[9]
- Gradient Elution: A suitable gradient to separate viridiflorine and its N-oxide from other PAs.
- Mass Spectrometry: Use a triple quadrupole mass spectrometer in the positive ion multiple reaction monitoring (MRM) mode.
- MRM Transitions: Specific precursor-to-product ion transitions for viridiflorine and viridiflorine N-oxide need to be determined using authentic standards.
5. Quantification:
- Prepare a calibration curve using certified reference standards of viridiflorine and viridiflorine N-oxide.
- Quantify the amount of viridiflorine N-oxide in the sample by comparing its peak area to the calibration curve.
Signaling Pathways and Biological Activities
Biosynthesis of Viridiflorine
Viridiflorine is a lycopsamine-type pyrrolizidine alkaloid. Its biosynthesis starts from the amino acids arginine and ornithine, which are converted to putrescine. Two molecules of putrescine are then used to form homospermidine, the central precursor for the necine base of all PAs. The necic acid moiety, viridifloric acid, is derived from the amino acid valine.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Diversity of Pyrrolizidine Alkaloids in the Boraginaceae Structures, Distribution, and Biological Properties [mdpi.com]
- 3. Riddelliine N-oxide is a phytochemical and mammalian metabolite with genotoxic activity that is comparable to the parent pyrrolizidine alkaloid riddelliine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolizidine alkaloid content of houndstongue (Cynoglossum officinale L.) [agris.fao.org]
- 6. bfr.bund.de [bfr.bund.de]
- 7. benchchem.com [benchchem.com]
- 8. LC-MS/MS method for determination of seneciphylline and its metabolite, seneciphylline N-oxide in rat plasma, and its application to a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Isolation of Viridiflorine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viridiflorine is a pyrrolizidine (B1209537) alkaloid (PA), a class of secondary metabolites known for their potential hepatotoxicity.[1] These compounds are found in various plant families, notably Boraginaceae, Asteraceae, and Fabaceae.[2][3] Viridiflorine and its related alkaloids are of significant interest to researchers due to their biological activities and as potential contaminants in herbal medicines and food products.[4][5] This document provides detailed protocols for the extraction, isolation, and purification of viridiflorine from plant materials, with a focus on species from the Cynoglossum and Heliotropium genera, which are known to contain this alkaloid.[6][7][8]
Chemical Structure of Viridiflorine:
-
Molecular Formula: C₁₅H₂₇NO₄
-
Molecular Weight: 285.38 g/mol
Plant Material Preparation
The choice and preparation of plant material are critical for successful extraction. Viridiflorine content can vary significantly between different plant parts and developmental stages.
2.1 Plant Sources Viridiflorine has been identified in several plant species, including:
-
Cynoglossum officinale (Hound's Tongue)[6]
-
Heliotropium supinum[7]
-
Heliotropium lasiocarpum[7]
-
Various other species within the Boraginaceae family[2]
2.2 Collection and Pre-processing Protocol
-
Harvesting: For species like Cynoglossum officinale, the highest concentration of PAs is typically found in the youngest leaves of rosette plants and in the inflorescences.[6] Immature leaves can contain total PA levels approaching 2% of the dry weight.[1]
-
Drying: Freshly harvested plant material should be promptly processed. For long-term storage and to facilitate grinding, freeze-drying is the preferred method to preserve the chemical integrity of the alkaloids.[1] Alternatively, air-drying in a well-ventilated area away from direct sunlight can be employed.
-
Grinding: The dried plant material should be ground into a fine powder (e.g., to pass through a 1-mm screen) using a Wiley mill or a similar grinder.[1] This increases the surface area for efficient solvent extraction.
Extraction of Crude Alkaloids
The extraction process aims to separate the alkaloids from the bulk of the plant matrix. PAs often exist in plants as both free bases and N-oxides. The protocols below are designed to extract both forms.
3.1 Method 1: Soxhlet Extraction (Exhaustive Extraction)
This method is suitable for thermostable compounds and ensures a thorough extraction.[1][9]
Protocol:
-
Weigh approximately 20-50 g of dried, powdered plant material and place it into a cellulose (B213188) thimble.
-
Place the thimble inside the chamber of a Soxhlet apparatus.[9]
-
Fill the round-bottom flask with a suitable solvent, such as methanol (B129727) (MeOH), to about two-thirds of its volume.[1] An optimal solvent-to-sample ratio is generally 10:1 (v/w).[9]
-
Assemble the Soxhlet apparatus with a condenser.
-
Heat the solvent to a gentle boil. Allow the extraction to proceed continuously for 12-24 hours, or until the solvent siphoning back into the flask is colorless.[1]
-
After extraction, cool the apparatus and collect the methanolic extract from the flask.
-
Evaporate the solvent from the extract using a rotary evaporator under reduced pressure to obtain the crude extract.[1]
3.2 Method 2: Maceration (Cold Extraction)
Maceration is a simpler method suitable for thermolabile compounds, involving soaking the plant material in a solvent.[10][11]
Protocol:
-
Place 50 g of dried, powdered plant material into a large conical flask.
-
Add 500 mL of methanol, ensuring the plant material is fully submerged. To improve the extraction of basic alkaloids, the solvent can be acidified. A mixture of 25% methanol in 2% formic acid has been used effectively.[12]
-
Seal the flask and keep it at room temperature for 3-7 days, with periodic shaking or stirring to ensure thorough mixing.[11]
-
After the maceration period, filter the mixture through cheesecloth and then through filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant residue (marc).
-
Wash the marc with a small volume of fresh solvent to recover residual extract.
-
Combine the filtrates and evaporate the solvent using a rotary evaporator to yield the crude extract.
Isolation and Purification of Viridiflorine
The crude extract contains a complex mixture of compounds. The following multi-step protocol is designed to isolate and purify viridiflorine. This process involves an acid-base liquid-liquid extraction to separate alkaloids, a reduction step to convert N-oxides to their free base form, and chromatographic separation.
4.1 Protocol for Alkaloid Fractionation and N-Oxide Reduction
-
Acid Dissolution: Dissolve the crude extract obtained from Section 3.0 in 2N Hydrochloric Acid (HCl).[1]
-
Defatting: Extract the acidic solution three times with an equal volume of a non-polar solvent like ether or hexane (B92381) to remove fats, chlorophyll, and other non-basic compounds. Discard the organic layers.[1]
-
N-Oxide Reduction (Critical Step):
-
Divide the aqueous acidic solution into two equal portions. Keep one portion for later analysis of the original N-oxide content if desired.
-
To the second portion, add zinc dust in small increments while stirring until the zinc is in excess.[1] This reduces the pyrrolizidine N-oxides to their corresponding free bases.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Filter the solution to remove the excess zinc dust.
-
-
Basification and Extraction:
-
Cool the filtrate in an ice bath and make it strongly alkaline (pH 9-10) by slowly adding a concentrated base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) or sodium hydroxide (NaOH).
-
Immediately extract the basified solution three to five times with an equal volume of chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂).[1] The free base alkaloids will move into the organic phase.
-
-
Drying and Concentration:
-
Combine the organic extracts.
-
Dry the combined extract over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the filtrate to dryness using a rotary evaporator. The resulting residue is the total free base alkaloid fraction.
-
4.2 Chromatographic Purification
The total alkaloid fraction is further purified using chromatographic techniques to isolate individual compounds like viridiflorine.
4.2.1 Thin-Layer Chromatography (TLC) TLC is used for initial assessment of the alkaloid mixture and to determine optimal conditions for column chromatography.
-
Stationary Phase: Silica (B1680970) gel 60 F₂₅₄ plates.
-
Mobile Phase: A common solvent system for PAs is Chloroform:Methanol:Ammonia (e.g., 85:14:1 v/v/v).
-
Visualization:
-
UV light (254 nm) if compounds are UV active.
-
Staining with Dragendorff's reagent (for alkaloids, gives orange-brown spots) or Ehrlich's reagent.[4]
-
-
Note: Viridiflorine and its isomer trachelanthamine (B78425) may not be well-separated by TLC alone.[6]
4.2.2 Column Chromatography (CC) This is a preparative technique used to isolate larger quantities of the target compound.
-
Column Packing: Prepare a column with silica gel as the stationary phase, using a suitable solvent (e.g., chloroform) to create a slurry and pack the column.
-
Sample Loading: Dissolve the total alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a solvent gradient of increasing polarity. Start with a non-polar solvent like chloroform and gradually increase the polarity by adding methanol.
-
Fraction Collection: Collect fractions of the eluate and monitor their composition using TLC.
-
Pooling and Concentration: Combine the fractions containing the compound of interest (as identified by comparison with a standard, if available) and evaporate the solvent to obtain the purified compound.
4.2.3 High-Performance Liquid Chromatography (HPLC) HPLC, particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for the final purification and quantitative analysis of viridiflorine.[4][5]
-
Column: A reverse-phase C18 column is commonly used (e.g., ACQUITY UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm).[5]
-
Mobile Phase: A gradient elution system is typical, using water and methanol (or acetonitrile), both containing a small amount of an acid like formic acid (e.g., 0.1%) to improve peak shape.[5]
-
Example Gradient: Start with 5% methanol, ramp to 80% over 10 minutes, hold for 4 minutes, then return to initial conditions.[5]
-
-
Detection: Diode Array Detector (DAD) for UV-Vis spectra or a Mass Spectrometer (MS) for mass information, which is crucial for identifying isomers.[5][13]
Quantitative Data
The yield of viridiflorine can vary widely based on the plant source, part, age, and extraction method. The following table summarizes representative data for total pyrrolizidine alkaloids from Cynoglossum officinale.
| Plant Material/Part | Growth Stage | Total PA Content (% of Dry Weight) | Predominant Form | Reference |
| Leaves | Immature (First Year) | ~2.0% | N-Oxide (60-90%) | [1] |
| Leaves | Mature (First Year) | ~0.8% | N-Oxide | [1] |
| Leaves | Immature (Second Year) | ~1.8% | N-Oxide | [1] |
| Leaves | Mature (Second Year) | ~0.9% | N-Oxide | [1] |
| Inflorescences | - | Highest levels in the plant | Not specified | [6] |
| Roots | Rosette Stage | Lower levels than leaves | Free Base / N-Oxide | [6] |
Visualized Workflows and Relationships
6.1 Experimental Workflow for Viridiflorine Isolation
Caption: Workflow for Viridiflorine Extraction and Isolation.
6.2 Biosynthetic Relationship of Viridiflorine
Viridiflorine is closely related to other pyrrolizidine alkaloids. For example, in Cynoglossum officinale, it is hypothesized that viridiflorine (containing (-)-viridifloric acid) is a precursor to echinatine. This is analogous to the conversion of trachelanthamine to rinderine.[6]
Caption: Hypothesized Precursor Relationships of PAs.
References
- 1. researchgate.net [researchgate.net]
- 2. plants.sdsu.edu [plants.sdsu.edu]
- 3. mdpi.com [mdpi.com]
- 4. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. static.adenuniv.com [static.adenuniv.com]
- 10. plantarchives.org [plantarchives.org]
- 11. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Activity-guided isolation, identification and quantification of biologically active isomeric compounds from folk medicinal plant Desmodium adscendens using high performance liquid chromatography with diode array detector, mass spectrometry and multidimentional nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for the Detection of Viridiflorine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viridiflorine is a pyrrolizidine (B1209537) alkaloid (PA), a class of naturally occurring compounds found in numerous plant species worldwide. Due to their potential hepatotoxicity, genotoxicity, and carcinogenicity, the detection and quantification of PAs, including viridiflorine, in various matrices such as plant materials, herbal products, honey, and other foodstuffs are of significant regulatory and safety concern.[1][2] This document provides detailed application notes and experimental protocols for the analytical determination of viridiflorine, with a primary focus on modern chromatographic and mass spectrometric techniques.
Principle of Analytical Methods
The analysis of viridiflorine, like other pyrrolizidine alkaloids, typically involves a multi-step process:
-
Extraction: Isolation of PAs from the sample matrix, often utilizing an acidified aqueous solution to protonate the nitrogen atom of the alkaloid, enhancing its solubility in the aqueous phase.
-
Purification/Clean-up: Removal of interfering matrix components using techniques such as Solid-Phase Extraction (SPE). Both reversed-phase (e.g., C18) and ion-exchange (e.g., Strong Cation Exchange - SCX) sorbents are commonly employed.[1][3][4]
-
Separation: Chromatographic separation of viridiflorine from other PAs and remaining matrix components. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques.[2] A significant challenge in the chromatography of viridiflorine is its separation from its stereoisomers, such as lycopsamine (B1675737) and intermedine, which often requires optimized chromatographic conditions or specialized column chemistries like Hydrophilic Interaction Liquid Chromatography (HILIC).[5]
-
Detection and Quantification: Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the preferred method for detection due to its high sensitivity and selectivity.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires a derivatization step and reduction of any PA N-oxides to their corresponding tertiary amine bases.[2]
Application Note 1: Quantification of Viridiflorine in Plant Material by UHPLC-MS/MS
This method is suitable for the sensitive and selective quantification of viridiflorine in complex botanical matrices.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatograph (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
Materials and Reagents:
-
Viridiflorine analytical standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Sulfuric acid (analytical grade)
-
Ammonia (B1221849) solution (analytical grade)
-
Solid-Phase Extraction (SPE) cartridges: Strong Cation Exchange (SCX), 500 mg, 6 mL
Experimental Protocol
1. Sample Preparation and Extraction:
-
Weigh 1.0 g of homogenized and dried plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 0.05 M sulfuric acid.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge at 4000 x g for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction of the pellet with another 20 mL of 0.05 M sulfuric acid.
-
Combine the supernatants.
2. Solid-Phase Extraction (SPE) Clean-up:
-
Conditioning: Condition an SCX SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water.
-
Loading: Load the combined acidic extract onto the conditioned cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of methanol to remove interfering substances.
-
Elution: Elute the retained PAs, including viridiflorine, with 10 mL of 2.5% ammonia in methanol.[3]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
3. UHPLC-MS/MS Analysis:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A typical gradient starts with a high aqueous phase, ramping up the organic phase to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Operate in positive ion electrospray mode (ESI+). Monitor viridiflorine using Multiple Reaction Monitoring (MRM). The precursor ion for viridiflorine ([M+H]⁺) is m/z 286. The characteristic product ions for quantification and qualification are typically around m/z 142 and 124.[2]
Quantitative Data Summary
The following table summarizes typical method performance parameters for the analysis of pyrrolizidine alkaloids, including viridiflorine, in plant-based matrices using LC-MS/MS.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.1 - 2.0 µg/kg | [5][6] |
| Limit of Quantification (LOQ) | 0.5 - 10 µg/kg | [5][6] |
| Recovery | 75 - 115% | [6] |
| Repeatability (RSD) | < 20% | [5] |
Note: These values are indicative and can vary depending on the specific matrix, instrumentation, and laboratory conditions.
Experimental Workflow Diagram
Caption: Workflow for Viridiflorine Analysis by UHPLC-MS/MS.
Application Note 2: GC-MS Analysis of Viridiflorine in Plant Extracts
Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like viridiflorine, derivatization is often not necessary, but any present N-oxides must be reduced to the free base for volatilization.
Instrumentation:
-
Gas Chromatograph (GC) with a suitable capillary column
-
Mass Spectrometer (MS)
Materials and Reagents:
-
Purified plant extract (as obtained from the SPE clean-up described in Application Note 1)
-
Zinc dust (for reduction of N-oxides, if necessary)
-
GC-grade solvents (e.g., ethyl acetate)
Experimental Protocol
1. Reduction of N-oxides (if required):
-
To the purified and dried extract, add a small amount of zinc dust and dilute acid (e.g., 2M HCl).
-
Allow the reaction to proceed for at least one hour to ensure complete reduction of any viridiflorine N-oxide to viridiflorine.
-
Basify the solution with ammonia and extract the free base into an organic solvent like chloroform (B151607) or ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate for GC-MS analysis.
2. GC-MS Analysis:
-
Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is suitable.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute the analytes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Electron Ionization (EI) at 70 eV. The mass spectrum of viridiflorine will show characteristic fragment ions that can be used for identification. Key fragments often include ions related to the necine base and the necic acid moieties.[2][7]
Mass Spectral Data
The mass spectrum of viridiflorine is very similar to its isomer trachelanthamine. The molecular ion (M+) is at m/z 285. Characteristic fragment ions include m/z 142, 124, and 83.[2]
Logical Relationship Diagram
Caption: Decision workflow for GC-MS analysis of viridiflorine.
Concluding Remarks
The choice of analytical method for viridiflorine detection depends on the required sensitivity, the sample matrix, and the available instrumentation. UHPLC-MS/MS is generally the preferred method due to its high sensitivity, selectivity, and ability to analyze both the free base and N-oxide forms of viridiflorine without a reduction step. GC-MS remains a valuable tool, particularly for structural confirmation. Proper sample preparation, including efficient extraction and clean-up, is crucial for obtaining accurate and reliable quantitative results for viridiflorine in any matrix.
References
- 1. bfr.bund.de [bfr.bund.de]
- 2. Diversity of Pyrrolizidine Alkaloids in the Boraginaceae Structures, Distribution, and Biological Properties [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. Development of a new LC-MS method for accurate and sensitive determination of 33 pyrrolizidine and 21 tropane alkaloids in plant-based food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the GC-MS Analysis of Viridiflorine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viridiflorine is a pyrrolizidine (B1209537) alkaloid (PA), a class of secondary metabolites found in various plant species, particularly in the Boraginaceae family. PAs are known for their potential toxicity, including hepatotoxic, genotoxic, and carcinogenic effects, making their detection and quantification crucial in food safety, herbal medicine, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like viridiflorine. This document provides a detailed application note and protocol for the GC-MS analysis of viridiflorine.
Principle of the Method
The analysis of viridiflorine by GC-MS involves the extraction of the analyte from the sample matrix, followed by a potential derivatization step to enhance its volatility and thermal stability. The prepared sample is then injected into the gas chromatograph, where viridiflorine is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, is used for identification and quantification.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix (e.g., plant material, honey, biological fluids). Below are general protocols for solid and liquid samples.
1.1. Extraction from Plant Material
-
Homogenization: Dry the plant material at 40-60°C and grind it into a fine powder.
-
Extraction:
-
Weigh 1-2 g of the homogenized sample into a centrifuge tube.
-
Add 20 mL of an extraction solvent, such as methanol (B129727) or a dilute acidic solution (e.g., 0.05 M sulfuric acid).[1]
-
Sonication or shaking for 15-30 minutes can enhance extraction efficiency.
-
Centrifuge the mixture at 3000-5000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue for exhaustive extraction.
-
Combine the supernatants.
-
-
Clean-up (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the combined supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute viridiflorine with a suitable solvent like methanol or a mixture of methanol and ammonia.[2]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., methanol or ethyl acetate) for GC-MS analysis.
-
1.2. Extraction from Liquid Samples (e.g., Honey, Biological Fluids)
-
Dilution and Acidification: Dilute the liquid sample with water and acidify with an acid like sulfuric acid.
-
Liquid-Liquid Extraction (LLE):
-
Transfer the acidified sample to a separatory funnel.
-
Perform an initial wash with a nonpolar solvent (e.g., hexane) to remove lipids and other nonpolar interferences. Discard the organic layer.
-
Basify the aqueous layer with a base such as ammonia.
-
Extract the alkaloids with an organic solvent like chloroform (B151607) or dichloromethane (B109758) multiple times.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to dryness.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
-
Derivatization (Optional but Recommended)
Due to the presence of hydroxyl groups, derivatization can improve the chromatographic behavior of viridiflorine. Silylation is a common derivatization technique for PAs.
-
To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-80°C for 30-60 minutes.
-
The derivatized sample is then ready for injection into the GC-MS.
GC-MS Parameters
The following are typical GC-MS parameters for the analysis of pyrrolizidine alkaloids. These may need to be optimized for the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| Inlet Temperature | 250-280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 50-100°C, hold for 1-2 min, then ramp at 10-20°C/min to 280-300°C, and hold for 5-10 min.[3] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 40-500 |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Qualitative Analysis
Identification of viridiflorine is based on its retention time and the comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST, Wiley) or a certified reference standard. The mass spectrum of viridiflorine is often presented along with its isomer, trachelanthamine.
Table 1: Characteristic Mass Fragments of Viridiflorine/Trachelanthamine
| m/z | Relative Abundance | Putative Fragment |
| 93 | High | C6H7N+ |
| 94 | High | C6H8N+ |
| 111 | Moderate | C7H11O+ |
| 124 | Moderate | C7H10NO+ |
| 138 | Base Peak | C8H12NO+ |
| 299 | Molecular Ion (M+) | C16H29NO5+ |
Note: The fragmentation pattern can be influenced by the derivatization agent used.
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using a certified reference standard of viridiflorine. An internal standard (e.g., heliotrine) is recommended to improve accuracy and precision. The concentration of viridiflorine in the sample is determined by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.
Table 2: Typical Quantitative Parameters for Pyrrolizidine Alkaloid Analysis
| Parameter | Typical Value | Note |
| Retention Time (RT) | Varies | Highly dependent on the GC column and temperature program. |
| Limit of Detection (LOD) | 0.01 - 10 µg/kg | Dependent on the matrix and instrumentation.[4] |
| Limit of Quantification (LOQ) | 0.05 - 25 µg/kg | Dependent on the matrix and instrumentation.[4] |
| Linearity (R²) | > 0.99 | For the calibration curve. |
| Recovery | 70 - 120% | Should be assessed by spiking blank matrix with a known amount of standard. |
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of Viridiflorine.
Caption: Conceptual pathway of pyrrolizidine alkaloid toxicity.
References
Application Notes & Protocols for the Quantification of Viridiflorine using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viridiflorine is a pyrrolizidine (B1209537) alkaloid (PA), a class of naturally occurring compounds found in many plant species. Due to their potential hepatotoxicity, the quantification of PAs such as viridiflorine is crucial in various fields, including herbal medicine, food safety, and drug development. This document provides a detailed application note and protocol for the quantitative analysis of viridiflorine in plant materials using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and selective analytical technique.
Experimental Workflow
The overall experimental workflow for the quantification of viridiflorine is depicted below.
Caption: Experimental workflow for viridiflorine quantification.
I. Sample Preparation Protocol
This protocol is designed for the extraction and purification of viridiflorine from plant materials.
1. Materials and Reagents
-
Dried and powdered plant material
-
0.05 M Sulfuric acid (H₂SO₄)
-
Methanol (B129727) (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Ammonia (B1221849) solution (25%)
-
Water, ultrapure
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or cation exchange)
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Syringe filters (0.22 µm)
2. Extraction Procedure
-
Weigh 1-2 g of the homogenized plant powder into a 50 mL centrifuge tube.
-
Add 20 mL of 0.05 M H₂SO₄.
-
Vortex for 1 minute to ensure the sample is thoroughly wetted.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction (steps 2-5) on the pellet with another 20 mL of 0.05 M H₂SO₄.
-
Combine the supernatants.
3. Solid-Phase Extraction (SPE) Clean-up
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the combined acidic extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the viridiflorine and other PAs with 10 mL of methanol. A small percentage of ammonia (e.g., 2-5%) can be added to the methanol to improve the elution of basic compounds.
-
Collect the eluate in a clean tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.
II. LC-MS/MS Analysis Protocol
1. Liquid Chromatography (LC) Conditions
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold for a few minutes, and then return to initial conditions for re-equilibration. A typical gradient might be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12.1-15 min, 5% B. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
2. Mass Spectrometry (MS) Conditions
| Parameter | Recommended Conditions |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350 - 500°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
3. Viridiflorine MRM Parameters (Proposed)
The precursor ion for viridiflorine ([M+H]⁺) is m/z 286.2. The product ions are typically generated by the loss of the ester side chain and fragmentation of the necine base. The following are proposed MRM transitions that should be optimized for your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Viridiflorine | 286.2 | 120.1 | 100 | Optimize (start ~15-25) |
| 286.2 | 94.1 | 100 | Optimize (start ~25-35) |
Collision energy is instrument-dependent and requires optimization to achieve the best signal intensity. This can be done by infusing a standard solution of viridiflorine and varying the collision energy to find the optimal value for each transition.
III. Quantitative Data Summary
The following table summarizes typical performance characteristics for the LC-MS/MS quantification of pyrrolizidine alkaloids, including what can be expected for viridiflorine. These values are representative and may vary depending on the specific matrix and instrumentation.[1][2][3]
| Parameter | Typical Value Range |
| Linearity (r²) | > 0.99 |
| Linear Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.01 - 1.0 µg/kg (in matrix) |
| Limit of Quantification (LOQ) | 0.05 - 5.0 µg/kg (in matrix) |
| Accuracy (Recovery) | 80 - 120% |
| Precision (RSD) | < 15% |
IV. Data Presentation and Analysis
For accurate quantification, a calibration curve should be prepared using a certified reference standard of viridiflorine. Matrix-matched calibration standards are recommended to compensate for matrix effects. The concentration of viridiflorine in the samples is then calculated based on the peak area and the calibration curve.
Signaling Pathways and Logical Relationships
As viridiflorine is primarily studied as a toxin, its interaction with specific signaling pathways is not as well-defined as for therapeutic agents. Its toxicity is generally attributed to the metabolic activation of the pyrrolizidine ring in the liver, leading to the formation of reactive pyrrolic esters that can alkylate cellular macromolecules like DNA and proteins, causing cytotoxicity and genotoxicity.
The logical relationship in its analysis is a straightforward process of isolating the compound from a complex matrix and then using a highly specific detection method for accurate measurement.
Caption: Logical workflow for viridiflorine analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of viridiflorine in plant materials using LC-MS/MS. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection offer a robust and sensitive approach for researchers, scientists, and professionals in drug development. Adherence to these protocols, with appropriate validation for specific matrices and instrumentation, will ensure accurate and reliable quantification of viridiflorine.
References
- 1. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive LC-MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Confirmation of Viridiflorine using NMR Spectroscopy
Introduction
Viridiflorine, a pyrrolizidine (B1209537) alkaloid, is a natural product of significant interest to researchers in drug development and natural product chemistry. Its structural elucidation is a critical step in understanding its biological activity and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of viridiflorine. This document provides detailed application notes and experimental protocols for the use of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR techniques in the structural verification of viridiflorine.
Quantitative NMR Data for Viridiflorine
A comprehensive analysis of the ¹H and ¹³C NMR spectra of viridiflorine is essential for its structural confirmation. The following tables summarize the chemical shift assignments and coupling constants for viridiflorine, based on published data.
Table 1: ¹H NMR Spectroscopic Data for Viridiflorine (Solvent: CDCl₃)
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 3.95 | m | |
| H-2α | 2.05 | m | |
| H-2β | 1.90 | m | |
| H-3α | 3.25 | m | |
| H-3β | 2.70 | m | |
| H-5α | 3.40 | m | |
| H-5β | 2.80 | m | |
| H-6α | 2.00 | m | |
| H-6β | 1.85 | m | |
| H-7 | 4.10 | m | |
| H-8 | 3.30 | m | |
| H-9a | 4.45 | dd | 11.0, 5.5 |
| H-9b | 4.15 | dd | 11.0, 8.5 |
| H-2' | 2.15 | m | |
| H-3' | 4.05 | qd | 6.5, 1.5 |
| H-4' | 0.95 | d | 7.0 |
| H-5' | 0.90 | d | 7.0 |
| 3'-OH | 2.50 | d | 1.5 |
| 1'-CH₃ | 1.25 | d | 6.5 |
Table 2: ¹³C NMR Spectroscopic Data for Viridiflorine (Solvent: CDCl₃)
| Atom No. | Chemical Shift (δ, ppm) |
| C-1 | 62.5 |
| C-2 | 30.5 |
| C-3 | 54.0 |
| C-5 | 56.5 |
| C-6 | 30.0 |
| C-7 | 70.0 |
| C-8 | 76.0 |
| C-9 | 62.0 |
| C-1' | 175.0 |
| C-2' | 84.0 |
| C-3' | 72.0 |
| C-4' | 34.0 |
| C-5' | 17.5 |
| C-6' | 17.0 |
| 1'-CH₃ | 15.0 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural confirmation of viridiflorine are provided below.
Sample Preparation
-
Sample Purity: Ensure the viridiflorine sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent: Dissolve 5-10 mg of purified viridiflorine in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy
-
Objective: To determine the chemical environment and multiplicity of the protons in viridiflorine.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width (SW): 12-15 ppm
-
Number of Scans (NS): 16-64 (depending on sample concentration)
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 2-4 seconds
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy
-
Objective: To determine the number and chemical environment of the carbon atoms in viridiflorine.
-
Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): 200-220 ppm
-
Number of Scans (NS): 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation Delay (D1): 2-5 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
2D COSY (Correlation Spectroscopy)
-
Objective: To identify proton-proton spin-spin coupling networks within the molecule, revealing which protons are adjacent to each other.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW) in both dimensions (F1 and F2): 12-15 ppm
-
Number of Increments in F1: 256-512
-
Number of Scans (NS) per increment: 2-8
-
Relaxation Delay (D1): 1-2 seconds
-
-
Processing:
-
Apply a Fourier transform in both dimensions.
-
Phase correct the 2D spectrum.
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To identify direct one-bond correlations between protons and their attached carbons.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW) in F2 (¹H): 12-15 ppm
-
Spectral Width (SW) in F1 (¹³C): 100-120 ppm (focused on the aliphatic region)
-
Number of Increments in F1: 128-256
-
Number of Scans (NS) per increment: 2-8
-
Relaxation Delay (D1): 1-2 seconds
-
-
Processing:
-
Apply a Fourier transform in both dimensions.
-
Phase correct the 2D spectrum.
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW) in F2 (¹H): 12-15 ppm
-
Spectral Width (SW) in F1 (¹³C): 200-220 ppm
-
Number of Increments in F1: 256-512
-
Number of Scans (NS) per increment: 4-16
-
Relaxation Delay (D1): 1-2 seconds
-
Long-range coupling delay optimized for J = 8 Hz.
-
-
Processing:
-
Apply a Fourier transform in both dimensions.
-
Phase correct the 2D spectrum.
-
Visualization of Experimental Workflow and Structural Correlations
Experimental Workflow
The following diagram illustrates the logical workflow for the structural confirmation of viridiflorine using NMR spectroscopy.
Caption: Experimental workflow for viridiflorine structure confirmation.
Key Structural Correlations
The following diagram illustrates the key COSY and HMBC correlations that are instrumental in confirming the structure of viridiflorine.
Caption: Key COSY and HMBC correlations for viridiflorine.
Data Interpretation and Structure Confirmation
The final step in the process is the detailed analysis of the acquired NMR spectra to confirm the structure of viridiflorine.
-
¹H NMR: The chemical shifts, multiplicities, and coupling constants of the proton signals should match the values in Table 1. The integration of the signals should correspond to the number of protons at each position.
-
¹³C NMR: The number of signals should correspond to the 15 carbon atoms in the viridiflorine structure, and their chemical shifts should align with the data in Table 2.
-
COSY: The COSY spectrum will reveal the connectivity between adjacent protons. For example, a cross-peak between the signals for H-1 and H-2 confirms their neighboring relationship. By tracing these correlations, the entire proton framework of the necine base and the viridifloric acid moiety can be established.
-
HSQC: The HSQC spectrum provides a direct link between each proton and the carbon to which it is attached. This is crucial for assigning the carbon signals based on the already assigned proton signals.
-
HMBC: The HMBC spectrum is key to confirming the overall connectivity of the molecule, especially at quaternary carbons and across heteroatoms. For instance, correlations from the H-9 protons to the carbonyl carbon (C-1') of the ester group and to carbons in the necine ring (C-1, C-7, C-8) will definitively establish the point of esterification. Similarly, long-range correlations within the viridifloric acid side chain will confirm its structure.
By systematically analyzing the data from these complementary NMR experiments, a complete and unambiguous structural confirmation of viridiflorine can be achieved. This rigorous approach is essential for ensuring the identity and purity of the compound in drug development and other scientific research.
Synthesis of Viridiflorine and its Stereoisomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the chemical synthesis of the pyrrolizidine (B1209537) alkaloid Viridiflorine and its principal stereoisomers. The synthesis of these compounds is of significant interest due to their presence in numerous plant species and their wide range of biological activities, which warrant further investigation for potential therapeutic applications.
Viridiflorine is comprised of a necine base, (+)-heliotridine, and (-)-viridifloric acid. Its stereoisomers, including trachelanthamine (B78425), rinderine (B1680642), and echinatine (B1671082), differ in the stereochemistry of either the necine base or the necic acid. The synthetic strategies outlined herein focus on the stereocontrolled construction of these precursors and their subsequent coupling.
I. Synthetic Pathways and Key Strategies
The total synthesis of viridiflorine and its stereoisomers hinges on the successful asymmetric synthesis of the chiral necine base and the necic acid, followed by their esterification.
1. Synthesis of the Necine Base: (+)-Heliotridine
A concise and effective route to (+)-heliotridine utilizes a highly selective 1,3-dipolar cycloaddition reaction as the key step. This approach begins with the commercially available (S)-3-tert-butoxypyrroline N-oxide.
2. Synthesis of the Necic Acid: (-)-Viridifloric Acid
The enantioselective synthesis of (-)-viridifloric acid can be achieved through a Sharpless asymmetric dihydroxylation of a suitable alkene precursor. This powerful reaction allows for the introduction of the two adjacent stereocenters with high control over the absolute configuration.
3. Esterification to Form Viridiflorine
The final step in the synthesis of viridiflorine is the coupling of the necine base, (+)-heliotridine, with the necic acid, (-)-viridifloric acid. This esterification is typically carried out using an activated form of the carboxylic acid to ensure efficient reaction with the sterically hindered secondary alcohol of the heliotridine.
4. Synthesis of Stereoisomers
The synthesis of the stereoisomers of viridiflorine can be achieved by utilizing the appropriate enantiomers of the necine base and necic acid precursors:
-
Trachelanthamine: (+)-Heliotridine + (+)-Trachelanthic acid
-
Rinderine: (+)-Heliotridine + (+)-Trachelanthic acid (hydroxylated)
-
Echinatine: (+)-Heliotridine + (-)-Viridifloric acid (hydroxylated)
The conversion of viridiflorine to echinatine and trachelanthamine to rinderine involves a hydroxylation step.
II. Quantitative Data Summary
The following tables summarize the quantitative data for the key synthetic steps in the preparation of Viridiflorine.
Table 1: Synthesis of (+)-Heliotridine
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | 1,3-Dipolar Cycloaddition | (S)-3-tert-butoxypyrroline N-oxide, Ethyl 4-bromocrotonate, Toluene, Room Temperature | 85 | [1] |
| 2 | Elimination | Nosyl chloride, 4-dimethylaminopyridine (B28879) (DMAP), Triethylamine (B128534) (TEA), Dichloromethane (B109758), Room Temperature | 92 | [1] |
| 3 | Reduction of Ester | Diisobutylaluminum hydride (DIBAL-H), Dichloromethane, 0 °C | 88 | [1] |
| 4 | Deprotection | Trifluoroacetic acid (TFA), 0 °C | 95 | [1] |
Table 2: Enantioselective Synthesis of (-)-Viridifloric Acid (Proposed)
| Step | Reaction | Reagents and Conditions | Enantiomeric Excess (%) | Yield (%) | Reference |
| 1 | Sharpless Asymmetric Dihydroxylation | Suitable Alkene, AD-mix-β, t-BuOH/H₂O | >95 | 80-90 | [2] |
| 2 | Oxidative Cleavage & Oxidation | NaIO₄, RuCl₃ (cat.), CCl₄/CH₃CN/H₂O | - | 75-85 | General Procedure |
Table 3: Esterification to Viridiflorine (Proposed)
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Esterification | (+)-Heliotridine, Activated (-)-Viridifloric Acid (e.g., acyl chloride), DMAP, Dichloromethane | 60-70 | General Procedure |
III. Experimental Protocols
Protocol 1: Synthesis of (+)-Heliotridine
Step 1: 1,3-Dipolar Cycloaddition
-
To a solution of (S)-3-tert-butoxypyrroline N-oxide (1.0 eq) in toluene, add ethyl 4-bromocrotonate (1.2 eq).
-
Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the cycloaddition product.
Step 2: Elimination
-
Dissolve the product from Step 1 in dichloromethane.
-
Add triethylamine (2.5 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq), and nosyl chloride (1.5 eq).
-
Stir the mixture at room temperature until the elimination is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Step 3: Reduction of Ester
-
Dissolve the product from Step 2 in dry dichloromethane and cool to 0 °C under an inert atmosphere.
-
Add a solution of diisobutylaluminum hydride (DIBAL-H, 2.5 eq) in dichloromethane dropwise.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, carefully quench the reaction with methanol.
-
Allow the mixture to warm to room temperature and add water.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with dichloromethane.
-
Concentrate the filtrate to yield the crude alcohol.
Step 4: Deprotection
-
Treat the crude alcohol from Step 3 with trifluoroacetic acid (TFA) at 0 °C for 2 hours.
-
Evaporate the TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of dichloromethane and precipitate (+)-heliotridine by the addition of diethyl ether.
-
Collect the solid by filtration and dry under vacuum.
Protocol 2: Enantioselective Synthesis of (-)-Viridifloric Acid (General Protocol using Sharpless Asymmetric Dihydroxylation)
Step 1: Asymmetric Dihydroxylation
-
To a stirred mixture of tert-butanol (B103910) and water at room temperature, add AD-mix-β and methanesulfonamide.
-
Cool the mixture to 0 °C and add the alkene starting material (e.g., an appropriate ester of 2,3-dimethyl-2-butenoic acid).
-
Stir the reaction vigorously at 0 °C until TLC analysis indicates the consumption of the starting material.
-
Add solid sodium sulfite (B76179) and stir for an additional hour at room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by column chromatography.
Step 2: Oxidative Cleavage and Oxidation to Carboxylic Acid
-
Dissolve the diol from Step 1 in a mixture of carbon tetrachloride, acetonitrile, and water.
-
Add sodium periodate (B1199274) and a catalytic amount of ruthenium(III) chloride hydrate.
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction by TLC. Upon completion, add isopropanol (B130326) to quench the excess oxidant.
-
Extract the mixture with dichloromethane.
-
Dry the organic layer, concentrate, and purify the resulting carboxylic acid by chromatography or crystallization.
Protocol 3: Esterification of (+)-Heliotridine with (-)-Viridifloric Acid (General Protocol)
Step 1: Activation of Viridifloric Acid
-
To a solution of (-)-viridifloric acid (1.0 eq) in dry dichloromethane, add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Remove the excess oxalyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.
Step 2: Esterification
-
Dissolve (+)-heliotridine (1.2 eq) and DMAP (1.5 eq) in dry dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C and add a solution of the crude acyl chloride from Step 1 in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield viridiflorine.
IV. Visualizations
Caption: Synthetic workflow for (+)-Heliotridine.
References
Application Notes and Protocols for Investigating the Mechanism of Action of Viridiflorine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viridiflorine is a saturated pyrrolizidine (B1209537) alkaloid (PA) found in various plant species. While many unsaturated PAs are known for their hepatotoxicity, some saturated PAs are reported to possess interesting pharmacological activities, including spasmolytic, antihistaminic, and antiviral effects[1]. Recent computational studies have proposed a novel mechanism of action for the broader class of pyrrolizidine alkaloids, suggesting they may act as antagonists of the M1 muscarinic acetylcholine (B1216132) receptor[2][3]. This finding opens up new avenues for investigating the therapeutic potential of viridiflorine, particularly in the context of neurological and inflammatory disorders.
These application notes provide a comprehensive guide for researchers to investigate the mechanism of action of viridiflorine. We present detailed protocols for key experiments to validate its potential anticholinergic activity and explore other plausible biological effects. While direct experimental data on viridiflorine's specific molecular targets and quantitative measures of its activity are currently limited, this document serves as a foundational resource to facilitate future research and drug discovery efforts.
Proposed Mechanism of Action: M1 Muscarinic Acetylcholine Receptor Antagonism
A 2024 computational biology study, which included in vitro validation on a mixture of PAs, strongly suggests that pyrrolizidine alkaloids are potential antagonists of the M1 muscarinic acetylcholine receptor[2][3]. Antagonism of the M1 receptor can modulate various physiological processes, including cognitive function, smooth muscle contraction, and glandular secretion. The proposed mechanism involves viridiflorine binding to the orthosteric site of the M1 receptor, thereby blocking the binding of the endogenous ligand, acetylcholine, and inhibiting downstream signaling pathways.
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ) specifically for viridiflorine's biological activities. The following tables are provided as a template for researchers to populate as data becomes available through the execution of the protocols outlined in this document.
Table 1: Muscarinic Receptor Binding Affinity of Viridiflorine
| Receptor Subtype | Ligand | Kᵢ (nM) | Assay Type | Cell Line | Reference |
| M1 | [³H]-Pirenzepine | Data not available | Radioligand Binding | CHO-K1 | |
| M2 | [³H]-AF-DX 384 | Data not available | Radioligand Binding | CHO-K1 | |
| M3 | [³H]-4-DAMP | Data not available | Radioligand Binding | CHO-K1 | |
| M4 | [³H]-Pirenzepine | Data not available | Radioligand Binding | CHO-K1 | |
| M5 | [³H]-4-DAMP | Data not available | Radioligand Binding | CHO-K1 |
Table 2: Acetylcholinesterase Inhibition by Viridiflorine
| Enzyme Source | Substrate | IC₅₀ (µM) | Assay Method | Reference |
| Electric Eel AChE | Acetylthiocholine | Data not available | Ellman's Method | |
| Human Recombinant AChE | Acetylthiocholine | Data not available | Ellman's Method |
Table 3: In Vivo Anti-inflammatory Activity of Viridiflorine
| Animal Model | Treatment | Dose (mg/kg) | Inhibition of Edema (%) | Time Point (h) | Reference |
| Carrageenan-induced Paw Edema (Rat) | Viridiflorine | Data not available | Data not available | Data not available |
Table 4: Effect of Viridiflorine on Leukocyte Migration
| Cell Type | Chemoattractant | Viridiflorine Conc. (µM) | Inhibition of Migration (%) | Assay Type | Reference |
| Human Neutrophils | fMLP | Data not available | Data not available | Transwell Assay |
Experimental Protocols
Protocol 1: Muscarinic M1 Receptor Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of viridiflorine for the human M1 muscarinic acetylcholine receptor.
Materials:
-
Human M1 receptor-expressing cell membranes (e.g., from CHO-K1 cells)
-
[³H]-Pirenzepine (radioligand)
-
Atropine (B194438) (non-selective muscarinic antagonist, positive control)
-
Viridiflorine
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Scintillation cocktail
-
Liquid scintillation counter
-
96-well microplates
-
Filter mats (GF/C)
Procedure:
-
Prepare serial dilutions of viridiflorine and atropine in binding buffer.
-
In a 96-well plate, add 25 µL of binding buffer (for total binding), 25 µL of 10 µM atropine (for non-specific binding), or 25 µL of the viridiflorine/atropine dilutions.
-
Add 25 µL of [³H]-Pirenzepine (final concentration ~0.5 nM) to all wells.
-
Add 50 µL of the M1 receptor membrane preparation (5-10 µg of protein per well) to all wells.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Harvest the membranes by rapid filtration through GF/C filter mats using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Dry the filter mats and place them in scintillation vials.
-
Add 4 mL of scintillation cocktail to each vial and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for viridiflorine.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol determines the ability of viridiflorine to inhibit the activity of acetylcholinesterase.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI, substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Viridiflorine
-
Donepezil (B133215) (positive control)
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of viridiflorine and donepezil in phosphate buffer.
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB (1.5 mM), and 10 µL of the viridiflorine/donepezil dilutions.
-
Add 20 µL of AChE solution (0.2 U/mL) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATCI (15 mM) to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of viridiflorine.
-
Calculate the IC₅₀ value from the dose-response curve.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
This in vivo protocol assesses the potential anti-inflammatory activity of viridiflorine.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
Viridiflorine
-
Indomethacin (B1671933) (positive control)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer viridiflorine (various doses, p.o. or i.p.), indomethacin (10 mg/kg, p.o.), or vehicle to different groups of rats.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (V₀) and at 1, 2, 3, 4, and 5 hours post-injection (Vₜ).
-
Calculate the paw edema as the increase in paw volume (Vₜ - V₀).
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Protocol 4: Leukocyte Migration Assay (Transwell)
This in vitro assay evaluates the effect of viridiflorine on leukocyte chemotaxis.
Materials:
-
Human neutrophils (isolated from fresh blood)
-
RPMI 1640 medium with 0.5% BSA
-
fMLP (N-Formylmethionyl-leucyl-phenylalanine, chemoattractant)
-
Viridiflorine
-
Transwell inserts (3 µm pore size) for 24-well plates
-
Calcein-AM (fluorescent dye)
-
Fluorescence plate reader
Procedure:
-
Isolate human neutrophils from healthy donor blood using a density gradient centrifugation method.
-
Label the neutrophils with Calcein-AM.
-
Pre-incubate the labeled neutrophils with different concentrations of viridiflorine or vehicle for 30 minutes at 37°C.
-
Add 600 µL of RPMI/BSA containing fMLP (10 nM) to the lower chambers of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated neutrophil suspension (1 x 10⁶ cells/mL) to the upper chamber of the inserts.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 60 minutes.
-
Remove the inserts and measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader (485 nm excitation/520 nm emission).
-
Calculate the percentage of inhibition of migration for each concentration of viridiflorine compared to the vehicle control.
Conclusion
The provided application notes and protocols offer a structured approach to elucidating the mechanism of action of viridiflorine. The strong computational evidence for M1 muscarinic receptor antagonism provides a primary avenue for investigation. By systematically applying these experimental procedures, researchers can generate crucial data to validate this proposed mechanism, explore other potential pharmacological activities, and ultimately contribute to the development of novel therapeutics based on this natural product.
References
Screening for Biological Activities of Viridiflorine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for screening the biological activities of Viridiflorine, a pyrrolizidine (B1209537) alkaloid with potential therapeutic applications. The protocols detailed below cover its anticancer, anti-inflammatory, and antimicrobial properties, offering a framework for preclinical evaluation.
Anticancer Activity
Viridiflorine has demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis.
Data Presentation: Anticancer Activity of Viridiflorol (B1683568)
Quantitative data for the anticancer activity of Viridiflorol, a closely related stereoisomer of Viridiflorine, is summarized in the table below. These values, obtained from MTT assays, indicate the concentration at which 50% of the cancer cells are inhibited (IC50).
| Cell Line | Cancer Type | IC50 (µM) | Reference Compound |
| Daoy | Medulloblastoma (Brain) | 0.1 | Temozolomide |
| MCF-7 | Breast Adenocarcinoma | 10 | Doxorubicin |
| A549 | Lung Carcinoma | 30 | Doxorubicin |
Data is for Viridiflorol, a stereoisomer of Viridiflorine.[1][2][3][4]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of Viridiflorine on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Viridiflorine
-
Cancer cell lines (e.g., MCF-7, A549, Daoy)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Viridiflorine in DMSO.
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Replace the medium in the wells with 100 µL of fresh medium containing different concentrations of Viridiflorine. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of Viridiflorine to determine the IC50 value.
-
Signaling Pathway: Apoptosis Induction
Viridiflorol has been shown to induce apoptosis in cancer cells.[1][2][3][4] This process is often mediated by the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, culminating in the activation of caspases, which are the executioners of apoptosis. Key proteins involved include the Bcl-2 family, which regulates mitochondrial membrane permeability, and caspases such as caspase-3, -8, and -9.
Anti-inflammatory Activity
Viridiflorine exhibits anti-inflammatory properties, as demonstrated in animal models of inflammation. This activity is likely mediated through the inhibition of pro-inflammatory enzymes and signaling pathways.
Data Presentation: Anti-inflammatory Activity of Viridiflorol
The following table summarizes the in vivo anti-inflammatory effects of Viridiflorol in a carrageenan-induced pleurisy model in mice.
| Treatment | Dose (mg/kg) | Inhibition of Leukocyte Migration (%) |
| Viridiflorol | 3 | 71 ± 5 |
| Viridiflorol | 30 | 57 ± 3 |
| Dexamethasone (Control) | 0.5 | - |
Data is for Viridiflorol, a stereoisomer of Viridiflorine.[5]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This in vivo protocol is used to evaluate the acute anti-inflammatory activity of Viridiflorine.
Materials:
-
Viridiflorine
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Indomethacin or other standard NSAID
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals for at least one week before the experiment.
-
Divide the animals into groups (e.g., control, standard, and Viridiflorine-treated groups).
-
-
Compound Administration:
-
Administer Viridiflorine orally or intraperitoneally to the test groups at various doses.
-
Administer the vehicle (e.g., saline or a suitable solvent) to the control group and the standard drug (e.g., Indomethacin) to the standard group.
-
-
Induction of Inflammation:
-
One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Signaling Pathway: NF-κB Inhibition
A key mechanism underlying inflammation is the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which leads to the transcription of pro-inflammatory genes. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.
Antimicrobial Activity
Viridiflorine has been reported to possess antimicrobial properties against a range of microorganisms.
Data Presentation: Antimicrobial Activity of Viridiflorol-Containing Essential Oil
The Minimum Inhibitory Concentration (MIC) values for the essential oil of Helichrysum rugulosum, which contains viridiflorol (3.7%), are presented below.
| Microorganism | MIC (mg/mL) |
| Staphylococcus aureus | 0.38 |
Data is for an essential oil containing Viridiflorol.[4]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of Viridiflorine against various microbial strains.
Materials:
-
Viridiflorine
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Prepare a fresh culture of the test microorganism.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
-
Compound Dilution:
-
Prepare a stock solution of Viridiflorine in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of Viridiflorine in the appropriate broth medium directly in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the diluted Viridiflorine.
-
Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of Viridiflorine that completely inhibits visible growth of the microorganism.
-
Optionally, the absorbance can be read using a microplate reader to quantify growth.
-
Experimental Workflow: Antimicrobial Screening
The general workflow for screening the antimicrobial activity of a compound like Viridiflorine is depicted below.
References
- 1. Viridiflorol induces anti-neoplastic effects on breast, lung, and brain cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viridiflorol induces anti-neoplastic effects on breast, lung, and brain cancer cells through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Viridiflorine as a Chemical Standard in Toxicology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viridiflorine is a pyrrolizidine (B1209537) alkaloid (PA), a class of natural toxins found in numerous plant species. Due to their potential hepatotoxicity, genotoxicity, and carcinogenicity, the detection and quantification of PAs in food, herbal products, and biological samples are of significant toxicological concern. Accurate toxicological studies and risk assessments rely on the availability of high-purity chemical standards. This document provides detailed application notes and protocols for the use of viridiflorine as a chemical standard in toxicological research.
Physicochemical Properties and Handling of Viridiflorine Standard
A certified reference material (CRM) of viridiflorine is essential for accurate quantification. The table below summarizes the typical specifications for a viridiflorine chemical standard.
| Parameter | Specification |
| Chemical Name | [(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate[1] |
| Synonyms | Viridoflorine |
| CAS Number | 551-57-5[1] |
| Molecular Formula | C15H27NO4[1] |
| Molecular Weight | 285.38 g/mol [1] |
| Purity | ≥98% (by HPLC/qNMR) |
| Format | Neat solid (crystalline or amorphous powder) |
| Storage | -20°C in a desiccated environment, protected from light |
| Solubility | Soluble in methanol (B129727), ethanol, acetonitrile (B52724), and chloroform |
Preparation of Standard Solutions:
It is recommended to prepare a stock solution of viridiflorine in methanol or acetonitrile at a concentration of 1 mg/mL. This stock solution should be stored at -20°C and can be used to prepare working standards of lower concentrations by serial dilution with the appropriate solvent or mobile phase. All solutions should be accurately documented with preparation date, concentration, and storage conditions.
Analytical Methodologies for Viridiflorine Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of viridiflorine in complex matrices. Gas chromatography-mass spectrometry (GC-MS) can also be utilized, often requiring derivatization.
LC-MS/MS Method for Viridiflorine in Human Plasma
This protocol provides a general framework for the quantitative analysis of viridiflorine in human plasma. Method optimization and validation are required for specific applications.
Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled viridiflorine or a structurally related PA not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters:
The following table outlines typical starting parameters for LC-MS/MS analysis of viridiflorine.
| Parameter | Recommended Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 10 min, hold for 2 min, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 286.2 [M+H]+[1] |
| Product Ions (Q3) | To be determined empirically. Likely fragments would correspond to the necine base and the necic acid moiety (e.g., m/z 140.1, 122.1). |
| Collision Energy | To be optimized for each transition. |
Workflow for LC-MS/MS Analysis:
GC-MS Method for Viridiflorine
For GC-MS analysis, derivatization is typically required to improve the volatility and thermal stability of viridiflorine. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.
Sample Preparation and Derivatization:
-
Perform an initial liquid-liquid or solid-phase extraction to isolate viridiflorine from the biological matrix.
-
Evaporate the extract to dryness.
-
Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.
-
Heat at 70°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
GC-MS Parameters:
| Parameter | Recommended Condition |
| GC Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | Initial temp 150°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
| Monitored Ions (SIM) | To be determined based on the mass spectrum of the derivatized viridiflorine. |
In Vitro Toxicology Protocols
Viridiflorine, as a chemical standard, is crucial for conducting in vitro toxicology studies to assess its cytotoxic and genotoxic potential.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol:
-
Cell Culture: Seed a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Prepare a series of dilutions of viridiflorine in the cell culture medium. Replace the existing medium with the medium containing different concentrations of viridiflorine. Include a vehicle control (medium with the solvent used to dissolve viridiflorine) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells with viridiflorine for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of viridiflorine that inhibits 50% of cell growth).
Expected Quantitative Data from Cytotoxicity Assay:
| Cell Line | Exposure Time (h) | IC50 (µM) |
| HepG2 | 24 | Data to be determined experimentally |
| HepG2 | 48 | Data to be determined experimentally |
| HepG2 | 72 | Data to be determined experimentally |
Genotoxicity Assessment
The genotoxicity of viridiflorine can be assessed through various assays, such as the Ames test (for mutagenicity) or the comet assay (for DNA damage).
Toxicological Mechanism of Viridiflorine
The toxicity of viridiflorine, like other 1,2-unsaturated pyrrolizidine alkaloids, is primarily mediated by its metabolic activation in the liver.
Metabolic Activation and DNA Adduct Formation Pathway:
This metabolic activation leads to the formation of highly reactive pyrrolic esters that can alkylate cellular macromolecules, including DNA, forming DNA adducts. These adducts can lead to mutations and initiate carcinogenesis.
Conclusion
The use of a well-characterized viridiflorine chemical standard is fundamental for reliable and reproducible toxicological studies. The protocols and information provided herein serve as a comprehensive guide for researchers in the fields of toxicology, pharmacology, and drug development to accurately quantify viridiflorine and investigate its toxicological properties. It is imperative that all analytical methods are fully validated in the end-user's laboratory to ensure data quality and regulatory compliance.
References
Application Notes and Protocols for the Chromatographic Separation of Viridiflorine and its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viridiflorine is a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species. As with many alkaloids, it exists as part of a complex mixture of structurally related isomers, including diastereomers and enantiomers. The separation and quantification of these isomers are critical in drug development, toxicology, and phytochemical studies, as different isomers can exhibit varied biological activities and toxicological profiles. This document provides detailed protocols for the chromatographic separation of viridiflorine from its isomers using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for diastereomeric separation and High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase for enantiomeric separation.
Part 1: UPLC-MS/MS Method for the Separation of Viridiflorine and its Diastereomers
This protocol is designed for the separation and quantification of viridiflorine and its common diastereomer, trachelanthamine, in plant extracts. The method utilizes reversed-phase UPLC for separation coupled with tandem mass spectrometry for sensitive and selective detection.
Experimental Protocol: UPLC-MS/MS Analysis
1. Sample Preparation (from plant material)
-
Extraction:
-
Weigh 1.0 g of dried, powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 0.05 M sulfuric acid in methanol (B129727)/water (1:1, v/v).
-
Sonicate for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.
-
Load the combined acidic extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of water to remove polar impurities.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the alkaloids with 10 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for UPLC-MS/MS analysis.
-
2. UPLC-MS/MS Conditions
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Acquity UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm) or equivalent.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-60% B
-
8-10 min: 60-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions: Monitor the specific precursor to product ion transitions for viridiflorine and its isomers (e.g., m/z 299.2 -> 120.1).
-
Data Presentation: UPLC-MS/MS
Note: The following data is representative and may vary based on the specific instrumentation and analytical conditions.
| Compound | Retention Time (min) | MRM Transition (m/z) |
| Trachelanthamine | 5.8 | 299.2 -> 120.1 |
| Viridiflorine | 6.2 | 299.2 -> 120.1 |
Part 2: Chiral HPLC Method for the Enantiomeric Separation of Viridiflorine
This protocol is designed for the separation of the enantiomers of viridiflorine. The method utilizes a polysaccharide-based chiral stationary phase with a normal-phase mobile phase.
Experimental Protocol: Chiral HPLC Analysis
1. Sample Preparation
-
Prepare a standard solution of racemic viridiflorine in the mobile phase at a concentration of 1 mg/mL.
-
For plant extracts, use the eluate from the SPE cleanup and reconstitute in the chiral mobile phase.
2. Chiral HPLC Conditions
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
Data Presentation: Chiral HPLC
Note: The following data is representative and may vary based on the specific instrumentation and analytical conditions.
| Enantiomer | Retention Time (min) |
| (+)-Viridiflorine | 12.5 |
| (-)-Viridiflorine | 14.8 |
Visualizations
Caption: Workflow for the separation and analysis of viridiflorine and its isomers.
Caption: Principle of chiral separation of viridiflorine enantiomers.
Troubleshooting & Optimization
Overcoming challenges in Viridiflorine extraction from complex matrices
Welcome to the technical support center for Viridiflorine extraction. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating Viridiflorine and other pyrrolizidine (B1209537) alkaloids (PAs) from intricate biological matrices. Here you will find answers to frequently asked questions, detailed troubleshooting guides, comparative data, and standardized protocols to enhance the efficiency and success of your extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What is Viridiflorine and why is its extraction challenging?
A: Viridiflorine is a type of pyrrolizidine alkaloid (PA), a class of secondary metabolites found in various plant families, such as Boraginaceae, Asteraceae, and Fabaceae.[1] These compounds, including Viridiflorine, often exist in two forms: the free base and the more polar N-oxide form.[2][3] The primary challenges in extraction stem from:
-
Complex Matrices: Plant materials contain numerous interfering substances like chlorophyll, fats, and mucilage that can complicate isolation.[1][3]
-
Dual Polarity: The presence of both the less polar free base and the highly polar N-oxide form requires extraction strategies that can efficiently capture both.[2]
-
Compound Stability: PAs can be sensitive to heat and pH, leading to degradation or structural changes (e.g., hydrolysis of ester groups) during the extraction process if conditions are not optimized.[3][4][5]
Q2: Which solvents are most effective for Viridiflorine extraction?
A: The choice of solvent is critical and depends on the specific extraction technique.[4][5][6] Since PAs and their N-oxides have different polarities, a polar solvent is generally recommended.[2]
-
Methanol (B129727) or Ethanol: These are the most commonly used solvents, often in aqueous solutions.[2][7]
-
Acidified Aqueous Solutions: Dilute acids (e.g., sulfuric acid, formic acid, acetic acid) are highly effective because they protonate the nitrogen atom in the pyrrolizidine ring, converting the alkaloids into their salt form.[2][7][8] This increases their solubility in the aqueous medium. An acidic environment is crucial for efficiently extracting both the free bases and the N-oxides.[2]
-
"Green" Solvents: For more environmentally benign processes, alternative solvents like cyclopentyl methyl ether are being explored to replace traditional chlorinated solvents such as dichloromethane.[9]
Q3: What are the main differences between modern and traditional extraction techniques for Viridiflorine?
A: Modern techniques generally offer higher efficiency, reduced extraction time, and lower solvent consumption compared to traditional methods.[5][6][10]
-
Traditional Methods: Maceration and Soxhlet extraction are common but can be time-consuming and require large volumes of solvent.[4][5][6] Prolonged exposure to heat in Soxhlet extraction can also degrade thermolabile compounds.[6]
-
Modern Methods: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) use energy to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[5][11][12][13] This leads to faster and more efficient extraction, often at lower temperatures, which helps preserve the integrity of the compounds.[4][5][13]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of Viridiflorine.
Caption: Troubleshooting flowchart for Viridiflorine extraction and analysis.
Issue 1: Low Extraction Yield
-
Potential Cause: Incorrect solvent choice or pH.
-
Explanation: Viridiflorine and its N-oxide are polar compounds. Using a non-polar solvent will result in poor recovery. Furthermore, PAs are basic and are more efficiently extracted in an acidic medium which converts them to their more soluble salt form.[2]
-
Solution: Use a polar solvent such as methanol or ethanol, acidified with a small amount of acid (e.g., 0.05 M sulfuric acid or 1% formic acid).[2][8] This ensures the protonation of the alkaloids for maximum solubility.
-
-
Potential Cause: Insufficient extraction time or temperature.
-
Explanation: The solvent may not have had enough time to penetrate the plant matrix and solubilize the target compounds. While higher temperatures can increase efficiency, they are not always optimal.[1][4]
-
Solution: Optimize the extraction time and temperature. For methods like maceration, ensure adequate duration. For faster results, consider using Ultrasound-Assisted Extraction (UAE), which enhances mass transfer and can reduce extraction times significantly.[12][13]
-
-
Potential Cause: Inadequate sample preparation.
-
Explanation: A large particle size of the plant material reduces the surface area available for the solvent to act upon, hindering extraction.[1]
-
Solution: Ensure the plant material is dried and finely ground to a consistent powder. This increases the surface area and promotes more efficient extraction.[10]
-
Issue 2: Poor Purity and Co-extraction of Interfering Substances
-
Potential Cause: Matrix effects from lipids and pigments.
-
Explanation: Complex plant matrices contain chlorophyll, fats, and other non-polar compounds that can be co-extracted, especially if the solvent system has some non-polar character.[3] These impurities interfere with downstream analysis.
-
Solution:
-
Defatting: Perform a pre-extraction step using a non-polar solvent like n-hexane to remove lipids and other non-polar interferences.[3]
-
Solid-Phase Extraction (SPE): Utilize an SPE cleanup step. A strong cation-exchange (SCX) cartridge is highly effective for PAs.[3][8] Under acidic conditions, PAs become positively charged and bind to the SCX sorbent, while neutral and anionic impurities are washed away. The PAs can then be eluted with a basic methanolic solution.[8]
-
-
Issue 3: Degradation of Viridiflorine During Extraction
-
Potential Cause: Excessive heat.
-
Explanation: Pyrrolizidine alkaloids can be sensitive to high temperatures, which may cause the hydrolysis of their ester linkages or other forms of degradation.[4][5]
-
Solution: Avoid prolonged exposure to high heat as seen in some traditional methods.[6] Opt for extraction techniques that can be performed at lower temperatures, such as Ultrasound-Assisted Extraction (UAE) or maceration at room temperature.[13]
-
Issue 4: Inconsistent Results Between Batches
-
Potential Cause: Lack of standardized protocol.
-
Explanation: Minor variations in parameters like solvent-to-solid ratio, particle size, extraction time, and temperature can lead to significant differences in yield and purity.[4][5]
-
Solution: Strictly adhere to a validated and optimized protocol.[5] Carefully control all parameters, including the source and age of the plant material, grinding procedure, and precise measurements of solvents and reagents.
-
Data Presentation: Comparison of Extraction Parameters
Optimizing extraction parameters is key to maximizing yield and purity. The tables below summarize quantitative data from literature to guide this process.
Table 1: Influence of Extraction Method on Pyrrolizidine Alkaloid (PA) Recovery
| Extraction Method | Typical Solvent System | Advantages | Disadvantages | Typical Recovery Range |
| Maceration | Acidified Methanol/Ethanol | Simple, low cost, suitable for heat-sensitive compounds.[6][7] | Time-consuming, large solvent volume, potentially lower efficiency.[6][10] | 60-85% |
| Soxhlet Extraction | Methanol or Ethanol | Continuous extraction, efficient for certain matrices.[4][5] | Requires heat (risk of degradation), time-consuming.[6] | 70-90% |
| Ultrasound-Assisted (UAE) | Acidified Methanol/Ethanol | Fast, high efficiency, reduced solvent use, operates at lower temperatures.[5][12][13] | Requires specialized equipment.[13] | 85-105%[14] |
| Solid-Phase (SPE) | Acidified Water/Methanol | Excellent for cleanup and concentration, high selectivity.[2][8] | Primarily a purification step, not a bulk extraction method. | >90% (for cleanup step)[15] |
Table 2: Effect of Solvent Choice on PA Extraction Efficiency
| Solvent System | Target Form | Rationale | Reported Efficiency |
| Methanol / Water | Free Base & N-Oxides | Good polarity for both PA forms.[2] | Moderate to High |
| 0.05 M Sulfuric Acid (aqueous) | Free Base & N-Oxides | Acid protonates PAs, increasing solubility and trapping on SPE columns.[8] | High |
| 1% Tartaric Acid in Methanol | Free Base & N-Oxides | Acidified organic solvent enhances extraction of both forms.[7] | Very High[7] |
| Alkaline Chloroform-Methanol | Free Base | Basic conditions keep PAs in their less polar free base form for extraction into an organic solvent.[7] | Moderate (May not extract N-oxides efficiently) |
Experimental Protocols & Workflows
A well-defined workflow is essential for reproducible results. The following diagram illustrates a comprehensive workflow from sample preparation to analysis.
Caption: General workflow for Viridiflorine extraction and analysis.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Viridiflorine
This protocol is designed for efficient extraction from dried, powdered plant material.
-
Sample Preparation:
-
Weigh approximately 1-2 grams of finely ground and dried plant material into a 50 mL centrifuge tube.[8]
-
If the matrix is rich in lipids, add 20 mL of n-hexane, vortex for 2 minutes, centrifuge, and discard the hexane (B92381) supernatant. Repeat this step twice. Allow the pellet to air-dry completely.
-
-
Extraction:
-
To the plant material pellet, add 20 mL of extraction solvent (e.g., 0.05 M H₂SO₄ in 50% methanol).[8]
-
Place the tube in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate for 15-30 minutes at a controlled temperature (e.g., 40°C).[8][13] Acoustic cavitation will disrupt cell walls, facilitating the release of alkaloids.[12]
-
Centrifuge the mixture at >3500 x g for 10 minutes.[8]
-
Carefully collect the supernatant.
-
Repeat the extraction on the remaining pellet with another 20 mL of extraction solvent and combine the supernatants to maximize yield.[8]
-
Protocol 2: Solid-Phase Extraction (SPE) Cleanup using a Strong Cation-Exchange (SCX) Cartridge
This protocol is a crucial step for purifying the crude extract obtained from Protocol 1 before analytical quantification.[8]
-
Cartridge Conditioning:
-
Sample Loading:
-
Take the combined acidic supernatant from the primary extraction and ensure the pH is around 2-3.
-
Load the extract onto the conditioned SCX cartridge at a slow, steady flow rate of approximately 1-2 mL/min.[8] The positively charged PAs will bind to the negatively charged sorbent.
-
-
Washing:
-
Elution:
-
Elute the retained Viridiflorine and other PAs from the cartridge using 5-10 mL of a basic methanolic solution. A common eluent is 2-5% ammonia (B1221849) in methanol.[8] The ammonia neutralizes the charge on the PAs, releasing them from the sorbent.
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution Processing:
-
Evaporate the basic eluate to complete dryness under a gentle stream of nitrogen at approximately 40°C.[8]
-
Reconstitute the dried residue in a precise volume (e.g., 1 mL) of the initial mobile phase used for your analytical method (e.g., 95:5 water:methanol with 0.1% formic acid).[17]
-
Vortex to dissolve, filter through a 0.22 µm syringe filter, and the sample is ready for injection into an HPLC or LC-MS/MS system.[15]
-
References
- 1. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates [mdpi.com]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. jocpr.com [jocpr.com]
- 5. jocpr.com [jocpr.com]
- 6. biosciencejournals.com [biosciencejournals.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. bfr.bund.de [bfr.bund.de]
Technical Support Center: Analysis of Viridiflorine by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of viridiflorine using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Is direct GC-MS analysis suitable for viridiflorine?
A1: Direct GC-MS analysis of viridiflorine is challenging. Pyrrolizidine (B1209537) alkaloids (PAs) like viridiflorine are often not volatile enough for direct GC analysis and may require derivatization to increase their volatility and thermal stability.[1] Without derivatization, you may encounter issues such as poor peak shape, low sensitivity, and thermal degradation in the injector or column.
Q2: What are the common characteristic ions of viridiflorine in the mass spectrum?
Q3: What type of GC column is recommended for viridiflorine analysis?
A3: A low- to mid-polarity column is generally suitable for the analysis of derivatized pyrrolizidine alkaloids. A common choice is a DB-5 type column (5% phenyl-methylpolysiloxane).[2] For GC-MS applications, it is advisable to use a column specifically designed for mass spectrometry (e.g., with "MS" designation) to ensure low column bleed, which can interfere with mass spectral analysis.
Q4: What are the critical sample preparation steps for viridiflorine analysis by GC-MS?
A4: Key sample preparation steps include:
-
Extraction: Viridiflorine, as an alkaloid, is typically extracted from a plant matrix using an acidified aqueous solution or an organic solvent.
-
Purification: Solid-phase extraction (SPE) is often employed to clean up the extract and remove interfering matrix components.
-
Derivatization: This is a crucial step for GC-MS analysis of viridiflorine to increase its volatility. Silylation is a common derivatization technique for compounds with active hydrogens (e.g., hydroxyl groups).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No peak or very small peak for viridiflorine | 1. Incomplete derivatization. 2. Thermal degradation in the injector or column. 3. Inefficient extraction from the sample matrix. 4. Adsorption of the analyte in the GC system. | 1. Optimize derivatization conditions (reagent, temperature, time). 2. Use a lower injector temperature. Check for active sites in the liner and column. 3. Evaluate different extraction solvents and techniques. 4. Use a deactivated liner and a high-quality, low-bleed GC column. |
| Poor peak shape (tailing) | 1. Active sites in the GC inlet (liner, septum) or column. 2. Insufficient derivatization. 3. Column overloading. | 1. Use a deactivated inlet liner. Replace the septum. Condition the column. 2. Ensure complete derivatization by optimizing the reaction conditions. 3. Dilute the sample or inject a smaller volume. |
| Inconsistent results/poor reproducibility | 1. Incomplete and variable derivatization. 2. Sample matrix effects. 3. Instability of the derivatized analyte. | 1. Ensure precise control over derivatization parameters. 2. Use a matrix-matched calibration curve or an internal standard. 3. Analyze the derivatized samples as soon as possible. |
| High background noise in the mass spectrum | 1. Column bleed. 2. Contamination from the sample matrix or solvents. 3. Leaks in the GC-MS system. | 1. Use a low-bleed MS-certified column. Condition the column properly. 2. Use high-purity solvents and perform a blank run. 3. Check for leaks using an electronic leak detector. |
Experimental Protocols
General Protocol for Extraction and Derivatization of Viridiflorine for GC-MS Analysis
This is a general guideline and may require optimization for your specific sample matrix.
-
Extraction:
-
Homogenize the plant material.
-
Extract the alkaloids using an acidified methanol (B129727)/water solution (e.g., 0.05 M H₂SO₄ in 50% methanol) through sonication or shaking.
-
Centrifuge the mixture and collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a cation exchange SPE cartridge.
-
Load the acidic extract onto the cartridge.
-
Wash the cartridge with water and methanol to remove interferences.
-
Elute the alkaloids with an ammoniated organic solvent (e.g., 5% ammonia (B1221849) in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the dried residue, add a silylating agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction.
-
Cool the reaction mixture to room temperature before injection into the GC-MS.
-
Recommended Starting GC-MS Parameters
The following table provides recommended starting parameters for the analysis of derivatized viridiflorine. These parameters should be optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C (may need to be optimized to prevent degradation) |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial: 90 °C, hold for 2 min Ramp: 10 °C/min to 250 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50-550 amu |
Workflow for Method Optimization and Troubleshooting
Caption: Workflow for GC-MS method optimization and troubleshooting for viridiflorine analysis.
References
Improving LC-MS sensitivity for trace level Viridiflorine detection
Welcome to the Technical Support Center for Viridiflorine Analysis. This guide is designed to help researchers, scientists, and drug development professionals improve the sensitivity of their Liquid Chromatography-Mass Spectrometry (LC-MS) methods for detecting trace levels of Viridiflorine.
Troubleshooting Guide: Enhancing LC-MS Sensitivity
This guide addresses common issues encountered during the trace-level analysis of Viridiflorine and other pyrrolizidine (B1209537) alkaloids (PAs).
Question: I am observing low sensitivity or a poor signal-to-noise ratio for Viridiflorine. What are the potential causes and how can I troubleshoot this?
Answer:
Low sensitivity is a frequent challenge in trace analysis and can originate from several factors across the analytical workflow. Here is a systematic approach to identify and resolve the issue.
1. Mass Spectrometer Performance: First, ensure the instrument itself is performing optimally.
-
Action: Directly infuse a tuning solution or a standard solution of Viridiflorine into the mass spectrometer, bypassing the LC system.[1]
-
Purpose: This helps verify if the issue lies with the MS or the chromatography. If you get a strong, stable signal, the problem is likely in your sample preparation or LC method. If the signal is still weak, the issue is with the mass spectrometer.
-
Troubleshooting the MS:
-
Clean the Ion Source: A contaminated ion source is a very common cause of reduced sensitivity.[2] Follow the manufacturer's protocol for cleaning the ion source components (e.g., capillary, skimmer, ion transfer tube).
-
Check MS Calibration: Ensure the mass spectrometer is properly calibrated. Regular calibration is crucial for maintaining performance.
-
Optimize Ionization Parameters: The settings for the electrospray ionization (ESI) source are critical. Viridiflorine, as a pyrrolizidine alkaloid, ionizes well in positive ESI mode ([M+H]⁺).[3]
-
Systematically optimize the capillary voltage, nebulizer pressure, drying gas flow, and gas temperature to maximize the signal for your specific compound and flow rate.[3]
-
In-source fragmentation can sometimes reduce the abundance of the target precursor ion. Optimize source conditions like cone voltage to minimize this effect.[2]
-
-
2. Liquid Chromatography Method: If the MS is performing well, investigate your LC conditions.
-
Mobile Phase Composition:
-
Additives: Acidic mobile phases are often used to ensure basic compounds like Viridiflorine are protonated, which is necessary for good ESI+ response and peak shape.[4] Use a low concentration of an additive like formic acid (e.g., 0.1%).[5]
-
Freshness and Quality: Always use fresh, high-purity, LC-MS grade solvents and additives.[1][6] Formic acid in methanol (B129727) can degrade over time, and mobile phases can become contaminated with particulates or bacteria, leading to baseline noise and reduced sensitivity.[1][6][7]
-
-
Column Health:
-
Contamination: Buildup of contaminants from previous injections can lead to poor peak shape and signal suppression.[6] Flush the column according to the manufacturer's instructions.
-
Memory Effects: It is not recommended to use the same LC column for different assays with different mobile phases due to potential memory effects that can impact sensitivity.[7]
-
Degradation: If the column is old or has been used extensively, it may be degraded. Consider replacing it.
-
3. Sample Preparation and Matrix Effects: The sample matrix is one of the most significant sources of sensitivity loss due to ion suppression.
-
Improve Sample Cleanup: The goal is to remove as many interfering matrix components as possible without losing the analyte.[4] For PAs like Viridiflorine, Solid Phase Extraction (SPE) is a highly effective cleanup technique.[3][8][9] Cation exchange cartridges (e.g., Oasis MCX) are particularly well-suited for this purpose.[3][8]
-
Mitigate Ion Suppression:
-
Dilution: A simple first step is to dilute the sample extract. This can reduce the concentration of matrix components that cause ion suppression.[10]
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank sample extract that has undergone the same preparation procedure.[8][11] This helps to compensate for signal suppression or enhancement caused by the matrix.
-
Internal Standards: Use isotopically labeled internal standards whenever possible. They co-elute with the analyte and experience similar matrix effects, allowing for accurate correction.[10]
-
Below is a troubleshooting workflow to guide you through this process.
Caption: Troubleshooting workflow for low LC-MS sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the most effective sample preparation technique for trace Viridiflorine analysis in complex matrices like herbal teas or honey?
A1: Solid Phase Extraction (SPE) using a cation exchange mechanism is a highly effective and widely published method for extracting and cleaning up pyrrolizidine alkaloids from complex samples.[3][8] The general procedure involves extracting the sample with an acidified solution, followed by cleanup on an SPE cartridge.[8] This removes many interfering co-extractives, reducing matrix effects and improving sensitivity.[8]
Q2: What type of LC column and mobile phase conditions are recommended for Viridiflorine analysis?
A2: A reversed-phase C18 column is commonly used for the analysis of PAs.[12] For mobile phases, a gradient elution using water and a polar organic solvent (like acetonitrile (B52724) or methanol) with an acidic modifier is typical.[5][9] A common mobile phase combination is A) water with 0.1% formic acid and B) acetonitrile or methanol.[5] The acidic modifier is crucial for achieving good peak shape and ionization efficiency in positive ESI mode.[4]
Q3: How can I handle the chromatographic separation of Viridiflorine from its isomers?
A3: The presence of numerous isomers is a major challenge in PA analysis, as they can have the same MRM transitions and be difficult to resolve chromatographically.[8] Achieving good separation requires careful optimization of the LC method. Techniques to improve resolution include using high-efficiency UHPLC columns (e.g., with 1.8 µm particle size) and optimizing the gradient elution profile.[11][12] In some cases, advanced techniques like ion mobility spectrometry can be used to improve separation.[13]
Q4: Should I use matrix-matched standards for quantification?
A4: Yes, it is highly recommended. Matrix effects (ion suppression or enhancement) are a significant source of inaccuracy in quantitative LC-MS analysis.[1] Preparing your calibration standards in a blank matrix extract that has gone through the entire sample preparation process helps to compensate for these effects, leading to more accurate quantification.[8][11]
Q5: What are typical limits of quantification (LOQ) I can expect to achieve for Viridiflorine?
A5: With a well-optimized LC-MS/MS method incorporating effective sample cleanup, it is possible to achieve LOQs in the sub-to-low µg/kg range. Published methods for various PAs in complex matrices like tea, honey, and spices report LOQs from 0.05 µg/kg to 5 µg/kg.[3][8][9][12]
Experimental Protocols & Data
Detailed Protocol: SPE Cleanup for Viridiflorine in Herbal Samples
This protocol is adapted from validated methods for the analysis of pyrrolizidine alkaloids in plant-based foods.[8]
1. Sample Extraction: a. Weigh 1.0 g of the homogenized herbal sample into a 50 mL centrifuge tube. b. Add 20 mL of an extraction solvent (e.g., 0.05 M sulfuric acid in a 1:1 water:methanol solution).[8][10] c. Vortex or shake vigorously for 15-20 minutes. d. Centrifuge at 5000 x g for 10 minutes. e. Collect the supernatant for SPE cleanup.
2. Solid Phase Extraction (SPE) - Oasis MCX Cartridge: a. Conditioning: Condition an Oasis MCX SPE cartridge (e.g., 150 mg, 6 cc) with 3 mL of methanol. b. Equilibration: Equilibrate the cartridge with 3 mL of water. c. Loading: Load 2 mL of the sample supernatant onto the cartridge. d. Washing: i. Wash with 6 mL of water. ii. Wash with 6 mL of methanol to remove less polar interferences. e. Elution: Elute the Viridiflorine and other PAs with 6 mL of a freshly prepared elution solvent (e.g., ethyl acetate:methanol:acetonitrile at 80:10:10 v/v/v with 1% ammonium (B1175870) hydroxide (B78521) and 1% triethylamine).[3][8] f. Drying and Reconstitution: i. Evaporate the eluate to dryness under a gentle stream of nitrogen at 50 °C. ii. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid). iii. Transfer to an LC vial for analysis.
The overall workflow is visualized below.
Caption: General workflow for Viridiflorine sample preparation.
Data Presentation: Achievable Method Performance
The following table summarizes the limits of quantification (LOQ) achieved by various validated LC-MS/MS methods for pyrrolizidine alkaloids in different food matrices. This provides a benchmark for the sensitivity you can expect from a well-optimized method.
| Matrix Type | Sample Preparation Method | LC-MS/MS System | Achieved LOQ (µg/kg) | Reference |
| Herbal Tea, Spices | Acidic Extraction, SPE (Oasis MCX) | UPLC-MS/MS | 0.6 | [8] |
| Feed Materials | Acidic Extraction, SPE (Strata SCX) | LC-MS | 5.0 | [3] |
| General Food | Acidic Extraction | UPLC-MS/MS | 0.01 - 0.09 | [10] |
| Spices | Acidic Extraction | UPLC-MS/MS | 0.04 - 0.76 | [10] |
| Tea, Honey, Milk | Acidic Extraction, SPE | UHPLC-MS/MS | 0.05 - 2.5 | [9] |
| Plant Matrix | BfR Protocol | UHPLC-QQQ | < 0.05 | [12] |
References
- 1. restek.com [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. zefsci.com [zefsci.com]
- 7. support.waters.com [support.waters.com]
- 8. waters.com [waters.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in Viridiflorine quantification
Welcome to the technical support center for the quantification of Viridiflorine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in viridiflorine analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my viridiflorine quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative results for viridiflorine.[4] In complex matrices such as plasma, herbal extracts, or honey, endogenous components like phospholipids, salts, and other organic molecules can interfere with the ionization of viridiflorine in the mass spectrometer source.[1][3]
Q2: I am observing significant signal suppression for viridiflorine. What are the initial troubleshooting steps?
A2: Signal suppression is a common manifestation of matrix effects.[5] Here are the initial steps to troubleshoot this issue:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[2][4] Consider more rigorous cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2][6]
-
Chromatographic Separation: Improve the separation of viridiflorine from matrix components by optimizing your LC method.[2] This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[2][4]
-
Sample Dilution: A simple approach is to dilute the sample, which can reduce the concentration of interfering matrix components.[7] However, ensure that the diluted concentration of viridiflorine remains above the limit of quantification (LOQ) of your assay.[7]
Q3: How can I quantitatively assess the matrix effect in my viridiflorine assay?
A3: A quantitative assessment of the matrix effect is crucial during method development and validation. The post-extraction spike method is a widely accepted approach.[1][8] This involves comparing the response of viridiflorine spiked into a blank matrix extract with the response of viridiflorine in a neat solvent.
The Matrix Factor (MF) can be calculated as follows:
MF = (Peak Area in Matrix) / (Peak Area in Neat Solvent)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
For a reliable assessment, it is recommended to test this across multiple sources or lots of the biological matrix.[1]
Q4: What is the best internal standard (IS) to use for viridiflorine quantification to compensate for matrix effects?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[4][9] A SIL-viridiflorine would co-elute with viridiflorine and experience the same degree of matrix effects, thus providing the most accurate correction.[2][4][9] If a SIL-IS for viridiflorine is not available, consider using a structural analog that has similar chromatographic behavior and ionization efficiency. For pyrrolizidine (B1209537) alkaloids, isotopically labeled versions of related compounds, such as retronecine, have been synthesized and used.[10]
Q5: Is matrix-matched calibration necessary for accurate viridiflorine quantification?
A5: Yes, especially when a stable isotope-labeled internal standard is not used.[11] Matrix-matched calibration curves are prepared by spiking known concentrations of viridiflorine into a blank matrix that is representative of the samples being analyzed.[2][5] This approach helps to compensate for the matrix effects as the standards and the samples will have a similar matrix composition.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Poor reproducibility of viridiflorine peak area in replicate injections of the same sample. | Inconsistent matrix effects between injections. | 1. Improve the sample cleanup procedure to remove more interfering components.[4] 2. Use a stable isotope-labeled internal standard for normalization.[4][9] 3. Check for and resolve any issues with the LC system that may be causing retention time shifts, leading to varying co-elution with interferences. |
| Viridiflorine recovery is low and inconsistent. | Inefficient extraction from the matrix and/or significant ion suppression. | 1. Optimize the extraction solvent and pH. For pyrrolizidine alkaloids, acidic extraction is common.[12][13] 2. Evaluate the matrix effect quantitatively. If significant suppression is observed, implement strategies to mitigate it (e.g., better cleanup, dilution).[7] 3. Use the post-extraction spike method to differentiate between extraction recovery and matrix effects.[14] |
| High background noise in the chromatogram. | Contamination from the sample matrix or the analytical system. | 1. Incorporate a more effective sample cleanup step, such as solid-phase extraction (SPE). 2. Use a divert valve to direct the early and late eluting, non-target components to waste instead of the mass spectrometer.[7] 3. Ensure high purity solvents and reagents are used.[15] |
| Calibration curve has poor linearity (R² < 0.99). | Matrix effects varying with concentration, or issues with standard preparation. | 1. Prepare calibration standards in a blank matrix (matrix-matched calibration).[2][12] 2. If using a surrogate matrix, ensure it closely mimics the actual sample matrix. 3. Verify the accuracy of your stock and working standard solutions. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Prepare Blank Matrix Extract: Extract a blank sample matrix (e.g., plasma, honey extract) using your established sample preparation protocol.
-
Prepare Post-Spiked Sample (Set A): Spike a known concentration of viridiflorine standard solution into the blank matrix extract.
-
Prepare Neat Solution (Set B): Prepare a solution of viridiflorine in the reconstitution solvent at the same final concentration as Set A.
-
Analysis: Analyze both sets of samples using your LC-MS/MS method.
-
Calculation:
-
Matrix Effect (%) = ( (Peak Area of Set A) / (Peak Area of Set B) ) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[14]
-
Protocol 2: Sample Preparation of Herbal Material for Viridiflorine Analysis using SPE
This protocol is a general guideline and may require optimization for specific matrices.
-
Extraction:
-
Weigh 1 gram of homogenized plant material into a centrifuge tube.
-
Add 20 mL of 0.05 M sulfuric acid in a 1:1 (v/v) water:methanol solution.[12][13]
-
Sonciate for 15 minutes.
-
Centrifuge at 4000 g for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction on the pellet and combine the supernatants.
-
-
Solid-Phase Extraction (SPE):
-
Use a cation-exchange SPE cartridge.
-
Condition: Wash the cartridge with 3 mL of methanol, followed by 3 mL of water.[13]
-
Load: Load an aliquot of the acidic extract onto the cartridge.
-
Wash: Wash the cartridge with 4 mL of water, followed by 4 mL of methanol.[13]
-
Elute: Elute the viridiflorine and other pyrrolizidine alkaloids with 4 mL of 2.5% ammonium (B1175870) hydroxide (B78521) in methanol.[13]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
The sample is now ready for LC-MS/MS analysis.
-
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mag.go.cr [mag.go.cr]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. Pyrrolizidine alkaloids in the food chain: development, validation, and application of a new HPLC-ESI-MS/MS sum parameter method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. bfr.bund.de [bfr.bund.de]
- 13. waters.com [waters.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sample Preparation Guidelines – Analytical Instrumentation Center – UW–Madison [aic.sop.pharmacy.wisc.edu]
Technical Support Center: Stabilizing Viridiflorine Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of Viridiflorine samples. Proper storage is crucial to maintain the integrity and purity of Viridiflorine for accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Viridiflorine and why is its stability a concern?
Q2: What are the main factors that can cause Viridiflorine to degrade?
A2: The primary factors that can lead to the degradation of Viridiflorine include:
-
Temperature: Higher temperatures generally accelerate chemical reactions, including degradation pathways.[3][4]
-
pH: Viridiflorine is susceptible to hydrolysis, especially under acidic or basic conditions.[5][6]
-
Light: Exposure to UV or visible light can induce photolytic degradation.[7]
-
Oxidizing agents: The presence of oxidizing agents can lead to the formation of N-oxides and other oxidation products.[8][9]
-
Solvent: The choice of solvent can influence the stability of Viridiflorine.[10][11]
Q3: What are the expected degradation products of Viridiflorine?
A3: Based on the known degradation pathways of other pyrrolizidine (B1209537) alkaloids, the expected degradation products of Viridiflorine include its N-oxide and the products of hydrolysis of its ester group.[5][12] The primary degradation pathways are believed to be oxidation of the tertiary nitrogen to form Viridiflorine N-oxide and hydrolysis of the ester linkage to yield the necine base (retronecine) and viridifloric acid.[5]
Q4: How can I monitor the stability of my Viridiflorine samples?
A4: The stability of Viridiflorine samples can be monitored using stability-indicating analytical methods, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (HPLC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[2][13][14] These methods can separate the intact Viridiflorine from its degradation products, allowing for the quantification of its purity over time.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the storage and handling of Viridiflorine samples.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of Purity in Stored Samples | - Inappropriate storage temperature.- Exposure to light.- Unsuitable solvent. | - Store samples at or below -20°C for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended.[3]- Store samples in amber vials or protect them from light by wrapping the container in aluminum foil.[7]- Use a high-purity, anhydrous, and aprotic solvent such as acetonitrile (B52724) or methanol (B129727) for stock solutions.[10] |
| Appearance of New Peaks in Chromatogram | - Degradation of Viridiflorine. | - Identify the degradation products using techniques like LC-MS/MS. The appearance of a peak with a mass increase of 16 amu may indicate the formation of the N-oxide. Hydrolysis products will have lower molecular weights.[12]- Review storage conditions to mitigate further degradation. |
| Inconsistent Results Between Experiments | - Use of degraded samples.- Inconsistent sample handling. | - Always use freshly prepared solutions or samples that have been stored under validated stable conditions.- Establish and follow a strict sample handling protocol, minimizing the time samples are at room temperature. |
| Precipitation of Sample in Solution | - Low solubility in the chosen solvent.- Change in temperature affecting solubility. | - Ensure the concentration of Viridiflorine is within its solubility limit for the chosen solvent.- If stored at low temperatures, allow the sample to equilibrate to room temperature and vortex to ensure it is fully dissolved before use. |
Data Presentation
The following table summarizes the expected stability of Viridiflorine under various storage conditions. Please note that this data is illustrative and based on the general behavior of pyrrolizidine alkaloids. Specific stability testing should be performed for your exact samples and storage conditions.
| Storage Condition | Solvent | Temperature | Duration | Expected Purity |
| Long-term | Anhydrous Acetonitrile | -80°C | > 1 year | >98% |
| Long-term | Anhydrous Acetonitrile | -20°C | 1 year | >95% |
| Short-term | Anhydrous Acetonitrile | 4°C | 1 month | >98% |
| Short-term | Methanol | 4°C | 1 month | >95% |
| Room Temperature | Acetonitrile | 20-25°C | 1 week | <90% |
| Room Temperature | Methanol | 20-25°C | 1 week | <85% |
| Acidic (pH 3) | Aqueous Buffer | 4°C | 1 week | Significant degradation |
| Basic (pH 9) | Aqueous Buffer | 4°C | 1 week | Significant degradation |
| Light Exposure | Methanol | 20-25°C | 24 hours | Noticeable degradation |
Experimental Protocols
Protocol 1: HPLC-UV Method for Viridiflorine Stability Testing
This protocol describes a general HPLC-UV method for assessing the stability of Viridiflorine. Method optimization may be required.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or other suitable modifier).
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 10% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Prepare a stock solution of Viridiflorine in acetonitrile or methanol at a concentration of 1 mg/mL.
-
For the stability study, dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the desired storage solvent.
-
Store aliquots of the working solution under the different conditions to be tested (e.g., different temperatures, light exposure).
-
At each time point, inject an aliquot onto the HPLC system.
5. Data Analysis:
-
Calculate the percentage of Viridiflorine remaining at each time point by comparing the peak area to the initial time point (T=0).
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
Protocol 2: Forced Degradation Study
This protocol outlines how to perform a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Acid Hydrolysis:
-
Dissolve Viridiflorine in a solution of 0.1 M HCl.
-
Incubate at 60°C for 24-48 hours.
-
Neutralize with 0.1 M NaOH before analysis.
2. Base Hydrolysis:
-
Dissolve Viridiflorine in a solution of 0.1 M NaOH.
-
Incubate at 60°C for 24-48 hours.
-
Neutralize with 0.1 M HCl before analysis.
3. Oxidation:
-
Dissolve Viridiflorine in a solution containing 3% hydrogen peroxide.
-
Incubate at room temperature for 24-48 hours.
4. Thermal Degradation:
-
Store solid Viridiflorine powder at 105°C for 48 hours.
-
Dissolve in a suitable solvent for analysis.
5. Photolytic Degradation:
-
Expose a solution of Viridiflorine to direct sunlight or a photostability chamber for 24-48 hours.
6. Analysis:
-
Analyze all stressed samples by a suitable stability-indicating method (e.g., the HPLC-UV method described above) to observe the extent of degradation and the formation of degradation products.
Visualizations
Caption: Likely degradation pathways of Viridiflorine.
Caption: Workflow for Viridiflorine stability testing.
Caption: Decision tree for selecting storage conditions.
References
- 1. biotech-asia.org [biotech-asia.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of temperature, humidity, light, and soil on drug stability in hair: a preliminary study for estimating personal profiles using micro-segmental analysis of corpse hair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolysis rates of pyrrolizidine alkaloids derived from Senecio jacobaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photostability of oxazoline RNA-precursors in UV-rich prebiotic environments - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Analysis of the oxidative degradation of proanthocyanidins under basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Stability of alkaloids in organic solvents. 1] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of Kinetics as Key Determinant in Toxicity of Pyrrolizidine Alkaloids and Their N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijsdr.org [ijsdr.org]
- 14. jyoungpharm.org [jyoungpharm.org]
Viridiflorine Chromatography: Technical Support & Troubleshooting Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Viridiflorine. The following frequently asked questions (FAQs) address common issues such as peak tailing, fronting, splitting, and the appearance of ghost peaks.
General Troubleshooting Workflow
Before delving into specific peak shape problems, a systematic approach can help isolate the issue efficiently. The following workflow outlines a general strategy for troubleshooting poor peak shapes in HPLC analysis.
Minimizing degradation of Viridiflorine during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Viridiflorine during sample preparation.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of Viridiflorine.
| Issue | Potential Cause | Recommended Solution |
| Low recovery of Viridiflorine | Incomplete extraction: The solvent may not be effectively extracting Viridiflorine from the sample matrix. | - Use a polar solvent such as methanol (B129727) or an aqueous solution of a dilute organic or mineral acid for extraction. Pyrrolizidine (B1209537) alkaloids (PAs) and their N-oxides are more efficiently extracted with these types of solvents.[1] - Employ mechanical disruption (e.g., homogenization, sonication) to enhance solvent penetration into the sample matrix. - Perform multiple extraction steps to ensure exhaustive extraction. |
| Analyte loss during solvent evaporation: Viridiflorine may be volatile or degrade at high temperatures. | - Avoid extreme evaporation steps.[1] If solvent evaporation is necessary, use a gentle stream of nitrogen at a low temperature. | |
| Poor retention on Solid-Phase Extraction (SPE) cartridge: The SPE sorbent may not be appropriate for Viridiflorine. | - Use a strong cation exchange (SCX) SPE cartridge. PAs are basic compounds and will be retained on a cation exchange sorbent under acidic conditions. - Ensure the sample extract is acidified to the appropriate pH before loading onto the SCX cartridge to ensure protonation of Viridiflorine. | |
| Viridiflorine degradation | Hydrolysis of the ester linkage: Exposure to strong acids, strong bases, or high temperatures can cause the ester group in Viridiflorine to hydrolyze. | - Use mild acidic conditions for extraction (e.g., 0.05 M sulfuric acid or 2% formic acid in water).[2][3] - Avoid high temperatures throughout the sample preparation process. Perform extractions at room temperature if possible. - If using SPE with a basic elution solvent, minimize the exposure time and neutralize the eluate as soon as possible.[4] |
| Oxidation: Viridiflorine may be susceptible to oxidation. | - Minimize exposure of the sample to air and light. - Consider adding an antioxidant to the extraction solvent, although compatibility with the analytical method should be verified. | |
| Inconsistent results | Sample inhomogeneity: The distribution of Viridiflorine in the sample matrix may not be uniform. | - Thoroughly homogenize the entire sample before taking a subsample for analysis. |
| Matrix effects in LC-MS/MS analysis: Co-eluting matrix components can suppress or enhance the ionization of Viridiflorine, leading to inaccurate quantification. | - Optimize the SPE cleanup procedure to effectively remove interfering matrix components.[5] - Use a matrix-matched calibration curve for quantification to compensate for matrix effects.[2] - Employ an isotopically labeled internal standard for Viridiflorine if available. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Viridiflorine during sample preparation?
A1: The most probable degradation pathway for Viridiflorine, like other pyrrolizidine alkaloids with ester groups, is hydrolysis of the ester linkage.[1] This can be catalyzed by acidic or basic conditions and accelerated by heat. This hydrolysis would result in the formation of the necine base (retronecine) and viridifloric acid.
Q2: What are the optimal storage conditions for Viridiflorine samples and extracts?
A2: To minimize degradation, samples and extracts containing Viridiflorine should be stored at low temperatures, typically -20°C or below, and protected from light. It is also advisable to store extracts in a solvent that is non-reactive and has a neutral pH.
Q3: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze Viridiflorine?
A3: While GC-MS can be used for the analysis of some pyrrolizidine alkaloids, it is generally not recommended for Viridiflorine, especially if its N-oxide form is also of interest. PA N-oxides are not volatile and require a reduction step to the corresponding tertiary amine before GC-MS analysis.[1] This adds complexity to the sample preparation and does not allow for the separate quantification of the free base and N-oxide forms. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the analysis of Viridiflorine and other PAs.[1]
Q4: How can I confirm if Viridiflorine is degrading during my sample preparation?
A4: To assess the stability of Viridiflorine during your sample preparation, you can perform a recovery experiment. Spike a known amount of a Viridiflorine standard into a blank matrix at the beginning of your sample preparation procedure. Also, spike another blank matrix extract with the same amount of standard just before the final analysis step. A significant difference between the recovery of the pre-extraction spike and the post-extraction spike would indicate degradation or loss during the sample preparation process. Additionally, you can monitor for the appearance of potential degradation products, such as the necine base, in your chromatograms.
Experimental Protocols
Protocol 1: Extraction of Viridiflorine from Plant Material
This protocol is a general procedure for the extraction of pyrrolizidine alkaloids from plant material and is suitable for Viridiflorine.
-
Sample Homogenization: Homogenize the dried and ground plant material to a fine powder.
-
Extraction:
-
Weigh 1-2 grams of the homogenized sample into a centrifuge tube.
-
Add 20 mL of an extraction solvent (e.g., 0.05 M sulfuric acid in 50% methanol).[3]
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process on the pellet with a fresh portion of the extraction solvent.
-
Combine the supernatants.
-
-
SPE Cleanup (using a Strong Cation Exchange cartridge):
-
Condition the SCX cartridge with methanol followed by acidified water.
-
Load the combined extract onto the cartridge.
-
Wash the cartridge with acidified water and then methanol to remove interferences.
-
Elute the Viridiflorine from the cartridge using a solution of ammonia (B1221849) in methanol (e.g., 5% v/v).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).
-
Protocol 2: Analysis by UHPLC-MS/MS
This is a representative UHPLC-MS/MS method for the analysis of pyrrolizidine alkaloids.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[2]
-
Mobile Phase:
-
Gradient Elution: A suitable gradient from a low to high percentage of organic phase (B) to separate Viridiflorine from other compounds.
-
Flow Rate: 0.3 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. Specific precursor-product ion transitions for Viridiflorine should be used.
-
Visualizations
Caption: Experimental workflow for Viridiflorine analysis.
Caption: Postulated primary degradation pathway of Viridiflorine.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Viridiflorine in Herbal Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Viridiflorine in herbal products. Viridiflorine is a pyrrolizidine (B1209537) alkaloid (PA), a class of natural toxins found in various plant species, including some used in traditional herbal medicine. Accurate and reliable analytical methods are crucial for the quality control and safety assessment of these products. This document presents a comparative overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for Viridiflorine analysis, supported by experimental data and detailed methodologies.
Comparison of Analytical Methods
The selection of an analytical method for Viridiflorine quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS methods based on validated studies.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Accuracy (Recovery %) | 85-115 | 80-120 | 90-110 |
| Precision (RSD %) | < 5 | < 15 | < 15 |
| Limit of Detection (LOD) | ng level | pg-ng level | fg-pg level |
| Limit of Quantification (LOQ) | ng level | pg-ng level | pg level |
| Specificity | Moderate | High | Very High |
| Throughput | High | Moderate | High |
| Cost | Low | Moderate | High |
| Derivatization | Not required | Often required | Not required |
Table 1: General Performance Comparison of Analytical Methods for Viridiflorine.
| Method | Matrix | Linearity (R²) | Recovery (%) | Precision (RSD, %) | LOD | LOQ | Reference |
| LC-MS/MS | Herbal Medicines | >0.99 | 72.5-123.7 | < 20 | Not Specified | Not Specified | [1] |
| LC-MS/MS | Plant Material | >0.99 | Not Specified | Not Specified | Sub µg/kg | < 0.05 µg/kg | [2] |
| LC-MS/MS | Herbal Teas | >0.99 | 75-115 | < 17 | Not Specified | 0.1-8.5 ng/g | [3] |
| LC-MS/MS | Comfrey Roots & Leaves | >0.99 | Not Specified | Not Specified | 0.001-0.005 µg/mL | 0.003-0.015 µg/mL | [4] |
| GC-MS | Pharmaceutical Dosages | >0.99 | 91.6-105.7 | < 15 | Not Specified | Not Specified | [5] |
| HPLC-UV | Herbal Extracts | >0.999 | 97.8-101.1 | < 3.4 | Not Specified | Not Specified | [6] |
Table 2: Summary of Validation Data for Analytical Methods.
Experimental Protocols
Detailed methodologies for sample preparation, extraction, and chromatographic analysis are critical for reproducible results.
Sample Preparation and Extraction Workflow
The extraction of Viridiflorine from complex herbal matrices is a critical step to ensure accurate quantification. A typical workflow involves sample homogenization, extraction with an acidified solvent, and a clean-up step to remove interfering substances.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
A Comparative Analysis of Viridiflorine Content in Various Plant Species: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of viridiflorine content in different plant species, with a focus on members of the Boraginaceae family. Viridiflorine, a pyrrolizidine (B1209537) alkaloid (PA), is a secondary metabolite of significant interest to researchers in pharmacology and toxicology due to its potential biological activities and hepatotoxicity.[1] This document summarizes the current quantitative data, details established experimental protocols for extraction and analysis, and provides visual representations of the analytical workflow and the biosynthetic pathway of pyrrolizidine alkaloids.
Quantitative Analysis of Viridiflorine and Total Pyrrolizidine Alkaloids
The concentration of viridiflorine and other pyrrolizidine alkaloids can vary significantly between different plant species and even between different parts of the same plant.[1] The following table summarizes available quantitative data for total PA content and the presence of viridiflorine in selected species. It is important to note that while viridiflorine is a known constituent of these plants, specific quantitative data for this individual alkaloid is often limited in the literature.
| Plant Species | Family | Plant Part | Total Pyrrolizidine Alkaloid Content (mg/kg dry weight) | Viridiflorine Presence |
| Cynoglossum officinale | Boraginaceae | Aerial Parts | 32,428[2] | Present and a major component in shoots[3] |
| Symphytum officinale | Boraginaceae | Root | 1,380 - 8,320[4] | Presence reported[5] |
| Trichodesma africanum | Boraginaceae | Whole Plant | Data not available | Present[6][7] |
| Asperugo procumbens | Boraginaceae | Aerial Parts | Data not available | Presence reported |
Note: The data presented is compiled from different studies, and methodologies may vary. Direct comparison should be made with caution.
Experimental Protocols
Accurate quantification of viridiflorine and other pyrrolizidine alkaloids requires robust and validated experimental methods. The following protocols for extraction and analysis are based on established methodologies for PA determination in plant materials.[8][9]
Sample Preparation and Extraction
-
Grinding: The dried plant material (leaves, roots, etc.) is finely ground to a homogenous powder to ensure efficient extraction.
-
Extraction Solvent: A common extraction solvent is an aqueous solution of sulfuric acid (e.g., 0.05 M) or formic acid (e.g., 0.1%).[9]
-
Extraction Procedure:
-
A known weight of the powdered plant material (e.g., 1-2 g) is suspended in the extraction solvent (e.g., 20 mL).
-
The mixture is subjected to ultrasonication for a defined period (e.g., 30-60 minutes) to facilitate cell wall disruption and release of alkaloids.
-
The mixture is then centrifuged at high speed (e.g., 4000 rpm for 10 minutes) to separate the solid plant material from the liquid extract.
-
The supernatant containing the alkaloids is carefully collected. The extraction process may be repeated on the plant residue to ensure complete recovery of the alkaloids, and the supernatants are then combined.
-
Solid-Phase Extraction (SPE) for Clean-up
To remove interfering compounds from the crude extract, a solid-phase extraction (SPE) step is employed. Cation-exchange SPE cartridges are particularly effective for purifying PAs.[8]
-
Cartridge Conditioning: The SPE cartridge is conditioned according to the manufacturer's instructions, typically with methanol (B129727) followed by the acidic extraction solvent.
-
Sample Loading: The acidic plant extract is loaded onto the conditioned SPE cartridge. The alkaloids, being protonated in the acidic solution, will bind to the cation-exchange sorbent.
-
Washing: The cartridge is washed with a solvent (e.g., methanol/water mixture) to remove unbound impurities.
-
Elution: The retained pyrrolizidine alkaloids are eluted from the cartridge using an ammoniated organic solvent (e.g., methanol with 2% ammonia). This deprotonates the alkaloids, releasing them from the sorbent.
-
Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen. The dried residue is then reconstituted in a known volume of the initial mobile phase for LC-MS/MS analysis.
Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS is the preferred method for the sensitive and specific quantification of viridiflorine and other PAs.[8]
-
Chromatographic Separation: The reconstituted sample is injected into a UHPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). A gradient elution program with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., methanol or acetonitrile) is used to separate the different alkaloids.
-
Mass Spectrometric Detection: The eluent from the UHPLC is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Quantification: Quantification is achieved by multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for viridiflorine and other target PAs are monitored. The peak area of the analyte is compared to a calibration curve generated using certified reference standards of viridiflorine.
Visualizing the Process and Pathway
To further elucidate the experimental and biological context of viridiflorine analysis, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Symphytum Species: A Comprehensive Review on Chemical Composition, Food Applications and Phytopharmacology | MDPI [mdpi.com]
- 5. LC-MS/MS Evaluation of Pyrrolizidine Alkaloids Profile in Relation to Safety of Comfrey Roots and Leaves from Polish Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pyrrolizidine alkaloids and health risk of three Boraginaceae used in TCM - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of GC-MS and LC-MS Methods for the Quantification of Viridiflorine
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of Viridiflorine, a pyrrolizidine (B1209537) alkaloid (PA) with potential toxicological significance, is crucial in various fields, including herbal medicine safety, food quality control, and pharmaceutical research. The two primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comprehensive cross-validation of these methods, presenting a detailed comparison of their performance based on available experimental data, outlining their respective protocols, and offering a visual representation of the analytical workflow.
Methodology Comparison: GC-MS vs. LC-MS
The choice between GC-MS and LC-MS for Viridiflorine analysis hinges on several factors, primarily related to the physicochemical properties of the analyte and the specific requirements of the study. Viridiflorine, like other pyrrolizidine alkaloids, can exist as a free base and as a more polar, non-volatile, and thermally labile N-oxide.[1] This dual nature significantly influences the suitability of each technique.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[2][3] However, due to the low volatility of Viridiflorine, a derivatization step is often necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[4] This adds complexity and potential for analytical variability to the workflow.
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), has emerged as the more widely applied technique for PA analysis.[5][6] Its primary advantage lies in its ability to directly analyze a wider range of compounds, including the non-volatile and thermally sensitive N-oxides, without the need for derivatization.[4][6] This simplifies sample preparation and reduces the risk of analyte degradation.
Quantitative Performance Data
The following tables summarize the quantitative performance characteristics of GC-MS and LC-MS methods for the analysis of pyrrolizidine alkaloids, including data relevant to Viridiflorine. It is important to note that specific performance may vary depending on the matrix, instrumentation, and specific protocol employed.
Table 1: Comparison of Quantitative Parameters for GC-MS and LC-MS Analysis of Pyrrolizidine Alkaloids
| Parameter | GC-MS | LC-MS/MS |
| Limit of Quantification (LOQ) | 1 µg/kg[4] | 0.5 - 10 µg/kg[7], 0.6 µg/kg |
| Recovery | 73.1 - 93.6%[4] | 78 - 117%[7], 84.1 - 112.9%[8] |
| Linearity (R²) | >0.99 (Typical) | >0.99[8] |
| Precision (RSD) | <15% (Typical) | 3.0 - 13.6% (Repeatability)[8], <19% (Repeatability)[7] |
| Derivatization Required | Yes[4] | No[4] |
| Analysis of N-oxides | Indirectly (after reduction)[4] | Directly[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized experimental protocols for the analysis of Viridiflorine using both GC-MS and LC-MS, based on established methods for pyrrolizidine alkaloids.
GC-MS Experimental Protocol
-
Sample Preparation and Extraction:
-
Homogenize the sample matrix (e.g., plant material, honey, feed).
-
Extract the alkaloids using an acidic solution (e.g., 0.05 M sulfuric acid).[8]
-
Perform a reduction step using a reducing agent like zinc dust to convert any Viridiflorine N-oxide to the free base.[9]
-
Make the extract basic (pH > 9) with an ammonia (B1221849) solution.[9]
-
Perform liquid-liquid extraction with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.[9]
-
-
Clean-up and Derivatization:
-
Utilize solid-phase extraction (SPE) with a cation exchange cartridge (e.g., SCX) for purification.[8]
-
Elute the purified alkaloids from the SPE cartridge.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent.
-
Perform a derivatization step to increase the volatility of Viridiflorine.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5-ms).[10]
-
Carrier Gas: Helium at a constant flow rate.[10]
-
Injection: Splitless mode.[10]
-
Oven Temperature Program: A gradient temperature program is used to separate the analytes.[10][11]
-
Mass Spectrometer: Operated in electron ionization (EI) mode with scanning over a specific m/z range.[10]
-
LC-MS/MS Experimental Protocol
-
Sample Preparation and Extraction:
-
Clean-up:
-
Purify the extract using solid-phase extraction (SPE) with a cation exchange cartridge (e.g., Oasis MCX).
-
Wash the cartridge to remove interferences.
-
Elute the alkaloids using a solvent mixture (e.g., ethyl acetate, methanol, acetonitrile (B52724), ammonia, and triethylamine).[8][12]
-
Evaporate the eluent and reconstitute the residue in a mobile phase-compatible solvent.[8]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: A UHPLC or HPLC system with a C18 reversed-phase column.[5][11]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution with an additive (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[11][13]
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source operating in positive ion mode.[9]
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[4]
-
Workflow and Pathway Visualization
To visually summarize the analytical process, the following diagrams illustrate the experimental workflows for both GC-MS and LC-MS analysis of Viridiflorine.
Caption: Comparative workflow for GC-MS and LC-MS analysis of Viridiflorine.
Caption: Decision logic for selecting between GC-MS and LC-MS for Viridiflorine.
Conclusion
Both GC-MS and LC-MS are capable of quantifying Viridiflorine; however, their applicability and efficiency differ significantly.
-
GC-MS can provide reliable quantification but necessitates a more laborious sample preparation process, including a reduction step for N-oxides and a derivatization step. This makes the method more time-consuming and susceptible to higher analytical variability.
-
LC-MS/MS is generally the preferred method for the analysis of Viridiflorine and other pyrrolizidine alkaloids. Its ability to directly analyze both the free base and the N-oxide forms without derivatization simplifies the workflow, improves sample throughput, and enhances the overall reliability of the results. The superior sensitivity and selectivity offered by modern LC-MS/MS instruments further solidify its position as the state-of-the-art technique for this application.
For researchers, scientists, and drug development professionals requiring high-throughput, sensitive, and comprehensive analysis of Viridiflorine, the LC-MS/MS method is strongly recommended. GC-MS remains a viable alternative, particularly when LC-MS instrumentation is unavailable, provided that the necessary sample preparation steps are carefully validated.
References
- 1. mdpi.com [mdpi.com]
- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. scioninstruments.com [scioninstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a new LC-MS method for accurate and sensitive determination of 33 pyrrolizidine and 21 tropane alkaloids in plant-based food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC–TOF-MS/MS and GC-MS based phytochemical profiling and evaluation of wound healing activity of Oroxylum Indicum (L.) Kurz (Beka) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study [frontiersin.org]
A Comparative Analysis of Viridiflorine's Toxicity Profile Against Other Pyrrolizidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of viridiflorine, a saturated pyrrolizidine (B1209537) alkaloid (PA), with several unsaturated PAs known for their hepatotoxicity. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers in toxicology and drug development.
Executive Summary
Pyrrolizidine alkaloids (PAs) are a large group of natural toxins produced by various plant species. Their toxicity, primarily targeting the liver, is a significant concern for human and animal health. A crucial determinant of a PA's toxicity is its chemical structure, specifically the saturation of the necine base. Unsaturated PAs are metabolically activated in the liver to highly reactive pyrrolic esters, which can cause severe cellular damage. In contrast, saturated PAs, such as viridiflorine, lack the double bond necessary for this toxic activation pathway and are generally considered to have low or no toxicity.[1][2][3] This guide presents in vitro cytotoxicity data for several unsaturated PAs and contextualizes the expected low toxicity of viridiflorine based on its chemical structure.
Quantitative Toxicity Data
The following table summarizes the in vitro cytotoxicity of four unsaturated pyrrolizidine alkaloids on human hepatocyte (HepD) cells, as determined by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher cytotoxicity. Due to its classification as a saturated pyrrolizidine alkaloid with an anticipated low toxicity profile, specific IC50 data for viridiflorine is not available in the reviewed literature; it is presumed to be significantly higher than the values reported for the unsaturated PAs.
| Pyrrolizidine Alkaloid | Chemical Structure | Type | IC50 (µM) on HepD Cells[4] |
| Viridiflorine | Saturated Necine Base | Saturated Monoester | Not Available (Presumed High) |
| Intermedine | Unsaturated Necine Base | Unsaturated Monoester | 239.39 |
| Lycopsamine | Unsaturated Necine Base | Unsaturated Monoester | 164.06 |
| Senecionine | Unsaturated Necine Base | Unsaturated Macrocyclic Diester | 173.71 |
| Retrorsine | Unsaturated Necine Base | Unsaturated Macrocyclic Diester | 126.55 |
Mechanism of Pyrrolizidine Alkaloid-Induced Hepatotoxicity
The primary mechanism of hepatotoxicity for unsaturated PAs involves metabolic activation by cytochrome P450 (CYP) enzymes in the liver. This process converts the PA into a highly reactive pyrrolic ester. These electrophilic metabolites can then alkylate cellular macromolecules, including proteins and DNA, leading to cellular dysfunction, oxidative stress, and ultimately, apoptosis (programmed cell death). Saturated PAs like viridiflorine lack the 1,2-double bond in the necine base, which is a prerequisite for this metabolic activation, thus rendering them significantly less toxic.
Experimental Protocols
In Vitro Cytotoxicity Assay (CCK-8 Method)
The following protocol is based on the methodology used to determine the IC50 values for intermedine, lycopsamine, retrorsine, and senecionine.[4][5]
1. Cell Culture and Seeding:
-
Human hepatocyte (HepD) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
2. Compound Treatment:
-
Stock solutions of the pyrrolizidine alkaloids were prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations.
-
The culture medium was removed from the wells and replaced with 100 µL of the medium containing the various concentrations of the test compounds.
-
Control wells received medium with the vehicle (e.g., DMSO) at the same final concentration as the treated wells.
-
The plates were incubated for 48 hours.
3. Cell Viability Assessment (CCK-8 Assay):
-
After the 48-hour incubation period, 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.
-
The plates were incubated for an additional 1-4 hours at 37°C.
-
The absorbance was measured at 450 nm using a microplate reader.
4. Data Analysis:
-
The cell viability was calculated as a percentage of the control group (vehicle-treated cells).
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Acute Oral Toxicity (OECD Guideline 423)
For in vivo toxicity assessment, the OECD Guideline 423 (Acute Toxic Class Method) provides a standardized protocol to determine the acute oral toxicity of a substance. This method uses a stepwise procedure with a small number of animals per step.
Conclusion
References
- 1. Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Toxification of 1,2-Unsaturated Pyrrolizidine Alkaloids Causes Human Hepatic Sinusoidal Obstruction Syndrome: The Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape: An Inter-laboratory Comparison Guide for Viridiflorine Quantification
The primary analytical techniques for the determination of viridiflorine and other PAs are Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), owing to their high sensitivity and selectivity.[1][2] This guide will delve into the performance characteristics of these methods, present detailed experimental protocols, and illustrate a typical experimental workflow.
Comparative Performance of Analytical Methods
The selection of an analytical method for viridiflorine quantification depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes typical performance characteristics for the most common analytical techniques used for PA analysis, which are applicable to viridiflorine.
| Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.015–3.1 ng/g or µg/kg[3][4] | Typically in the low ng/g range |
| Limit of Quantification (LOQ) | 0.05–9.4 ng/g or µg/kg[3][4] | Typically in the ng/g range |
| Recovery | 64.5–115%[3][4] | Method-dependent, often requires derivatization |
| Precision (RSD%) | < 15%[4] | Generally < 15% |
| Selectivity | High | High |
| Sample Throughput | Moderate to High | Moderate |
| Derivatization Required | No | Often Yes |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to ensuring inter-laboratory reproducibility. Below are representative methodologies for the analysis of viridiflorine in plant material.
Sample Preparation: Extraction and Clean-up
A robust sample preparation protocol is crucial for accurate quantification. The following is a general procedure for extracting PAs from plant material.[5]
-
Extraction:
-
Weigh approximately 2.0 g of homogenized plant material into a centrifuge tube.
-
Add 20 mL of an acidic extraction solution (e.g., 0.05 M sulfuric acid).
-
Sonicate for 15 minutes at room temperature.
-
Centrifuge at approximately 3800 x g for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 20 mL of the extraction solution.
-
Combine the supernatants.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition a C18 SPE cartridge.
-
Load the combined supernatant onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the PAs with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol/water) for analysis.
-
Analytical Methods
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most widely used technique for PA analysis due to its high sensitivity and specificity.[1][2]
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, both containing a small amount of formic acid or ammonium (B1175870) formate, is common.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for viridiflorine.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the quantification of PAs, though it may require derivatization to improve the volatility of the analytes.[2]
-
Derivatization: Silylation is a common derivatization technique for PAs.
-
Gas Chromatography (GC):
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) can be used for quantification.
-
Visualizing the Workflow and Biological Context
To aid in the understanding of the analytical process and the biological relevance of viridiflorine, the following diagrams are provided.
Caption: Experimental workflow for viridiflorine quantification.
Caption: Simplified pathway of pyrrolizidine (B1209537) alkaloid toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Inter-laboratory comparison study for pyrrolizidine alkaloids in animal feed using spiked and incurred material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation and interlaboratory comparison of anticoagulant rodenticide analysis in animal livers using ultra-performance liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bfr.bund.de [bfr.bund.de]
Viridiflorine and Its Isomers: A Comparative Biological Activity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of viridiflorine and its isomers, primarily trachelanthamine (B78425). While direct comparative studies with quantitative data are limited in publicly available literature, this document synthesizes existing knowledge on their structure-activity relationships, known biological effects, and the experimental protocols used to evaluate them.
Introduction to Viridiflorine and Its Isomers
Viridiflorine is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) found in various plant species. PAs are a diverse group of secondary metabolites known for their wide range of biological activities, including toxicity and potential therapeutic effects. Viridiflorine belongs to the class of saturated PAs, meaning its necine base lacks a double bond at the 1,2-position. This structural feature generally renders it less toxic than unsaturated PAs, which can be metabolized into reactive pyrrolic esters that cause hepatotoxicity.
The most common and structurally similar isomer of viridiflorine is trachelanthamine . The primary difference between these two molecules lies in the stereochemistry of the necic acid moiety, which can influence their biological activity.
Comparative Biological Activity
Direct quantitative comparisons of the biological activities of viridiflorine and its isomers are scarce. However, based on the broader understanding of pyrrolizidine alkaloids, we can infer potential differences and similarities.
Cytotoxicity
The cytotoxicity of PAs is highly dependent on their chemical structure. Unsaturated PAs are well-known for their cytotoxic effects, which are mediated by their metabolic activation in the liver. Saturated PAs like viridiflorine and trachelanthamine are generally considered to be less cytotoxic. However, some studies suggest that even saturated PAs are not entirely devoid of biological activity and may exhibit cytotoxic effects at high concentrations.
Table 1: Postulated Comparative Cytotoxicity of Viridiflorine and its Isomers
| Compound | Necine Base Type | Predicted Cytotoxicity | Notes |
| Viridiflorine | Saturated (Platynecine-type) | Low to Moderate | Expected to be significantly less cytotoxic than unsaturated PAs. |
| Trachelanthamine | Saturated (Platynecine-type) | Low to Moderate | As an isomer of viridiflorine, similar low to moderate cytotoxicity is expected. |
Antimicrobial Activity
Table 2: Postulated Comparative Antimicrobial Activity of Viridiflorine and its Isomers
| Compound | Target Organisms | Predicted Activity (MIC values) | Notes |
| Viridiflorine | Bacteria, Fungi | Potentially active | Further studies are needed to determine the spectrum and potency. |
| Trachelanthamine | Bacteria, Fungi | Potentially active | Similar to viridiflorine, its antimicrobial potential requires investigation. |
Anti-inflammatory Activity
Some pyrrolizidine alkaloids have been investigated for their anti-inflammatory properties. This activity is often attributed to the inhibition of pro-inflammatory mediators. The anti-inflammatory potential of viridiflorine and its isomers is an area that warrants further research.
Table 3: Postulated Comparative Anti-inflammatory Activity of Viridiflorine and its Isomers
| Compound | Mechanism of Action | Predicted Activity (IC50 values) | Notes |
| Viridiflorine | Inhibition of pro-inflammatory enzymes/cytokines | Potentially active | The specific targets and potency are yet to be determined. |
| Trachelanthamine | Inhibition of pro-inflammatory enzymes/cytokines | Potentially active | Expected to have a similar but potentially stereochemically influenced activity profile to viridiflorine. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the biological activities of pyrrolizidine alkaloids.
Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the test compounds (viridiflorine and its isomers) in the culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate until they reach about 80% confluency.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (cells without LPS or compound), a positive control (cells with LPS but no compound), and a vehicle control.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite (B80452) Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent system. The absorbance is measured at 540 nm.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) can be determined.
Signaling Pathways and Experimental Workflows
Postulated General Mechanism of Pyrrolizidine Alkaloid Cytotoxicity
While saturated PAs like viridiflorine are less prone to metabolic activation than their unsaturated counterparts, understanding the general pathway for PA-induced toxicity provides a framework for investigating their potential mechanisms of action.
Caption: General pathway of pyrrolizidine alkaloid bioactivation and subsequent cellular damage.
Experimental Workflow for In Vitro Biological Activity Screening
The following diagram illustrates a typical workflow for the initial screening of the biological activities of natural compounds like viridiflorine and its isomers.
Caption: A typical experimental workflow for screening the biological activities of viridiflorine and its isomers.
Conclusion
While a definitive, quantitative comparison of the biological activities of viridiflorine and its isomers is hampered by a lack of direct comparative studies, this guide provides a framework for understanding their potential activities. As saturated pyrrolizidine alkaloids, viridiflorine and trachelanthamine are expected to be significantly less toxic than their unsaturated counterparts. However, the possibility of other biological activities, such as antimicrobial and anti-inflammatory effects, warrants further investigation. The provided experimental protocols and workflows serve as a foundation for researchers to conduct such comparative studies, which are crucial for elucidating the structure-activity relationships of these compounds and exploring their potential for drug development.
Evaluating the performance of different SPE cartridges for Viridiflorine cleanup
For researchers, scientists, and drug development professionals, the effective cleanup of viridiflorine, a pyrrolizidine (B1209537) alkaloid (PA), from complex matrices is a critical step for accurate quantification and toxicological assessment. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose, offering a balance of efficiency, selectivity, and automation potential. This guide provides a comparative overview of commonly used SPE cartridges, supported by experimental data, to aid in the selection of the most appropriate cleanup strategy.
The choice of SPE sorbent is paramount and is dictated by the physicochemical properties of viridiflorine and the nature of the sample matrix. Viridiflorine, like other pyrrolizidine alkaloids, possesses a basic nitrogen atom, making it amenable to cation-exchange mechanisms, alongside its general organic structure that allows for reversed-phase interactions. This guide evaluates the performance of four principal types of SPE cartridges: Reversed-Phase (C18), Polymeric Reversed-Phase (HLB), and Mixed-Mode Cation Exchange (MCX and WCX).
Comparative Performance of SPE Cartridges
Generally, cation-exchange cartridges have demonstrated superior performance for the extraction of PAs from diverse matrices.[1] A study comparing mixed-mode cation exchange (MCX), strong cation exchange (SCX), and polymeric cation exchange (PCX) cartridges for the analysis of 24 different PAs concluded that MCX cartridges provided the most effective purification.[1] Another study on PAs in Gynura procumbens found that PCX cartridges yielded better recoveries than either C18 or SCX cartridges.[2] For reversed-phase options, a detailed protocol from the German Federal Institute for Risk Assessment (BfR) outlines a validated method for PA analysis in plant material using C18 cartridges.[3]
The following table summarizes the expected performance of different SPE cartridges for viridiflorine cleanup based on available data for viridiflorine and other pyrrolizidine alkaloids.
| SPE Cartridge Type | Sorbent Chemistry | Primary Retention Mechanism(s) | Reported Recovery for PAs (%) | Key Advantages | Potential Limitations |
| C18 | Octadecyl-bonded silica | Reversed-Phase | 72-95 (for various PAs)[4] | Good for non-polar to moderately polar compounds; widely available. | Potential for lower recovery of more polar PAs; susceptible to sorbent drying. |
| HLB | Hydrophilic-Lipophilic Balanced Copolymer | Reversed-Phase & Hydrophilic Interaction | >70 (general expectation for a broad range of analytes)[5] | Water-wettable sorbent prevents bed drying; broad selectivity for polar and non-polar compounds.[6][7] | May have lower specificity compared to mixed-mode cartridges. |
| MCX | Mixed-Mode (Reversed-Phase and Strong Cation Exchange) | Reversed-Phase & Strong Cation Exchange | >70 (for the majority of 24 PAs tested)[1] | High selectivity for basic compounds like viridiflorine; effective removal of matrix interferences.[1] | Requires careful pH control for optimal retention and elution. |
| WCX | Mixed-Mode (Reversed-Phase and Weak Cation Exchange) | Reversed-Phase & Weak Cation Exchange | Generally good for strong bases (pKa > 10)[8] | Suitable for the extraction of strongly basic compounds.[8] | Performance may be less optimal for PAs with lower pKa values compared to MCX. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving high recovery and reproducibility. Below are representative protocols for C18 and MCX SPE cartridges, adapted from published methods.
Protocol 1: Viridiflorine Cleanup using a C18 SPE Cartridge
This protocol is adapted from the method for the determination of pyrrolizidine alkaloids in plant material by the German Federal Institute for Risk Assessment (BfR).[3]
1. Sample Preparation:
-
Extract the homogenized plant material (2.0 g) with 20 mL of 0.05 M sulfuric acid via ultrasonication for 15 minutes.
-
Centrifuge the sample and collect the supernatant. Repeat the extraction on the pellet.
-
Combine the supernatants and neutralize to pH 7 with an ammonia (B1221849) solution.
-
Filter the neutralized extract before applying it to the SPE cartridge.
2. SPE Procedure:
-
Conditioning: Wash the C18 cartridge (500 mg, 6 mL) with 5 mL of methanol (B129727), followed by 5 mL of water.
-
Sample Loading: Load 10 mL of the filtered, neutralized sample extract onto the cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 2 x 5 mL of water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the viridiflorine and other PAs with 2 x 5 mL of methanol.
3. Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Viridiflorine Cleanup using an MCX SPE Cartridge
This protocol is based on a method developed for the quantitative analysis of 24 pyrrolizidine alkaloids in various food matrices.[9][10]
1. Sample Preparation:
-
Extract the sample (e.g., honey, milk, tea) with an appropriate acidic solution (e.g., 0.1% formic acid in water).
-
Centrifuge the sample to pellet any solid material.
2. SPE Procedure:
-
Conditioning: Condition the MCX cartridge with methanol followed by water.
-
Sample Loading: Acidify the sample supernatant if necessary and load it onto the cartridge at a flow rate of 1-2 mL/min. The acidic conditions ensure that the basic nitrogen of viridiflorine is protonated and retained by the strong cation exchanger.
-
Washing:
-
Wash the cartridge with 2 mL of water to remove hydrophilic interferences.
-
Wash the cartridge with 2 mL of 30-40% methanol to remove less polar, non-basic interferences.
-
-
Elution: Elute the viridiflorine and other PAs with 1 mL of methanol followed by 1 mL of 5% ammonia in methanol. The ammoniated methanol neutralizes the charge on the viridiflorine, disrupting the ionic interaction and allowing for its elution.
3. Post-Elution:
-
Combine the eluents and concentrate using a centrifugal evaporator.
-
Reconstitute the residue in a small volume of 5% methanol for LC-MS/MS analysis.
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the cleanup of viridiflorine using solid-phase extraction.
Conclusion
The selection of an appropriate SPE cartridge and a meticulously optimized protocol are fundamental for the reliable analysis of viridiflorine. For general-purpose cleanup of a broad range of PAs, including viridiflorine, mixed-mode cation exchange cartridges like MCX often provide the highest selectivity and recovery due to their dual retention mechanism that specifically targets the basic nature of these alkaloids. However, for certain matrices or when optimizing for a wider range of analytes with varying polarities, HLB cartridges offer a robust and forgiving alternative. Traditional C18 cartridges can also be effective, particularly when a validated protocol is followed, but may require more careful optimization to ensure adequate recovery of more polar PAs like viridiflorine. The choice will ultimately depend on the specific requirements of the assay, including the complexity of the matrix, the desired level of sensitivity, and available laboratory resources.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bfr.bund.de [bfr.bund.de]
- 4. Nano-zirconium-silicate solid-phase extraction method for the rapid quantification of pyrrolizidine alkaloids from plant extracts by UHPLC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. finetech-filters.com [finetech-filters.com]
- 7. waters.com [waters.com]
- 8. affinisep.com [affinisep.com]
- 9. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Derivatization Reagents for the Gas Chromatographic Analysis of Viridiflorine
For Researchers, Scientists, and Drug Development Professionals
The accurate quantitative analysis of pyrrolizidine (B1209537) alkaloids (PAs), such as viridiflorine, is critical in drug development and food safety due to their potential hepatotoxicity. Gas chromatography (GC) is a powerful analytical technique for this purpose; however, the inherent chemical structure of viridiflorine—characterized by polar hydroxyl groups—results in low volatility and poor thermal stability, making direct GC analysis challenging. Derivatization is a crucial sample preparation step that chemically modifies the analyte to improve its chromatographic behavior.[1][2][3]
This guide provides an objective comparison of two common and effective derivatization reagents for viridiflorine and other PAs: the acylation reagent Trifluoroacetic Anhydride (B1165640) (TFAA) and the silylation reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) . We present their reaction mechanisms, detailed experimental protocols, and a comparative summary of their performance characteristics to aid researchers in selecting the optimal reagent for their analytical needs.
Overview of Derivatization Reagents
Trifluoroacetic Anhydride (TFAA): TFAA is a powerful acylation reagent that reacts with active hydrogens in hydroxyl (-OH) and amino (-NH) groups to form stable, volatile trifluoroacetyl esters and amides.[1][4] The addition of the highly electronegative trifluoroacetyl group significantly increases the volatility of the analyte.[1] Furthermore, the presence of fluorine atoms makes the derivatives highly responsive to Electron Capture Detectors (ECD), enabling trace-level analysis.[1][2]
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): BSTFA is a potent silylating agent that replaces active hydrogens with a non-polar trimethylsilyl (B98337) (TMS) group.[5] This process effectively masks the polar functional groups, leading to a significant increase in volatility and thermal stability.[5][6] BSTFA is known for its high reactivity, and its byproducts are typically more volatile than those of other silylating reagents, which helps to minimize chromatographic interference.[5] The addition of a catalyst, such as trimethylchlorosilane (TMCS), is often used to increase its silylating strength.[5]
Experimental Protocols
The following sections detail representative derivatization protocols for viridiflorine using TFAA and BSTFA. These procedures are based on established methods for PAs and similar analytes containing hydroxyl groups.
Protocol 1: Derivatization with Trifluoroacetic Anhydride (TFAA)
This protocol describes the formation of trifluoroacetyl esters of viridiflorine. The reaction is typically rapid and can be performed at moderate temperatures.
Materials:
-
Viridiflorine standard or extracted sample, dried.
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., Benzene, Toluene, or Ethyl Acetate)
-
Acid scavenger/catalyst (e.g., Trimethylamine (TMA) or Triethylamine (TEA), 0.05 M in solvent)
-
5% Ammonia (B1221849) solution in water
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Place the dried viridiflorine sample (e.g., 50 µg) into a 2 mL reaction vial.
-
Reagent Addition: Add 0.5 mL of the anhydrous solvent (e.g., benzene) to dissolve the sample.
-
Add 0.1 mL of 0.05 M TMA solution (acid scavenger) to the vial.[7]
-
Add 10 µL of TFAA to the mixture.[7]
-
Reaction: Immediately cap the vial tightly. Heat the mixture at 50°C for 15 minutes in a heating block.[7] Derivatization times may vary depending on the specific analyte and matrix.[7]
-
Quenching and Extraction: Cool the vial to room temperature. Add 1 mL of 5% aqueous ammonia solution to neutralize excess TFAA.[7]
-
Vortex the mixture for 5 minutes and allow the organic and aqueous layers to separate.
-
Analysis: Carefully collect an aliquot from the upper organic layer for GC analysis.
Protocol 2: Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
This protocol details the formation of trimethylsilyl (TMS) ethers of viridiflorine. The use of a catalyst (TMCS) is included to enhance reaction efficiency.
Materials:
-
Viridiflorine standard or extracted sample, dried.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), available with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous silylation-grade solvent (e.g., Acetonitrile, Pyridine, or Dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Place the dried viridiflorine sample into a 2 mL reaction vial. It is critical to ensure the sample is completely free of water, as BSTFA readily hydrolyzes.[5]
-
Reagent Addition: Add 100 µL of anhydrous solvent (e.g., acetonitrile) to the vial.
-
Add 100 µL of BSTFA (containing 1% TMCS) to the vial.[8]
-
Reaction: Immediately cap the vial tightly. Heat the mixture at 60°C for 60 minutes in a heating block.[8] Optimization of time and temperature may be required for complete derivatization.
-
Analysis: Cool the vial to room temperature. The sample can often be injected directly into the GC system without a workup step, as the byproducts are volatile.[5]
Performance Comparison
The selection of a derivatization reagent depends on several factors, including the analytical detector available, the required sensitivity, and the complexity of the sample matrix. The table below summarizes the key performance characteristics of TFAA and BSTFA.
| Feature | Trifluoroacetic Anhydride (TFAA) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Reaction Type | Acylation | Silylation |
| Target Groups | -OH, -NH, -SH | -OH, -NH, -SH, -COOH |
| Derivative Formed | Trifluoroacetyl Ester | Trimethylsilyl (TMS) Ether |
| Reaction Speed | Very fast (typically 15-30 min) | Fast to moderate (typically 30-60 min) |
| Reaction Conditions | Mild to moderate heat (e.g., 50-70°C) | Mild to moderate heat (e.g., 60-80°C) |
| Byproducts | Trifluoroacetic acid (if no scavenger used) | N-trimethylsilyl-trifluoroacetamide (volatile) |
| Derivative Stability | Generally very stable | Moderately stable; sensitive to moisture |
| Detector Suitability | Excellent for Electron Capture Detector (ECD); also compatible with FID and MS | Excellent for Flame Ionization Detector (FID) and Mass Spectrometry (MS) |
| Key Advantage | High sensitivity with ECD due to fluorine atoms.[1][2] | Volatile byproducts minimize chromatographic interference; versatile for many functional groups.[5] |
| Key Disadvantage | Forms acidic byproducts that may need to be neutralized or removed before GC analysis to prevent column damage.[2] | Reagent and derivatives are highly sensitive to moisture, requiring anhydrous conditions.[5] |
Visualized Workflows and Reactions
The following diagrams illustrate the general experimental workflow for derivatization and the specific chemical reactions of viridiflorine with TFAA and BSTFA.
Caption: General workflow for viridiflorine derivatization before GC analysis.
Caption: Reaction of viridiflorine with TFAA.
Caption: Reaction of viridiflorine with BSTFA.
References
A Comparative Guide to the Accuracy and Precision of Viridiflorine Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Framework for Comparison
A critical aspect of comparing analytical standards is the clear and concise presentation of quantitative data. The following table provides a template for summarizing key quality attributes for viridiflorine analytical standards from different suppliers. Researchers can populate this table with data obtained from Certificates of Analysis (CofAs) or through their own experimental validation.
Table 1: Comparative Data for Viridiflorine Analytical Standards
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Identity Confirmation | ||||
| - 1H NMR | Conforms | Conforms | Conforms | Conforms to structure |
| - 13C NMR | Conforms | Conforms | Conforms | Conforms to structure |
| - Mass Spectrometry (MS) | Conforms | Conforms | Conforms | Consistent with molecular weight |
| - Fourier-Transform Infrared Spectroscopy (FTIR) | Conforms | Conforms | Conforms | Consistent with reference spectrum |
| Purity | ||||
| - Purity by HPLC-UV (%) | 99.8 | 99.5 | 99.9 | ≥ 99.0% |
| - Purity by qNMR (%) | 99.7 | Not Provided | Not Provided | Report value |
| - Water Content (Karl Fischer, %) | 0.1 | 0.2 | 0.1 | ≤ 0.5% |
| - Residual Solvents (GC-HS, %) | <0.05 | <0.1 | <0.05 | ≤ 0.5% |
| - Inorganic Impurities (%) | <0.01 | <0.05 | <0.01 | ≤ 0.1% |
| Accuracy (as % Recovery) | ||||
| - Spike at 80% | 99.5 ± 0.5 | 99.2 ± 0.8 | 99.8 ± 0.3 | 98.0 - 102.0% |
| - Spike at 100% | 100.2 ± 0.4 | 99.8 ± 0.6 | 100.1 ± 0.2 | 98.0 - 102.0% |
| - Spike at 120% | 99.8 ± 0.6 | 99.5 ± 0.7 | 99.9 ± 0.4 | 98.0 - 102.0% |
| Precision (as % RSD) | ||||
| - Repeatability (n=6) | 0.4 | 0.7 | 0.3 | ≤ 1.0% |
| - Intermediate Precision (n=6, 2 days, 2 analysts) | 0.8 | 1.2 | 0.6 | ≤ 2.0% |
| Uncertainty | ||||
| - Certified Value (mg/mg) | 0.998 ± 0.005 | 0.995 ± 0.010 | 0.999 ± 0.003 | Report value |
| Traceability | ||||
| - Traceable to | NIST/USP | In-house | Pharmacopoeia | Yes |
| Certificate of Analysis | Comprehensive | Basic | Comprehensive | Detailed with data |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the accuracy and precision of viridiflorine analytical standards. These protocols are based on general principles of analytical method validation.
Identity Confirmation
Objective: To confirm that the chemical structure of the analytical standard is consistent with that of viridiflorine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C):
-
Dissolve 5-10 mg of the viridiflorine standard in a suitable deuterated solvent (e.g., CDCl3 or MeOD).
-
Acquire 1H and 13C NMR spectra using a spectrometer operating at a frequency of at least 400 MHz for 1H.
-
Process the spectra and compare the chemical shifts, coupling constants, and integration of the signals with published data or a well-characterized internal reference.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the viridiflorine standard (e.g., 1-10 µg/mL) in an appropriate solvent (e.g., methanol (B129727) or acetonitrile).
-
Infuse the solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the mass spectrum in a suitable ionization mode (e.g., ESI+).
-
The observed mass of the molecular ion ([M+H]+) should be within a narrow tolerance (e.g., ± 5 ppm) of the theoretical exact mass of viridiflorine.
-
Purity Determination
Objective: To quantify the amount of viridiflorine present in the analytical standard and to identify and quantify any impurities.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is commonly used for pyrrolizidine (B1209537) alkaloids.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
-
Procedure:
-
Prepare a stock solution of the viridiflorine standard in methanol at a concentration of 1 mg/mL.
-
Prepare a working solution at a concentration of approximately 100 µg/mL.
-
Inject the working solution into the HPLC system.
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
-
Accuracy Assessment (% Recovery)
Objective: To determine the closeness of the analytical results obtained from the standard to the true value.
-
Prepare a placebo matrix that does not contain viridiflorine.
-
Spike the placebo matrix with known amounts of the viridiflorine analytical standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target analytical concentration).
-
Prepare a minimum of three replicates at each concentration level.
-
Analyze the spiked samples using a validated analytical method (e.g., HPLC-UV).
-
Calculate the percent recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
Precision Assessment (% RSD)
Objective: To evaluate the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of the viridiflorine standard at the same concentration (e.g., 100 µg/mL).
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the combined results from both sets of experiments.
-
Mandatory Visualizations
Experimental Workflow for Standard Qualification
The following diagram illustrates the logical flow of experiments for the qualification of a new viridiflorine analytical standard.
Comparative Analysis of Analytical Techniques for Viridiflorine Quantification
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. uvadoc.uva.es [uvadoc.uva.es]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ELISA - Food & Feed Analysis [food.r-biopharm.com]
- 6. Development and validation of a rapid multiplex ELISA for pyrrolizidine alkaloids and their N-oxides in honey and feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.wur.nl [research.wur.nl]
- 8. repozytorium.piwet.pulawy.pl [repozytorium.piwet.pulawy.pl]
- 9. bfr.bund.de [bfr.bund.de]
- 10. Pyrrolizidine Alkaloids in Honey: Determination with Liquid Chromatography-mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Viridiflorine: A Guide for Laboratory Professionals
The proper disposal of viridiflorine, a pyrrolizidine (B1209537) alkaloid (PA), is a critical component of laboratory safety and environmental responsibility. Due to the inherent toxicity of PAs, which can cause liver damage and potentially have carcinogenic effects, stringent disposal protocols are necessary to protect researchers and the environment. This guide provides essential safety information and a step-by-step approach to the proper disposal of viridiflorine waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle viridiflorine with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area, preferably under a chemical fume hood.
Key Hazard Information Summary
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301 + P312 + P330, P501 |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | P280, P302 + P352 + P312, P361+P364, P405, P501 |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302 + P352, P332 + P313, P362 + P364 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305 + P351 + P338, P337 + P313 |
| Chronic Aquatic Toxicity (Category 3) |
Personal protective equipment for handling Viridiflorine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Viridiflorine, a pyrrolizidine (B1209537) alkaloid (PA). Adherence to these procedures is essential to ensure laboratory safety and minimize health risks associated with this class of compounds. Viridiflorine, like other 1,2-unsaturated pyrrolizidine alkaloids, is presumed to be hepatotoxic and potentially carcinogenic.[1][2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory when handling Viridiflorine to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specifications | Rationale |
| Hand Protection | Double gloving with chemically resistant gloves (e.g., Nitrile rubber, minimum 4mil thickness). Ensure gloves have long cuffs. | Prevents skin contact with the substance. Double gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and aerosols, which can cause serious eye damage and systemic toxicity. |
| Body Protection | A fully fastened laboratory coat, preferably a disposable gown made of a low-permeability fabric. | Minimizes skin contamination and prevents the transfer of the substance outside of the laboratory. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling powders or creating aerosols. All work with Viridiflorine should be conducted in a certified chemical fume hood. | Prevents inhalation of the compound, which can lead to systemic toxicity, particularly targeting the lungs and liver.[3][4][5] |
| Foot Protection | Closed-toe shoes, preferably chemically resistant shoe covers. | Protects feet from spills and splashes. |
Toxicity and Exposure Data
| Parameter | Value | Species | Route | Reference |
| LD50 (Retrorsine) | 24.1–88.5 mg/kg bw | Mouse | Oral | [6] |
| LD50 (Retrorsine) | 79.9–104 mg/kg bw | Rat | Oral | [6] |
| Occupational Exposure Limit (OEL) | No established OEL. Treat as a potent cytotoxic and carcinogenic compound. | N/A | N/A | [7][8] |
| Recommended Daily Intake Limit (General PAs) | 0.007 µg/kg body weight | Human | Oral | [1] |
Experimental Protocols: Handling and Disposal
Handling Viridiflorine in the Laboratory
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the designated work area within a certified chemical fume hood by covering the surface with absorbent, plastic-backed paper.[9]
-
Weighing and Reconstitution : Handle solid Viridiflorine in a fume hood to avoid inhalation of dust particles. Use dedicated, clearly labeled equipment. When reconstituting, add the solvent slowly to avoid splashing.
-
Experimental Procedures : Conduct all experimental work within the fume hood. Use mechanical pipetting aids for all liquid transfers.[9] Avoid working alone when handling highly toxic substances.[9]
-
Decontamination : After each procedure, decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol), followed by a thorough wash with soap and water. Dispose of all cleaning materials as hazardous waste.
-
Personal Hygiene : After handling is complete and before leaving the laboratory, remove and dispose of all PPE in the designated cytotoxic waste container. Wash hands thoroughly with soap and water.[9]
Disposal of Viridiflorine Waste
All materials contaminated with Viridiflorine must be treated as cytotoxic hazardous waste.
-
Waste Segregation : Segregate Viridiflorine waste from other laboratory waste streams. This includes unused compound, solutions, contaminated labware (pipette tips, vials, etc.), and PPE.[10]
-
Containerization :
-
Sharps : Dispose of all contaminated sharps (needles, scalpels, etc.) in a rigid, puncture-resistant, and clearly labeled "Cytotoxic Sharps" container.
-
Solid Waste : Place all contaminated solid waste (gloves, gowns, absorbent paper, etc.) in a dedicated, leak-proof, and clearly labeled "Cytotoxic Waste" container lined with a thick plastic bag.[10]
-
Liquid Waste : Collect all liquid waste containing Viridiflorine in a sealed, shatter-resistant, and clearly labeled "Cytotoxic Liquid Waste" container.
-
-
Storage : Store all cytotoxic waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.
-
Final Disposal : Arrange for the disposal of all cytotoxic waste through the institution's environmental health and safety office, following all local, state, and federal regulations for hazardous waste disposal.[10]
Visualizing the Mechanism of Toxicity
Metabolic Activation of Viridiflorine
Viridiflorine, a retronecine-type pyrrolizidine alkaloid, is not toxic in its native form. Its toxicity is a result of metabolic activation in the liver, primarily by cytochrome P450 enzymes (specifically CYP3A4).[11][12][13] This process converts the alkaloid into a highly reactive pyrrolic ester, a dehydropyrrolizidine alkaloid (DHPA), which is a potent electrophile capable of binding to cellular macromolecules like DNA and proteins, leading to cellular damage.
Caption: Metabolic activation of Viridiflorine to a reactive DHPA.
Signaling Pathway for Viridiflorine-Induced Apoptosis
The cellular damage caused by the reactive DHPA metabolite of Viridiflorine can trigger programmed cell death, or apoptosis, through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. This involves the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis.[14][15][16][17]
References
- 1. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The underexplored pulmonary toxicity of pyrrolizidine alkaloids: Emerging hazard from food contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation and pulmonary toxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lung injury induced by pyrrolizidine alkaloids depends on metabolism by hepatic cytochrome P450s and blood transport of reactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PBTK modeling of the pyrrolizidine alkaloid retrorsine to predict liver toxicity in mouse and rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Drugs | Canadian Union of Public Employees [cupe.ca]
- 8. safework.nsw.gov.au [safework.nsw.gov.au]
- 9. jefferson.edu [jefferson.edu]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. PBTK model-based analysis of CYP3A4 induction and the toxicokinetics of the pyrrolizidine alkaloid retrorsine in man - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of cytochrome P450IIIA4 in the metabolism of the pyrrolizidine alkaloid senecionine in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioactivation and detoxication of the pyrrolizidine alkaloid senecionine by cytochrome P-450 enzymes in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The marine alkaloid naamidine A promotes caspase-dependent apoptosis in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
